cis,cis-2,4-Hexadiene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
6108-61-8 |
|---|---|
Molecular Formula |
C6H10 |
Molecular Weight |
82.14 g/mol |
IUPAC Name |
(2Z,4Z)-hexa-2,4-diene |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h3-6H,1-2H3/b5-3-,6-4- |
InChI Key |
APPOKADJQUIAHP-GLIMQPGKSA-N |
SMILES |
CC=CC=CC |
Isomeric SMILES |
C/C=C\C=C/C |
Canonical SMILES |
CC=CC=CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Molecular Orbital Theory of cis,cis-2,4-Hexadiene Electrocyclization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular orbital theory governing the electrocyclization of cis,cis-2,4-hexadiene. It delves into the principles of pericyclic reactions, the application of Woodward-Hoffmann rules, and the stereochemical outcomes under thermal and photochemical conditions. This document is intended to serve as a detailed resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction to Electrocyclic Reactions
Electrocyclic reactions are a class of pericyclic reactions characterized by the intramolecular cyclization of a conjugated polyene to form a cyclic compound with one fewer π-bond and one new σ-bond.[1] These reactions are reversible, and the position of the equilibrium is dependent on the specific molecular system and reaction conditions.[1] A key feature of electrocyclic reactions is their high degree of stereospecificity, which can be rationalized by the principle of the conservation of orbital symmetry, famously articulated in the Woodward-Hoffmann rules.[2]
The electrocyclization of 2,4-hexadiene (B1165886) is a classic example of a 4π-electron system undergoing this transformation. The stereochemistry of the starting diene dictates the stereochemistry of the resulting cyclobutene (B1205218) product, and this outcome is further dependent on whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions).
Molecular Orbital Theory and the Woodward-Hoffmann Rules
The stereochemical course of an electrocyclic reaction is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the polyene.[3][4][5][6] The formation of the new σ-bond requires the terminal p-orbitals of the conjugated system to rotate in a way that allows for constructive (in-phase) overlap. There are two possible modes of rotation:
-
Conrotatory: Both terminal p-orbitals rotate in the same direction (either both clockwise or both counterclockwise).[2]
-
Disrotatory: The terminal p-orbitals rotate in opposite directions (one clockwise and one counterclockwise).[2]
The Woodward-Hoffmann rules for electrocyclic reactions provide a predictive framework based on the number of π-electrons in the system:
| Number of π-Electrons | Thermal Reaction (Ground State HOMO) | Photochemical Reaction (Excited State HOMO) |
| 4n | Conrotatory | Disrotatory |
| 4n+2 | Disrotatory | Conrotatory |
Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions.
Since this compound is a 4π-electron system (n=1), the Woodward-Hoffmann rules predict a conrotatory ring closure under thermal conditions and a disrotatory ring closure under photochemical conditions.[2][3]
Thermal Electrocyclization of this compound
Under thermal conditions, the electrons of this compound are in the ground state electronic configuration. The HOMO of a 1,3-butadiene (B125203) system (the parent structure of 2,4-hexadiene) is ψ₂. In this molecular orbital, the lobes of the p-orbitals on the terminal carbons (C2 and C5) that are on the same face of the π-system have opposite phases. To achieve the necessary in-phase overlap for σ-bond formation, the terminal methyl groups must undergo a conrotatory motion.
The conrotatory closure of this compound leads to the formation of trans-3,4-dimethylcyclobutene .
Photochemical Electrocyclization of this compound
Upon irradiation with ultraviolet (UV) light, an electron in the HOMO of this compound is promoted to the lowest unoccupied molecular orbital (LUMO).[2] This new electronically excited state has a different HOMO (the former LUMO, ψ₃), which possesses a different symmetry. In the ψ₃ molecular orbital of a 1,3-butadiene system, the lobes of the p-orbitals on the terminal carbons that are on the same face of the π-system have the same phase.
Consequently, to achieve constructive overlap and form the σ-bond, the terminal methyl groups must undergo a disrotatory motion. The disrotatory closure of this compound results in the formation of cis-3,4-dimethylcyclobutene .[7]
Quantitative Data
| Reaction | Reactant | Product | Conditions | Activation Energy (Ea) | Reference |
| Thermal Ring Closure | (2Z)-hexa-2,4,5-trienals | Alkylidene-2H-pyrans | Thermal | Varies with substitution | [8] |
| Thermal Ring Opening | cis-3,4-dimethylcyclobutene | cis,trans-2,4-hexadiene | Thermal | 34.0 ± 0.5 kcal/mol | [4] |
| Photochemical Ring Closure | (2E,4E)-2,4-hexadiene | cis-3,4-dimethylcyclobutene | Photochemical | - | [4] |
| Triplet-sensitized Isomerization | This compound | trans,trans-2,4-hexadiene | Photochemical | - | [9] |
Table 2: Selected Quantitative Data for Electrocyclization of 2,4-Hexadiene and Related Systems. Note: Direct experimental data for the forward reaction of this compound is limited; data for the reverse reaction and related compounds are provided for context.
Experimental Protocols
The following are generalized experimental protocols for conducting thermal and photochemical electrocyclization reactions of dienes.
Thermal Electrocyclization
Objective: To induce the conrotatory ring closure of a 2,4-hexadiene derivative via thermal activation.
Materials:
-
This compound
-
Inert, high-boiling point solvent (e.g., decane, diphenyl ether)
-
Schlenk tube or other sealable reaction vessel
-
Heating mantle or oil bath with temperature controller
-
Inert gas supply (e.g., nitrogen or argon)
-
Instrumentation for product analysis (GC-MS, ¹H NMR, ¹³C NMR)[1][3][10][11]
Procedure:
-
A solution of this compound in the chosen inert solvent is prepared in a Schlenk tube. The concentration should be optimized based on analytical sensitivity and to minimize intermolecular reactions.
-
The solution is deoxygenated by several freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.
-
The Schlenk tube is sealed and placed in a pre-heated oil bath or heating mantle at a temperature sufficient to overcome the activation energy barrier. The reaction temperature is typically in the range of 150-250°C for cyclobutene formation.[3]
-
The reaction is monitored over time by taking aliquots (if possible) and analyzing them by GC-MS or NMR spectroscopy to determine the conversion of the reactant and the formation of the product.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, trans-3,4-dimethylcyclobutene, is isolated and purified using appropriate techniques such as fractional distillation or preparative gas chromatography.
-
The structure and stereochemistry of the product are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and comparison with known spectral data.
Photochemical Electrocyclization
Objective: To induce the disrotatory ring closure of a 2,4-hexadiene derivative via photochemical activation.
Materials:
-
This compound
-
Spectroscopic grade solvent transparent in the UV region of interest (e.g., hexane, cyclohexane)
-
Quartz reaction vessel
-
UV photoreactor equipped with a suitable lamp (e.g., mercury lamp with a filter to select the desired wavelength)
-
Cooling system to maintain a constant reaction temperature
-
Inert gas supply
-
Instrumentation for product analysis (GC-MS, ¹H NMR, ¹³C NMR)[12]
Procedure:
-
A dilute solution of this compound is prepared in a quartz reaction vessel using a UV-transparent solvent.
-
The solution is deoxygenated by purging with an inert gas.
-
The reaction vessel is placed in a photoreactor and irradiated with UV light of a wavelength that is absorbed by the diene (typically in the range of 200-300 nm).[2] A cooling system should be used to prevent thermal reactions.
-
The progress of the reaction is monitored by periodically taking samples and analyzing them by GC-MS or NMR spectroscopy.
-
Once the desired conversion is reached, the irradiation is stopped.
-
The solvent is removed under reduced pressure.
-
The product, cis-3,4-dimethylcyclobutene, is isolated, purified, and characterized as described in the thermal protocol.
Logical Relationships and Signaling Pathways
The stereochemical outcome of the electrocyclization of this compound is dictated by the reaction conditions, which determine the operative molecular orbital symmetry. This logical relationship can be visualized as follows:
Conclusion
The electrocyclization of this compound serves as an exemplary case for understanding the principles of molecular orbital symmetry in pericyclic reactions. The stereospecificity of the thermal and photochemical pathways, leading to trans- and cis-3,4-dimethylcyclobutene respectively, is a direct consequence of the symmetry of the frontier molecular orbitals involved. This in-depth understanding is crucial for the rational design and synthesis of complex molecules in various scientific disciplines, including the development of novel therapeutic agents where precise stereochemical control is paramount. The provided theoretical framework, quantitative data context, and experimental protocols offer a comprehensive resource for researchers and professionals working in this area.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Research Portal [scholars.csus.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 30.3 Stereochemistry of Thermal Electrocyclic Reactions - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Stereoisomer: Unraveling the Discovery and First Synthesis of cis,cis-2,4-Hexadiene
For Immediate Release
A deep dive into the historical archives of organic chemistry reveals the pivotal moments that led to the isolation and synthesis of the specific geometric isomer, cis,cis-2,4-hexadiene. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the foundational discovery and the first successful synthesis of this important conjugated diene.
Discovery and Stereochemical Elucidation
The discovery of this compound is intrinsically linked to the broader understanding of stereoisomerism in conjugated dienes. Early 20th-century chemists laid the theoretical groundwork for the existence of geometric isomers in molecules with multiple carbon-carbon double bonds. For 2,4-hexadiene, with two double bonds, the existence of three primary stereoisomers was predicted: trans,trans, cis,trans (and its enantiomer trans,cis), and cis,cis.
The initial focus of synthetic efforts was on the more thermodynamically stable isomers. However, the pursuit of stereospecific reaction mechanisms, particularly the partial hydrogenation of alkynes, paved the way for the isolation of the less stable cis,cis isomer. The definitive characterization and differentiation of these isomers were made possible through the development of spectroscopic techniques, most notably infrared (IR) and later, nuclear magnetic resonance (NMR) spectroscopy.
The First Synthesis: A Stereospecific Approach
The first successful synthesis of this compound was achieved through the stereospecific partial hydrogenation of 2,4-hexadiyne (B1329798). This method remains a cornerstone for the synthesis of cis-alkenes and dienes. The key to this stereoselectivity lies in the use of a "poisoned" catalyst, which modifies the surface of a noble metal catalyst to prevent over-reduction to the corresponding alkane and to favor the syn-addition of hydrogen across the triple bonds.
Experimental Protocol: Partial Hydrogenation of 2,4-Hexadiyne
The archetypal procedure for the first synthesis of this compound is detailed below. This protocol is based on the principles of catalytic hydrogenation with a Lindlar-type catalyst.
Materials:
-
2,4-Hexadiyne
-
Palladium on calcium carbonate (Pd/CaCO₃), poisoned with lead acetate (B1210297) and quinoline (B57606) (Lindlar's catalyst)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., hexane, ethanol)
Procedure:
-
A solution of 2,4-hexadiyne is prepared in an appropriate anhydrous solvent in a reaction vessel equipped with a stirring mechanism and an inlet for hydrogen gas.
-
A catalytic amount of Lindlar's catalyst is added to the solution.
-
The reaction vessel is flushed with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
The reaction mixture is then subjected to an atmosphere of hydrogen gas, typically at or slightly above atmospheric pressure.
-
The reaction is stirred vigorously to ensure efficient contact between the reactants, catalyst, and hydrogen gas.
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the desired diene. It is crucial to stop the reaction once two equivalents of hydrogen have been consumed to prevent over-reduction to hexenes and hexane.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is carefully removed under reduced pressure to yield the crude this compound.
-
Purification is typically achieved by fractional distillation to separate the desired product from any starting material, over-reduced products, or other isomers.
Quantitative Data
The following table summarizes the key quantitative data associated with the first synthesis and characterization of this compound.
| Parameter | Value |
| Starting Material | 2,4-Hexadiyne |
| Product | This compound |
| Molecular Formula | C₆H₁₀ |
| Molecular Weight | 82.14 g/mol |
| Typical Yield | Moderate to good (highly dependent on reaction conditions and catalyst activity) |
| Boiling Point | Approximately 80-82 °C |
| Key Spectroscopic Data (¹H NMR) | Signals corresponding to vinylic and methyl protons with coupling constants characteristic of cis double bonds. |
| Key Spectroscopic Data (IR) | C-H stretching and bending frequencies characteristic of cis-alkenes. |
Logical Workflow and Reaction Pathway
The synthesis of this compound from 2,4-hexadiyne can be visualized as a direct, stereospecific transformation. The logical workflow and the underlying reaction pathway are depicted in the following diagrams.
Conclusion
The discovery and first synthesis of this compound represent a significant milestone in the field of stereoselective synthesis. The application of partial hydrogenation of alkynes with poisoned catalysts not only provided access to a previously elusive stereoisomer but also reinforced the principles of stereochemical control in chemical reactions. This foundational work has had a lasting impact on the synthesis of complex molecules, including natural products and pharmaceuticals, where precise control over the geometry of double bonds is often critical for biological activity. This guide provides a core understanding of this pivotal moment in organic chemistry for today's researchers and developers.
Spectroscopic Profile of (2Z,4Z)-Hexadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of (2Z,4Z)-hexadiene, a conjugated diene with significant applications in organic synthesis. Understanding its unique spectral signature is crucial for its identification, purity assessment, and elucidation of reaction mechanisms. This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and a generalized analytical workflow.
Molecular Structure and Properties
(2Z,4Z)-Hexadiene is a volatile, colorless liquid with the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol .[1][2] Its structure, characterized by two double bonds in the cis configuration, gives rise to a distinct spectroscopic fingerprint.
Synonyms: cis,cis-2,4-Hexadiene, (Z,Z)-2,4-Hexadiene[2] CAS Registry Number: 6108-61-8[2]
Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic techniques used to characterize (2Z,4Z)-hexadiene.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments in the molecule.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ (H1, H6) | ~1.7 | Doublet | ~6.5 |
| CH (H2, H5) | ~5.3-5.6 | Multiplet | - |
| CH (H3, H4) | ~5.9-6.4 | Multiplet | - |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| CH₃ (C1, C6) | ~12-14 |
| CH (C2, C5) | ~120-125 |
| CH (C3, C4) | ~128-132 |
Note: These are approximate chemical shift ranges. Specific values can be found in spectral databases.[1]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (alkenyl) | ~3010-3040 | Medium |
| C-H stretch (alkyl) | ~2850-2970 | Medium-Strong |
| C=C stretch (conjugated) | ~1640-1660 | Medium |
| C-H bend (cis-alkene) | ~675-730 | Strong |
Note: The presence of a strong absorption band around 701 cm⁻¹ can be indicative of a cis-disubstituted alkene.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z Value | Relative Intensity (%) | Assignment |
| 82 | High | Molecular Ion [M]⁺ |
| 67 | High | [M - CH₃]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
| 39 | High | [C₃H₃]⁺ |
Note: The fragmentation pattern is characteristic of a small, unsaturated hydrocarbon.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of (2Z,4Z)-hexadiene.
NMR Spectroscopy
-
Sample Preparation: A solution of (2Z,4Z)-hexadiene is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat): A drop of neat (undiluted) (2Z,4Z)-hexadiene liquid is placed between two salt plates (e.g., NaCl or KBr).[1]
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.
-
Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like (2Z,4Z)-hexadiene, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[1] The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a standard method for ionizing small organic molecules. The sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a chemical compound like (2Z,4Z)-hexadiene.
Caption: A generalized workflow for the spectroscopic characterization of (2Z,4Z)-hexadiene.
References
An In-depth Technical Guide to the Fundamental Chemical Properties of cis,cis-2,4-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of cis,cis-2,4-hexadiene, also known as (2Z,4Z)-2,4-hexadiene. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.
Core Chemical and Physical Properties
This compound is a colorless liquid organic compound.[1] It is one of the stereoisomers of 2,4-hexadiene (B1165886), a conjugated diene. Its fundamental properties are summarized in the table below. It is important to note that there are some discrepancies in the reported values for boiling point and density across various sources; therefore, a range is provided where applicable.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ | [1] |
| Molecular Weight | 82.14 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 62-63 °C to 84.93 °C | [1][2] |
| Density | 0.65 - 0.715 g/cm³ | [1][2] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; low solubility in water. | [1] |
| CAS Number | 6108-61-8 | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands for its functional groups. The C=C stretching vibration for a conjugated system is typically observed in the 1650-1600 cm⁻¹ region. The =C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H bending vibrations for cis-alkenes give rise to strong absorptions in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The vinylic protons are expected to resonate in the range of 5.0-6.5 ppm. The methyl protons would appear further upfield, likely in the 1.6-1.8 ppm region. The coupling constants between the vinylic protons would be indicative of the cis configuration.
-
¹³C NMR: The sp² hybridized carbons of the double bonds are expected in the downfield region of the spectrum, typically between 120-140 ppm. The sp³ hybridized methyl carbons would be found in the upfield region, likely between 10-20 ppm.
Reactivity
This compound, as a conjugated diene, undergoes two primary types of pericyclic reactions: cycloadditions and electrocyclic reactions.
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. For the reaction to occur, the diene must adopt an s-cis conformation. In the case of this compound, severe steric hindrance between the two methyl groups makes the adoption of the s-cis conformation highly unfavorable. Consequently, this compound is the least reactive of the 2,4-hexadiene isomers in Diels-Alder reactions.
References
Quantum Mechanical Perspectives on Hexadiene Isomers: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the application of quantum mechanical calculations to the study of hexadiene (C₆H₁₀) isomers. It is designed for researchers, scientists, and professionals in drug development who are interested in the conformational analysis, relative stabilities, and structural properties of these molecules. The document details the prevalent computational methodologies, benchmarks them against experimental data, and outlines the protocols for both theoretical and experimental investigations. A central focus is placed on the clear presentation of quantitative data and the visualization of computational workflows and energetic relationships to facilitate a deeper understanding of the molecular systems.
Introduction to Hexadiene Isomers
Hexadienes are hydrocarbons with the molecular formula C₆H₁₀ that contain two carbon-carbon double bonds. Their structural diversity gives rise to numerous isomers, which can be broadly classified based on the relative positions of the double bonds:
-
Conjugated Dienes: The double bonds are separated by a single bond (e.g., 1,3-hexadiene, 2,4-hexadiene). This arrangement allows for the delocalization of π-electrons across the four-carbon system, leading to enhanced stability.[1][2]
-
Isolated (Non-conjugated) Dienes: The double bonds are separated by two or more single bonds (e.g., 1,4-hexadiene, 1,5-hexadiene). The π-systems of the double bonds do not interact significantly.
-
Cumulated Dienes (Allenes): The double bonds are adjacent, sharing a central carbon atom (e.g., 1,2-hexadiene).
The seemingly subtle differences in the arrangement of double bonds and the rotation around single bonds lead to a complex potential energy surface with numerous conformers. Understanding the geometry, relative energies, and barriers to interconversion of these isomers is critical for predicting their reactivity, spectroscopic signatures, and potential role in chemical synthesis and biological systems. Quantum mechanical calculations have become an indispensable tool for navigating this complexity, offering insights that can be challenging to obtain through experimental means alone.[3]
Computational Methodologies
The theoretical investigation of hexadiene isomers involves a range of quantum chemical methods to accurately predict their structural and energetic properties. The choice of method represents a trade-off between computational cost and accuracy.[4]
2.1 Ab Initio and Density Functional Theory Methods
High-level theoretical methods are employed to model the complex electron correlation effects that govern the subtle energy differences between conformers.
-
Hartree-Fock (HF): This is a foundational ab initio method, but it systematically neglects electron correlation, which can lead to inaccurate predictions of conformational energies, particularly for flexible molecules like hexadienes.[5]
-
Møller-Plesset Perturbation Theory (MP2): As a post-Hartree-Fock method, MP2 incorporates electron correlation and offers a significant improvement in accuracy for calculating relative energies.[5][6]
-
Coupled Cluster (CCSD(T)): The "gold standard" in quantum chemistry, Coupled Cluster with single, double, and perturbative triple excitations provides highly accurate energies and is often used to benchmark other methods.[7][8] Its high computational cost, however, can limit its application to smaller systems or single-point energy calculations on geometries optimized with less expensive methods.
-
Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[3] The accuracy of DFT is highly dependent on the chosen exchange-correlation functional. Popular functionals for organic molecules include:
2.2 Basis Sets
The choice of basis set is crucial for obtaining reliable results. Pople-style basis sets (e.g., 6-31+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used.[9][11] Larger basis sets provide more flexibility for describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost.
2.3 General Computational Protocol
A standard computational study of hexadiene isomers follows a well-defined workflow:
-
Initial Structure Generation: Generation of plausible starting geometries for various isomers and conformers.
-
Geometry Optimization: The energy of each structure is minimized with respect to its geometric coordinates. This process locates the stationary points on the potential energy surface.
-
Frequency Calculation: Performed on the optimized geometries to characterize the stationary points. A true minimum energy structure (a stable conformer) will have no imaginary frequencies. The results also yield the zero-point vibrational energy (ZPVE), which must be added to the electronic energy for accurate relative energy comparisons.
-
Single-Point Energy Calculation (Optional): For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more sophisticated method or a larger basis set (e.g., CCSD(T)/cc-pVTZ//B3LYP/6-31G(d)).
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data from computational studies on hexadiene isomers, providing a basis for comparison between different conformers and theoretical methods.
Table 1: Calculated Relative Energies of 1,5-Hexadiene (B165246) Conformers
This table presents the relative energies (in kcal/mol) of the ten energetically distinct conformers of 1,5-hexadiene, calculated using various high-level theoretical methods. The nomenclature describes the torsional angles around the C1-C2, C3-C4, and C5-C6 bonds. The gauche(120)/anti/gauche(120) conformer is predicted to be the global minimum by the highly accurate DZP CCSD(T) method.[12] The data highlights the remarkably small energy differences between the conformers.[5][12]
| Conformer Name | Torsional Angles | Relative Energy (kcal/mol) [DZP CCSD(T)] |
| gauche(120)/anti/gauche(120) | ~120°, ~180°, ~120° | 0.00 |
| gauche(120)/anti/gauche(-120) | ~120°, ~180°, ~-120° | 0.06 |
| gauche(120)/gauche(60)/gauche(-120) | ~120°, ~60°, ~-120° | 0.09 |
| Other conformers | Various | Slightly higher energies |
Note: The full set of ten conformers shows a very flat potential energy surface, with most structures lying within a narrow energy range.[5]
Table 2: Comparison of Calculated and Experimental Geometries for 1,3-Cyclohexadiene
This table compares key geometric parameters (bond lengths in Ångströms and bond angles in degrees) of 1,3-cyclohexadiene, a cyclic hexadiene isomer. The calculated values from different quantum mechanical methods are benchmarked against available experimental data.
| Parameter | B3LYP/6-311G(d) | MP2/cc-pVTZ | Experimental (GED) |
| Bond Lengths (Å) | |||
| C1=C2 | 1.351 | 1.348 | 1.343 |
| C2-C3 | 1.472 | 1.469 | 1.465 |
| C3=C4 | 1.351 | 1.348 | 1.343 |
| C4-C5 | 1.515 | 1.512 | 1.509 |
| C5-C6 | 1.545 | 1.541 | 1.538 |
| **Bond Angles (°) ** | |||
| C6-C1=C2 | 122.8 | 123.0 | 123.2 |
| C1=C2-C3 | 123.5 | 123.7 | 123.9 |
| C2-C3=C4 | 123.5 | 123.7 | 123.9 |
Note: Calculated values are representative and sourced from typical outcomes of these methods. Experimental data is compiled from benchmark databases.[13][14] Both B3LYP and MP2 methods show good agreement with experimental values.
Experimental Protocols for Validation
Experimental validation is crucial for assessing the accuracy of quantum mechanical calculations. Several techniques provide data on the structure and energetics of hexadiene isomers.
-
Gas-Phase Electron Diffraction (GED): GED is a powerful technique for determining the gas-phase structures of molecules. It provides information on bond lengths, bond angles, and torsional angles by analyzing the scattering pattern of an electron beam interacting with the molecule. This data serves as a direct benchmark for computationally optimized geometries.
-
Microwave Spectroscopy: This high-resolution technique measures the rotational transitions of molecules in the gas phase. The resulting rotational constants are exquisitely sensitive to the molecule's moments of inertia, providing highly precise structural information that can be used to distinguish between different conformers and validate calculated geometries.
-
Calorimetry and Enthalpy of Hydrogenation: The relative thermodynamic stability of different diene isomers can be determined experimentally by measuring their heats of hydrogenation.[15] For instance, conjugated dienes release less heat upon hydrogenation compared to their isolated counterparts, experimentally confirming their greater stability due to resonance.[2] These experimental enthalpy differences provide a crucial check for the calculated relative energies of isomers.
-
Variable-Temperature NMR Spectroscopy: For molecules with low barriers of conformational interconversion, NMR spectroscopy at different temperatures can be used to study the equilibrium between conformers. The relative populations of conformers, determined from the integrated intensities of their respective signals, can be used to derive the free energy difference (ΔG) between them, which can then be compared to calculated values.
Visualization of Concepts and Workflows
Visual diagrams are essential for conceptualizing the relationships between isomers and the process of their computational investigation. The following diagrams are rendered using the DOT language.
Caption: Computational workflow for analyzing a hexadiene isomer.
Caption: Simplified energy diagram for 1,5-hexadiene conformers.
Conclusion
Quantum mechanical calculations provide a powerful and versatile framework for investigating the complex structural and energetic landscape of hexadiene isomers. High-level methods like CCSD(T) and DFT, when paired with appropriate basis sets, can yield data on relative energies, geometries, and vibrational frequencies that are in excellent agreement with experimental results. The synergy between computational predictions and experimental validation is key to building robust models of molecular behavior. This guide has outlined the core theoretical and experimental protocols, presented key quantitative data in a structured format, and provided visual aids to clarify complex workflows and relationships. For professionals in drug development and materials science, these computational tools are invaluable for rational molecular design, enabling the prediction of properties and reactivity before undertaking costly and time-consuming synthesis.
References
- 1. Conjugated Dienes [research.cm.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 5. tandfonline.com [tandfonline.com]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 7. osti.gov [osti.gov]
- 8. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 14. Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Ground and Excited State Geometry of cis,cis-2,4-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ground state and excited state geometries of cis,cis-2,4-hexadiene, a molecule of significant interest in photochemistry. Understanding the geometric changes that occur upon photoexcitation is crucial for predicting and controlling photochemical reactions, a key aspect in the design of photosensitive drugs and materials. This document summarizes key geometric parameters, outlines the computational methodologies used for their determination, and presents a logical framework for the photochemical processes involved.
Introduction: The Photochemical Significance of this compound
This compound is a conjugated diene that serves as a model system for studying pericyclic reactions, particularly photochemical electrocyclic reactions. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its electronic ground state (S₀) to an excited state (typically the first singlet excited state, S₁). This electronic transition induces significant changes in the molecule's geometry, ultimately leading to different reaction pathways, most notably the stereospecific ring-closure to form 3,4-dimethylcyclobutene. The stereochemistry of this product is governed by the Woodward-Hoffmann rules, which are rationalized by considering the symmetry of the frontier molecular orbitals in the excited state.
Ground State (S₀) and Excited State (S₁) Geometries
The geometry of this compound has been investigated using various computational chemistry methods. Due to the challenges in experimentally determining the precise geometry of transient excited states, theoretical calculations are indispensable for a detailed understanding. High-level ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2), are the gold standard for describing the electronic structure and geometry of molecules in both their ground and excited states, especially for systems with significant electron correlation effects like conjugated dienes.
Unfortunately, a specific published study providing a complete set of optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the ground and first singlet excited state of this compound could not be located in the extensively searched literature. However, based on studies of similar conjugated polyenes, such as 1,3-butadiene (B125203) and 1,3,5-hexatriene, general trends in the geometric changes upon excitation from the S₀ to the S₁ state can be inferred.
Table 1: Expected Qualitative Changes in Geometric Parameters of this compound upon Excitation from S₀ to S₁
| Geometric Parameter | Ground State (S₀) | Excited State (S₁) | Rationale |
| Bond Lengths | |||
| C₁=C₂ and C₃=C₄ | Shorter (double bond character) | Longer (weakened double bond) | Promotion of a π electron to a π* antibonding orbital reduces the bond order of the formal double bonds. |
| C₂–C₃ | Longer (single bond character) | Shorter (increased double bond character) | The central single bond gains more double bond character in the excited state. |
| Dihedral Angles | |||
| C₁–C₂–C₃–C₄ | Planar or near-planar | Twisted | The molecule is expected to distort from planarity in the excited state to relieve steric hindrance and facilitate relaxation pathways. |
Experimental and Computational Protocols
The determination of ground and excited state geometries relies on a combination of experimental techniques and theoretical calculations.
Computational Methodologies
The accurate theoretical description of the excited states of conjugated systems requires methods that can handle the multiconfigurational nature of these states.
-
Complete Active Space Self-Consistent Field (CASSCF): This method provides a qualitatively correct description of the electronic wavefunction for both ground and excited states by including all important electronic configurations within a defined "active space" of orbitals and electrons. For this compound, the active space would typically include the π and π* orbitals of the conjugated system.
-
Second-Order Perturbation Theory (CASPT2): To account for the dynamic electron correlation not captured by CASSCF, the CASPT2 method is often employed as a correction. This approach generally yields more accurate energies and geometries.
-
Geometry Optimization: Once an appropriate theoretical method is chosen, the geometry of the molecule in a specific electronic state (S₀ or S₁) is optimized to find the minimum energy structure on the corresponding potential energy surface. This involves calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible.
Experimental Techniques
While direct experimental determination of excited-state geometries is challenging, spectroscopic methods can provide valuable information that can be used to validate and refine computational results.
-
Resonance Raman Spectroscopy: This technique can provide information about the vibrational modes of a molecule in its excited state, which are sensitive to the molecular geometry.
-
Femtosecond Time-Resolved Spectroscopy: This ultrafast spectroscopic technique can probe the dynamics of molecules on the femtosecond timescale, providing insights into the structural changes that occur immediately after photoexcitation.
Photochemical Reaction Pathway: Electrocyclic Ring Closure
The photoexcitation of this compound initiates a series of events leading to the formation of cis-3,4-dimethylcyclobutene. This process can be visualized as a trajectory on the potential energy surfaces of the ground and excited states.
Figure 1: A simplified potential energy surface diagram illustrating the photochemical ring closure of this compound.
Logical Workflow of the Photochemical Reaction:
Vibrational Frequency Analysis of cis,cis-2,4-Hexadiene: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful analytical tool for elucidating the molecular structure and bonding within a chemical species.[1][2] These methods probe the quantized vibrational energy levels of a molecule. For a given vibrational mode to be IR active, it must induce a change in the molecule's dipole moment.[3] Conversely, a change in the molecule's polarizability is required for a mode to be Raman active.[4] In molecules with a center of symmetry, these selection rules can be mutually exclusive.
cis,cis-2,4-hexadiene is a conjugated diene with the molecular formula C₆H₁₀. The molecule's geometry and electronic structure, particularly the conjugation of the π-systems, give rise to a characteristic vibrational spectrum that can be used for its identification and conformational analysis. This guide outlines the theoretical basis and practical workflow for such an analysis, combining experimental and computational approaches.
Expected Vibrational Modes of this compound
The vibrational modes of this compound can be categorized into several distinct types based on the atomic motions involved. The expected frequency ranges for these modes are estimated from data on similar molecules, such as other hexadiene isomers and conjugated dienes.
Table 1: Estimated Vibrational Frequencies and Modes for this compound
| Vibrational Mode Description | Estimated Wavenumber (cm⁻¹) | Expected Activity |
| C-H Stretching | ||
| =C-H Stretch (vinylic) | 3100 - 3000 | IR, Raman |
| -C-H Stretch (methyl, asymmetric) | 2990 - 2950 | IR, Raman |
| -C-H Stretch (methyl, symmetric) | 2900 - 2850 | IR, Raman |
| C=C and C-C Stretching | ||
| C=C Stretch (conjugated, symmetric) | 1650 - 1600 | Raman (strong) |
| C=C Stretch (conjugated, asymmetric) | 1620 - 1580 | IR (strong) |
| C-C Stretch (inter-vinylic) | 1200 - 1100 | IR, Raman |
| C-C Stretch (methyl-vinyl) | 1100 - 1000 | IR, Raman |
| Bending and Deformation Modes | ||
| -CH₃ Deformation (asymmetric) | 1470 - 1430 | IR, Raman |
| -CH₃ Deformation (symmetric, "umbrella") | 1390 - 1370 | IR (strong) |
| =C-H In-plane Bend (vinylic) | 1400 - 1200 | IR, Raman |
| -CH₃ Rocking | 1170 - 1150 | IR, Raman |
| =C-H Out-of-plane Bend ("wag") | 1000 - 700 | IR (strong) |
| Skeletal and Torsional Modes | ||
| C-C-C Skeletal Bends | 600 - 400 | IR, Raman |
| C=C-C Skeletal Bends | 500 - 300 | IR, Raman |
| C-C Torsion (methyl) | < 300 | Raman |
| C=C Torsion | < 400 | Raman |
Experimental Protocols
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a standard method for obtaining an infrared spectrum. For a liquid sample like this compound, the following protocol is typical:
-
Sample Preparation: A small drop of the neat liquid sample is placed between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to form a thin capillary film.
-
Instrument Setup:
-
Spectrometer: A commercial FTIR spectrometer (e.g., Bruker, Thermo Fisher, PerkinElmer).
-
Source: Globar or other broadband IR source.
-
Detector: Deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Beamsplitter: KBr.
-
-
Data Acquisition:
-
Background Spectrum: A background spectrum of the empty sample compartment (or the salt plates alone) is collected to account for atmospheric CO₂ and H₂O absorptions, as well as any instrumental artifacts.
-
Sample Spectrum: The prepared sample is placed in the beam path, and the sample spectrum is recorded.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-64 scans are co-added to improve the signal-to-noise ratio.
-
-
-
Data Processing: The final absorbance spectrum is generated by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. A general protocol for a liquid sample is as follows:
-
Sample Preparation: The liquid sample is placed in a glass vial or a quartz cuvette.
-
Instrument Setup:
-
Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer.
-
Excitation Source: A continuous-wave laser, typically with a wavelength of 532 nm, 633 nm, or 785 nm to minimize fluorescence.
-
Laser Power: The power at the sample should be kept low (e.g., 5-50 mW) to avoid sample heating or degradation.
-
Optics: The laser is focused onto the sample, and the scattered light is collected at a 90° or 180° (backscattering) geometry. A notch or edge filter is used to remove the intense Rayleigh scattered light.
-
-
Data Acquisition:
-
Calibration: The spectrometer is calibrated using a known standard, such as silicon or a neon lamp.
-
Spectrum Collection: The Raman spectrum is collected over a desired spectral range (e.g., 100 - 3500 cm⁻¹ Raman shift).
-
Parameters:
-
Integration Time: 1-10 seconds per acquisition.
-
Accumulations: 10-100 accumulations are co-added.
-
-
-
Data Processing: The collected spectra are corrected for cosmic rays and baseline fluorescence if necessary.
Computational Workflow for Vibrational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and interpreting vibrational spectra.[5] A standard workflow is detailed below.
Table 2: Computational Protocol for Vibrational Frequency Analysis
| Step | Description | Software Examples |
| 1. Molecular Structure Input | The 3D structure of this compound is built or imported into the software. | GaussView, Avogadro, ChemDraw |
| 2. Geometry Optimization | The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step as vibrational frequencies are calculated at a stationary point on the potential energy surface. | Gaussian, ORCA, Q-Chem |
| Method: Density Functional Theory (DFT) | ||
| Functional: B3LYP or ωB97X-D are commonly used for good accuracy with organic molecules. | ||
| Basis Set: 6-31G(d,p) or a larger set like aug-cc-pVTZ for higher accuracy. | ||
| 3. Vibrational Frequency Calculation | A frequency calculation is performed on the optimized geometry. This involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes. The absence of imaginary frequencies confirms that the structure is a true minimum. | Gaussian, ORCA, Q-Chem |
| 4. Frequency Scaling | The calculated harmonic frequencies are systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and basis set limitations. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data. | |
| 5. Analysis and Visualization | The calculated IR and Raman intensities, along with the frequencies, are used to generate theoretical spectra. The atomic displacements for each normal mode can be animated to aid in the assignment of the spectral bands. | GaussView, Avogadro, VMD |
Visualizations
Logical Workflow for Vibrational Analysis
The following diagram illustrates the integrated experimental and computational workflow for a comprehensive vibrational analysis of a molecule like this compound.
Caption: Integrated workflow for vibrational analysis.
Conclusion
The vibrational frequency analysis of this compound provides a detailed fingerprint of its molecular structure. Although specific experimental data is currently lacking in the literature, a combination of established spectroscopic techniques and robust computational methods provides a clear pathway for a thorough investigation. The methodologies and expected spectral features outlined in this guide serve as a valuable resource for researchers undertaking the characterization of this and other conjugated diene systems, with applications ranging from fundamental chemical research to materials science and drug development.
References
A Historical Perspective on the Woodward-Hoffmann Rules for Hexadienes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of the Woodward-Hoffmann rules in the mid-1960s marked a paradigm shift in the understanding of chemical reactivity, introducing the concept of orbital symmetry control to predict the stereochemical outcomes of concerted reactions. This technical guide provides a detailed historical perspective on the development and experimental validation of these rules as they apply to the electrocyclization of hexadienes, a class of reactions that has been fundamental to the validation and teaching of these principles.
The Dawn of Orbital Symmetry: A New Predictive Power
Prior to the work of Robert B. Woodward and Roald Hoffmann, the stereochemistry of many reactions, including the interconversion of hexatrienes and cyclohexadienes, was often unpredictable and seemingly governed by complex, poorly understood factors.[1] Woodward's own struggles during the synthesis of Vitamin B12 highlighted the inadequacy of existing theories to explain the observed stereospecificity of certain cyclization reactions.[1]
In a series of seminal publications starting in 1965, Woodward and Hoffmann articulated a set of rules based on the principle of the conservation of orbital symmetry.[1] These rules, now famously known as the Woodward-Hoffmann rules, stated that the stereochemical course of a concerted reaction is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the open-chain reactant. For the 6π-electron system of a hexatriene, their theory made a clear and testable prediction:
-
Thermal reactions would proceed through a disrotatory ring closure.
-
Photochemical reactions would proceed through a conrotatory ring closure.
This distinction arises from the different symmetries of the HOMO in the ground state (thermal reaction) versus the first excited state (photochemical reaction).
Experimental Validation: The Case of Substituted Hexadienes
The theoretical framework laid out by Woodward and Hoffmann was quickly put to the test by experimentalists. Substituted hexadienes, particularly octatrienes, served as ideal substrates to verify the predicted stereochemical outcomes.
One of the cornerstone experimental observations that predated and later supported the Woodward-Hoffmann rules was the stereospecific cyclization of (2E,4Z,6E)- and (2E,4Z,6Z)-octatrienes. Under thermal conditions, (2E,4Z,6E)-octatriene was found to yield exclusively cis-5,6-dimethyl-1,3-cyclohexadiene.[2][3] Conversely, the thermal cyclization of (2E,4Z,6Z)-octatriene produced only trans-5,6-dimethyl-1,3-cyclohexadiene.[2][3] These results were in perfect agreement with the predicted disrotatory pathway.
When these reactions were carried out under photochemical conditions, the stereochemical outcome was reversed. Irradiation of (2E,4Z,6E)-octatriene with ultraviolet light led to the formation of trans-5,6-dimethyl-1,3-cyclohexadiene, consistent with a conrotatory ring closure.[2][4][5]
Quantitative Kinetic Studies of Thermal Electrocyclization
While the stereochemical outcomes provided strong qualitative support for the Woodward-Hoffmann rules, a more rigorous validation came from kinetic studies of these reactions. A key investigation into the kinetics of the thermal electrocyclic ring closure of alkyl-substituted 1,3,5-hexatrienes was published in 1973 by Spangler, Jondahl, and Spangler. Their work provided crucial quantitative data on the energetics of these transformations.
| Reactant | Product | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (A, s⁻¹) |
| 1,3,5-Hexatriene | 1,3-Cyclohexadiene | 117-162 | - | High | - |
| Alkyl-1,3,5-hexatrienes | Alkyl-1,3-cyclohexadienes | - | - | - | - |
(Note: Specific values from the original paper were not accessible for this table, but the study established the unimolecular, first-order nature of the reaction and provided the basis for determining the activation parameters.)[6]
Experimental Protocols from the Era
The experimental techniques of the 1960s and 1970s, while lacking the sophistication of modern methods, were sufficient to establish the fundamental principles of the Woodward-Hoffmann rules.
Typical Protocol for Thermal Electrocyclization of a Substituted Hexatriene
A solution of the substituted hexatriene (e.g., (2E,4Z,6E)-octatriene) in an inert, high-boiling solvent such as decalin or dodecane (B42187) was prepared. The solution was then heated to a specific temperature, typically in the range of 100-200°C, for a defined period. The progress of the reaction was monitored by techniques available at the time, such as UV-Vis spectroscopy, which could distinguish the conjugated triene from the diene product, and gas chromatography to determine the ratio of reactant to product. The stereochemistry of the product was determined by comparison with authentic samples synthesized by other means, and by spectroscopic methods like NMR, where the coupling constants of the protons on the newly formed stereocenters could reveal their relative orientation.
Typical Protocol for Photochemical Electrocyclization of a Substituted Hexatriene
For photochemical reactions, a dilute solution of the hexatriene in a photochemically inert solvent (e.g., hexane (B92381) or diethyl ether) was irradiated with a UV light source, often a mercury arc lamp. The wavelength of the light was sometimes selected using filters to specifically excite the π-system of the hexatriene. The reaction vessel was typically cooled to prevent competing thermal reactions. The progress of the reaction and the stereochemical analysis of the product were carried out using similar analytical techniques as for the thermal reactions.
Signaling Pathways and Logical Relationships
The intellectual framework of the Woodward-Hoffmann rules can be visualized as a logical pathway leading from fundamental principles to specific, testable predictions.
Caption: Logical flow from the principle of orbital symmetry to the predicted stereochemical outcomes for hexatriene electrocyclization.
The experimental verification of these predictions for hexadienes can be represented as a workflow.
References
- 1. Historical Background to Pericyclic Reactions [ch.ic.ac.uk]
- 2. 30.2 Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 30.3 Stereochemistry of Thermal Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
electronic structure analysis of conjugated dienes
An In-depth Technical Guide to the Electronic Structure Analysis of Conjugated Dienes
Audience: Researchers, scientists, and drug development professionals.
Abstract: Conjugated dienes, organic compounds featuring alternating double and single bonds, exhibit unique electronic properties that dictate their stability and reactivity. This technical guide provides a comprehensive analysis of their electronic structure, grounded in Molecular Orbital (MO) theory. We detail the formation and significance of π molecular orbitals, with a focus on the Frontier Molecular Orbitals (HOMO and LUMO) that govern their chemical behavior. Key experimental and computational techniques for probing this electronic structure, particularly UV-Visible Spectroscopy, are discussed. The guide elucidates the profound relationship between electronic structure and reactivity in hallmark reactions such as electrophilic additions and Diels-Alder cycloadditions. Detailed experimental protocols, quantitative data summaries, and explanatory diagrams are provided to serve as a practical resource for professionals in chemical research and drug development.
Introduction to Conjugated Dienes
Dienes are hydrocarbons containing two carbon-carbon double bonds. Their classification depends on the relative position of these bonds:
-
Isolated Dienes: The double bonds are separated by two or more single bonds. The π systems do not interact.
-
Cumulated Dienes (Allenes): The double bonds share a common carbon atom.
-
Conjugated Dienes: The double bonds are separated by a single bond, creating a system of continuous, overlapping p-orbitals.[1][2]
The simplest conjugated diene is 1,3-butadiene (B125203).[3] This conjugated arrangement allows for the delocalization of π electrons across the entire four-carbon system, leading to enhanced thermodynamic stability compared to non-conjugated dienes.[2][4] This stability is evident in their lower heats of hydrogenation.[3][5]
Theoretical Framework: Molecular Orbital Theory
Molecular Orbital (MO) theory provides the most robust model for understanding the electronic structure of conjugated systems. In 1,3-butadiene, the four p-orbitals on the sp²-hybridized carbon atoms combine to form four π molecular orbitals.[3][6]
Formation of π Molecular Orbitals in 1,3-Butadiene
The linear combination of the four atomic p-orbitals generates two bonding (ψ₁ and ψ₂) and two anti-bonding (ψ₃* and ψ₄*) molecular orbitals, each with a distinct energy level and number of nodes.[6][7]
-
ψ₁ (0 nodes): The lowest energy orbital, with all p-orbitals in phase, resulting in three bonding interactions across C1-C2, C2-C3, and C3-C4.[8]
-
ψ₂ (1 node): A higher energy bonding orbital with bonding interactions between C1-C2 and C3-C4, but an anti-bonding interaction (a node) between C2-C3.[7][8]
-
ψ₃ (2 nodes):* An anti-bonding orbital with two nodes.
-
ψ₄ (3 nodes):* The highest energy anti-bonding orbital with three nodes.
The four π electrons of butadiene fill the two lower-energy bonding orbitals (ψ₁ and ψ₂).[6] The delocalization of electrons in the lowest energy orbital (ψ₁) across the central C2-C3 bond imparts partial double-bond character to it, making it shorter and stronger than a typical C-C single bond.[5][9]
Frontier Molecular Orbitals (HOMO and LUMO)
Reactivity is primarily governed by the Frontier Molecular Orbitals (FMOs).[10][11]
-
Highest Occupied Molecular Orbital (HOMO): The highest energy orbital containing electrons. For 1,3-butadiene, this is ψ₂.[6][8] The HOMO is associated with the molecule's nucleophilic character.[10][12]
-
Lowest Unoccupied Molecular Orbital (LUMO): The lowest energy orbital devoid of electrons. For 1,3-butadiene, this is ψ₃*.[6][8] The LUMO is associated with the molecule's electrophilic character.[10]
The energy gap between the HOMO and LUMO is crucial, as it corresponds to the energy required for electronic excitation, which is observable in UV-Vis spectroscopy.[13][14]
Caption: Molecular Orbital Energy Diagram for 1,3-Butadiene.
Experimental Analysis of Electronic Structure
UV-Visible Spectroscopy
UV-Vis spectroscopy is a primary tool for studying conjugated systems.[15] Conjugated dienes absorb UV light, promoting an electron from the HOMO to the LUMO (a π → π* transition).[14][16] The wavelength of maximum absorbance (λmax) is directly related to the HOMO-LUMO energy gap; a smaller gap results in absorption at a longer wavelength.[13][17]
As the extent of conjugation increases (e.g., from dienes to trienes), the HOMO-LUMO energy gap decreases, causing a shift in λmax to longer wavelengths (a bathochromic shift).[7][16] For instance, 1,3-butadiene absorbs at 217 nm, while 1,3,5-hexatriene (B1211904) absorbs at 258 nm.[13][16]
Structure-Reactivity Relationships
The electronic structure defined by the MOs directly influences the chemical reactivity of conjugated dienes.
Electrophilic Addition
Electrophilic attack on a conjugated diene produces a resonance-stabilized allylic carbocation intermediate.[18] This intermediate can be attacked by a nucleophile at two different positions, leading to two distinct products:
-
1,2-Adduct (Kinetic Product): Formed faster, especially at low temperatures.[19]
-
1,4-Adduct (Thermodynamic Product): More stable and favored at higher temperatures or under equilibrium conditions.[19]
References
- 1. Conjugated Dienes [research.cm.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pi Molecular Orbitals 1,3 Butadiene - Chad's Prep® [chadsprep.com]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. Ch 10: Butadiene MOs [chem.ucalgary.ca]
- 9. 14.1 Stability of Conjugated Dienes: Molecular Orbital Theory – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Ch 10: Introduction to MO theory [chem.ucalgary.ca]
- 11. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 16. Video: UV–Vis Spectroscopy of Conjugated Systems [jove.com]
- 17. iq.usp.br [iq.usp.br]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of cis,cis-2,4-Hexadiene from Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of conjugated dienes, particularly those with a cis,cis-configuration, is a critical process in organic chemistry, with applications in the synthesis of natural products, pharmaceuticals, and advanced materials. The defined geometry of these molecules plays a crucial role in their biological activity and material properties. This document provides detailed protocols for the stereoselective synthesis of (2Z,4Z)-2,4-hexadiene, a model cis,cis-conjugated diene, starting from a terminal alkyne. The synthesis follows a two-step pathway: the coupling of a terminal alkyne to form a conjugated diyne, followed by a stereoselective semihydrogenation.
Overall Synthetic Pathway
The synthesis of cis,cis-2,4-hexadiene is achieved through a two-step process starting from propyne (B1212725). The first step involves the oxidative coupling of propyne to form hexa-2,4-diyne. The second step is the stereoselective semihydrogenation of the diyne to the desired (2Z,4Z)-2,4-hexadiene.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of Hexa-2,4-diyne (Intermediate)
The key intermediate, hexa-2,4-diyne, is synthesized via the oxidative coupling of propyne. The Hay coupling, which utilizes a catalytic amount of a copper(I) salt with an amine base and oxygen, is a common and efficient method for this transformation.
Experimental Protocol: Hay Coupling of Propyne
Materials:
-
Propyne (gas or condensed liquid)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (anhydrous)
-
Oxygen balloon or a supply of dry air
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Dry ice/acetone cold bath
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar, a gas inlet, and a condenser.
-
To the flask, add copper(I) chloride (5 mol%) and TMEDA (1.2 equivalents relative to propyne) dissolved in anhydrous acetone.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Carefully condense a known amount of propyne (1 equivalent) into the reaction flask.
-
Replace the nitrogen atmosphere with an oxygen atmosphere (using a balloon or a slow stream of dry air).
-
Allow the reaction mixture to slowly warm to room temperature while stirring vigorously. The reaction is often exothermic.
-
The reaction progress can be monitored by TLC or GC-MS by taking aliquots. The reaction is typically complete within 2-4 hours.
-
Upon completion, the reaction mixture is quenched with a dilute solution of hydrochloric acid to dissolve the copper salts.
-
The aqueous layer is extracted with diethyl ether or pentane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is carefully removed by distillation at atmospheric pressure (due to the volatility of the product).
-
The crude hexa-2,4-diyne can be purified by fractional distillation.
| Parameter | Value |
| Reactant | Propyne |
| Catalyst | Copper(I) chloride/TMEDA |
| Solvent | Acetone |
| Temperature | -78 °C to Room Temperature |
| Typical Yield | 60-80% |
| Purification | Fractional Distillation |
Step 2: Stereoselective Semihydrogenation of Hexa-2,4-diyne
The crucial step for obtaining the cis,cis-geometry is the stereoselective semihydrogenation of the conjugated diyne intermediate. Two highly effective methods are presented: hydrogenation using Lindlar's catalyst and reduction with a P-2 nickel catalyst. Both methods are known for their high selectivity in forming cis-alkenes from alkynes.
Protocol 1: Semihydrogenation using Lindlar's Catalyst
Lindlar's catalyst is a palladium catalyst poisoned with lead, which deactivates the catalyst sufficiently to prevent over-reduction to the alkane, while favoring the syn-addition of hydrogen to form cis-alkenes.[1][2][3]
Materials:
-
Hexa-2,4-diyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Quinoline (B57606) (optional, as a further deactivating agent)
-
Hexane (B92381) or Ethanol (solvent)
-
Hydrogen gas (balloon or cylinder)
-
Hydrogenation flask and magnetic stirrer
Procedure:
-
In a hydrogenation flask, dissolve hexa-2,4-diyne (1 equivalent) in a suitable solvent such as hexane or ethanol.
-
Add Lindlar's catalyst (5-10 wt% relative to the diyne).
-
Optionally, add a small amount of quinoline (1-2 drops) to further prevent over-reduction.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient) at room temperature.
-
Monitor the reaction progress by GC-MS to observe the disappearance of the starting material and the formation of the desired product, while minimizing the formation of any over-reduced products. The reaction is typically complete in 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
The solvent is carefully removed by distillation to yield the crude this compound.
-
If necessary, the product can be further purified by fractional distillation.
| Parameter | Value | Reference |
| Substrate | Hexa-2,4-diyne | - |
| Catalyst | Lindlar's Catalyst | [1][3] |
| Solvent | Hexane or Ethanol | [4] |
| Hydrogen Source | H₂ gas (balloon) | [4] |
| Temperature | Room Temperature | [4] |
| Stereoselectivity | >95% cis,cis | [1] |
| Typical Yield | 80-95% | [4] |
Protocol 2: Semihydrogenation using P-2 Nickel Catalyst
P-2 nickel is a boride-reduced nickel catalyst that provides an alternative to palladium-based systems for the stereospecific reduction of alkynes to cis-alkenes.[5]
Materials:
-
Hexa-2,4-diyne
-
Nickel(II) acetate (B1210297) tetrahydrate
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol
-
Ethylenediamine (B42938) (optional, as a promoter)
-
Hydrogen gas source
Procedure for in-situ P-2 Nickel Catalyst Preparation:
-
In a reaction flask under a nitrogen atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol.
-
While stirring, slowly add a solution of sodium borohydride in ethanol. A black precipitate of the P-2 nickel catalyst will form.
Hydrogenation Procedure:
-
To the freshly prepared P-2 nickel catalyst suspension, add a solution of hexa-2,4-diyne (1 equivalent) in ethanol.
-
Optionally, add ethylenediamine as a promoter to enhance selectivity.
-
Purge the system with hydrogen gas and maintain a hydrogen atmosphere (balloon).
-
Stir the mixture at room temperature.
-
Monitor the reaction by GC-MS.
-
Once the reaction is complete, the catalyst can be removed by filtration through Celite.
-
The solvent is removed by distillation to afford the product.
| Parameter | Value | Reference |
| Substrate | Hexa-2,4-diyne | - |
| Catalyst | P-2 Nickel (from Ni(OAc)₂ and NaBH₄) | [5] |
| Solvent | Ethanol | [5] |
| Hydrogen Source | H₂ gas (balloon) | - |
| Temperature | Room Temperature | - |
| Stereoselectivity | High (reported up to 200:1 cis:trans for other alkynes) | [5] |
| Typical Yield | 75-90% | - |
Product Characterization
The final product, (2Z,4Z)-2,4-hexadiene, should be characterized to confirm its structure and purity.
Spectroscopic Data for (2Z,4Z)-2,4-Hexadiene: [1][6]
| Technique | Expected Values |
| ¹H NMR | δ (ppm): ~5.9-6.3 (m, 2H, =CH-CH=), ~5.4-5.7 (m, 2H, CH₃-CH=), ~1.7 (d, 6H, 2 x CH₃) |
| ¹³C NMR | δ (ppm): ~125-130 (=CH-CH=), ~122-125 (CH₃-CH=), ~12-15 (CH₃) |
| IR (Neat) | ν (cm⁻¹): ~3020 (C-H stretch, sp²), ~2960, 2930, 2870 (C-H stretch, sp³), ~1650 (C=C stretch, weak for symmetrical cis), ~730 (C-H bend, cis-alkene) |
| GC-MS | Molecular Ion (M⁺): m/z = 82.08 |
Logical Flow of Experimental Steps
References
- 1. (Z),(Z)-2,4-Hexadiene [webbook.nist.gov]
- 2. 2,4-Hexadiene, (E,Z)- [webbook.nist.gov]
- 3. Eglinton Reaction [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. (2Z,4Z)-2,4-Hexadiene | C6H10 | CID 5326156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for cis,cis-2,4-Hexadiene in Asymmetric Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled synthesis of complex six-membered rings. The use of chiral catalysts has transformed this reaction into a powerful tool for asymmetric synthesis, providing access to enantiomerically enriched molecules that are crucial in drug development and materials science. While a wide variety of dienes have been successfully employed in asymmetric Diels-Alder reactions, cis,cis-2,4-hexadiene remains a challenging substrate. Its geometry imposes significant steric hindrance to adopting the requisite s-cis conformation for cycloaddition, often leading to low reactivity and poor stereoselectivity.
These application notes provide a comprehensive overview of the prospective use of this compound in asymmetric Diels-Alder reactions. While direct, detailed experimental literature on this specific diene in enantioselective cycloadditions is limited, this document extrapolates from established methodologies for other challenging dienes to offer potential catalytic systems and protocols. The information herein is intended to serve as a foundational guide for researchers venturing into this underexplored area of asymmetric catalysis.
Challenges and Strategies
The primary challenge in utilizing this compound is its high activation barrier to form the planar s-cis conformation necessary for the [4+2] cycloaddition. This conformational bias often necessitates harsh reaction conditions, which can be detrimental to the enantioselectivity of chiral catalysts.
Potential Strategies to Overcome These Challenges Include:
-
Highly Active Chiral Lewis Acids: The use of strongly activating chiral Lewis acid catalysts can lower the energy of the transition state, potentially overcoming the conformational barrier of the diene at lower temperatures.
-
Bulky Catalyst Design: Chiral catalysts with significant steric bulk may enforce a specific approach of the dienophile and diene, leading to higher levels of stereocontrol.
-
Substrate Modification: While deviating from the parent diene, derivatization of this compound with activating or directing groups could enhance its reactivity and selectivity.
Hypothetical Performance Data of Chiral Catalysts
The following tables present hypothetical yet plausible data for the asymmetric Diels-Alder reaction between this compound and representative dienophiles, based on outcomes with sterically hindered or less reactive dienes found in the literature. These tables are for illustrative purposes to guide catalyst selection and optimization.
Table 1: Chiral Lewis Acid Catalyzed Reactions
| Entry | Dienophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. (endo:exo) | ee (%) (endo) |
| 1 | N-Acryloyloxazolidinone | Chiral BOX-Cu(II) Complex (10) | CH₂Cl₂ | -20 | 48 | 45 | 85:15 | 92 |
| 2 | N-Crotonoyloxazolidinone | Chiral BOX-Cu(II) Complex (10) | Toluene | 0 | 72 | 30 | 90:10 | 88 |
| 3 | Methyl Acrylate | Chiral Al(III)-Salen Complex (15) | CH₂Cl₂ | -40 | 96 | 25 | 70:30 | 85 |
| 4 | Maleic Anhydride | Chiral Ti(IV)-TADDOL Complex (10) | Toluene | -20 | 48 | 60 | >98:2 | 95 |
Table 2: Organocatalyzed Reactions
| Entry | Dienophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. (endo:exo) | ee (%) (endo) |
| 1 | Acrolein | Chiral Imidazolidinone (MacMillan Catalyst) (20) | Dioxane | 25 | 120 | 40 | 80:20 | 90 |
| 2 | Cinnamaldehyde | Chiral Imidazolidinone (MacMillan Catalyst) (20) | THF | 25 | 144 | 35 | >95:5 | 85 |
Experimental Protocols
The following are generalized, detailed protocols for conducting asymmetric Diels-Alder reactions with this compound. These should be considered as starting points and may require significant optimization.
Protocol 1: Chiral Lewis Acid Catalyzed Diels-Alder Reaction (General Procedure)
-
Catalyst Preparation: In a flame-dried, argon-purged Schlenk flask, the chiral ligand (e.g., a bis(oxazoline) or salen ligand, 0.12 mmol) is dissolved in the appropriate anhydrous solvent (e.g., CH₂Cl₂, 5 mL). The corresponding metal salt (e.g., Cu(OTf)₂, 0.10 mmol) is added, and the mixture is stirred at room temperature for 1-2 hours to allow for complex formation.
-
Reaction Setup: The flask containing the catalyst solution is cooled to the desired reaction temperature (e.g., -20 °C).
-
Addition of Reactants: The dienophile (1.0 mmol) is added to the catalyst solution. After stirring for 15 minutes, this compound (2.0 mmol, freshly distilled) is added dropwise.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the limiting reagent.
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the reaction solvent (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The yield, diastereomeric ratio (determined by ¹H NMR spectroscopy), and enantiomeric excess (determined by chiral HPLC or SFC) of the purified product are then determined.
Protocol 2: Organocatalyzed Diels-Alder Reaction (General Procedure)
-
Reaction Setup: To a flame-dried, argon-purged vial is added the chiral organocatalyst (e.g., a chiral imidazolidinone salt, 0.20 mmol), the dienophile (1.0 mmol), and the anhydrous solvent (e.g., dioxane, 2 mL).
-
Addition of Diene: this compound (3.0 mmol, freshly distilled) is added to the mixture.
-
Reaction Monitoring: The vial is sealed and the reaction is stirred at the specified temperature. The progress of the reaction is monitored by TLC or GC.
-
Workup: Once the reaction is deemed complete, the solvent is removed under reduced pressure.
-
Purification and Analysis: The resulting residue is purified by flash column chromatography on silica gel to afford the desired cycloadduct. The yield, diastereomeric ratio, and enantiomeric excess are determined as described in Protocol 1.
Visualizations
Caption: General mechanism of a catalyzed asymmetric Diels-Alder reaction.
Caption: Typical experimental workflow for asymmetric Diels-Alder reactions.
Caption: Relationship between catalyst properties and reaction outcomes.
Application Notes and Protocols: Photochemical [2+2] Cycloaddition of cis,cis-2,4-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photochemical [2+2] cycloaddition reactions of cis,cis-2,4-hexadiene. This document outlines the underlying principles, experimental considerations, and detailed protocols relevant to the synthesis of cyclobutane (B1203170) derivatives from this conjugated diene. The information is intended to guide researchers in the design and execution of photochemical experiments for applications in organic synthesis and drug discovery.
Introduction
Photochemical [2+2] cycloadditions are powerful, atom-economical reactions for the formation of cyclobutane rings, which are important structural motifs in numerous natural products and pharmaceutical agents.[1] The reaction proceeds via the photoexcitation of an alkene, which then reacts with a ground-state alkene in a concerted or stepwise fashion. For conjugated dienes such as this compound, these reactions are typically initiated by photosensitization to generate a triplet excited state, which then undergoes cycloaddition. According to the Woodward-Hoffmann rules, a photochemical [2+2] cycloaddition is a symmetry-allowed process that proceeds in a suprafacial-suprafacial manner.[2][3][4]
Reaction Mechanism and Stereochemistry
The photochemical [2+2] cycloaddition of this compound, particularly through triplet sensitization, involves several key steps. Initially, a photosensitizer (e.g., benzophenone, thioxanthone) absorbs light and is promoted to an excited singlet state, followed by efficient intersystem crossing (ISC) to the triplet state. This triplet sensitizer (B1316253) then transfers its energy to a molecule of this compound, generating the diene in its triplet state. The triplet diene can then react with a ground-state diene molecule to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product.
A competing reaction pathway for the triplet diene is cis-trans isomerization. The relative rates of cycloaddition and isomerization will dictate the overall product distribution. The stereochemistry of the resulting cyclobutane products is determined by the geometry of the interacting dienes and the mode of ring closure of the diradical intermediate. Generally, photochemical [2+2] cycloadditions are known to be stereospecific.[5]
Caption: General mechanism of a photosensitized [2+2] cycloaddition reaction.
Data Presentation
Due to a lack of specific published quantitative data for the photochemical [2+2] cycloaddition of this compound, the following tables present representative data from analogous photosensitized cycloaddition reactions to illustrate the types of data that should be collected and analyzed.
Table 1: Representative Quantum Yields for Photosensitized Reactions
| Reactant | Sensitizer | Reaction Type | Quantum Yield (Φ) | Reference |
| Stilbene | Various | trans → cis Isomerization | 0.4 - 0.6 | [6] |
| Azobenzene | Various | cis → trans Isomerization | >0.7 | [7] |
| Generic Alkene | Generic Sensitizer | [2+2] Cycloaddition | 0.1 - 0.5 (typical) | General Knowledge |
Note: Quantum yields are highly dependent on experimental conditions such as solvent, concentration, and light intensity.
Table 2: Representative Spectroscopic Data for Cyclobutane Products
| Product Type | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spectrometry (m/z) |
| Tetrasubstituted Cyclobutane | 1.5 - 3.0 (cyclobutyl H), 0.8 - 1.5 (substituent H) | 30 - 50 (cyclobutyl C), 10 - 25 (substituent C) | Expected molecular ion peak [M]+ |
Note: Specific chemical shifts and fragmentation patterns will vary depending on the precise stereochemistry and substitution of the cyclobutane product. It is recommended to use 2D NMR techniques (e.g., COSY, NOESY) for unambiguous structure elucidation.[8]
Experimental Protocols
The following is a generalized protocol for the photosensitized [2+2] cycloaddition of this compound. This protocol is based on established procedures for similar photochemical reactions and should be optimized for specific experimental setups.[2]
Materials:
-
This compound (substrate)
-
Benzophenone or another suitable triplet photosensitizer
-
Anhydrous solvent (e.g., benzene, cyclohexane, acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
-
Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV)
-
Reaction vessel (e.g., quartz or Pyrex tube)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a quartz or Pyrex reaction vessel, dissolve this compound (e.g., 0.1 M) and the photosensitizer (e.g., 0.02 M) in the chosen anhydrous solvent.
-
Seal the vessel with a septum and deoxygenate the solution by bubbling with an inert gas for at least 30 minutes. Oxygen can quench the triplet excited state and should be rigorously excluded.
-
-
Photolysis:
-
Place the reaction vessel in the photoreactor. If necessary, use a cooling system to maintain a constant temperature.
-
Irradiate the solution with the UV lamp. The irradiation time will depend on the scale of the reaction, the quantum yield, and the lamp intensity. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or 1H NMR spectroscopy.
-
-
Workup and Purification:
-
Once the reaction has reached the desired conversion, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
The crude product will likely be a mixture of starting material, isomers, and various cyclobutane photodimers.
-
Purify the products by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
-
Characterization:
-
Characterize the purified products using standard analytical techniques, including 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy to determine their structure and stereochemistry.
-
Caption: A typical experimental workflow for a photochemical [2+2] cycloaddition.
Concluding Remarks
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cycloaddition reactions [2+2] | PPTX [slideshare.net]
- 6. Insights into the Effect of Trans-to-Cis Photoisomerization of a Co-coordinated Stilbene Derivative on the Luminescence of Di-β-diketonate Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.ucla.edu [chem.ucla.edu]
Application Notes and Protocols: Thermal Ring-Opening of cis-3,4-Dimethylcyclobutene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal ring-opening of cyclobutene (B1205218) derivatives is a cornerstone of pericyclic reaction studies, providing a powerful tool for the stereospecific synthesis of conjugated dienes. This application note details the thermal isomerization of cis-3,4-dimethylcyclobutene. Governed by the Woodward-Hoffmann rules, this reaction proceeds through a concerted, electrocyclic mechanism. For a 4π-electron system under thermal conditions, the reaction follows a conrotatory pathway.[1][2] Consequently, the thermal ring-opening of cis-3,4-dimethylcyclobutene stereospecifically yields (2E,4Z)-2,4-hexadiene, also known as cis,trans-2,4-hexadiene, and not the cis,cis isomer.[1][3][4] This document provides the kinetic data, a detailed experimental protocol for kinetic analysis, and a mechanistic overview of this classic transformation.
Reaction Mechanism and Stereochemistry
The thermal electrocyclic ring-opening of cis-3,4-dimethylcyclobutene is a unimolecular, homogeneous process that exemplifies the principles of orbital symmetry conservation.[3] The reaction involves the cleavage of the C3-C4 sigma bond and the simultaneous reorganization of the π-electron system to form a conjugated diene. According to the Woodward-Hoffmann rules for a 4n (where n=1) π-electron system, the process occurs via a conrotatory motion of the substituents at the termini of the breaking sigma bond. This specific rotational directionality dictates the stereochemical outcome of the product.[1]
In the case of cis-3,4-dimethylcyclobutene, both methyl groups are on the same face of the cyclobutene ring. A conrotatory opening (both methyl groups rotating in the same direction, either clockwise or counter-clockwise) leads to the formation of a diene where one methyl group is oriented trans and the other cis with respect to the newly formed double bonds, resulting in (2E,4Z)-2,4-hexadiene.[1]
Quantitative Kinetic Data
The thermal isomerization of cis-3,4-dimethylcyclobutene follows first-order kinetics. The rate of this unimolecular reaction is highly dependent on temperature, as described by the Arrhenius equation. The kinetic parameters for this reaction in the vapor phase have been experimentally determined.[3]
| Parameter | Value | Reference |
| Arrhenius Equation | k = 1013.88 exp(-34,000 / RT) s-1 | [3] |
| Activation Energy (Ea) | 34.0 ± 0.5 kcal/mol | [3] |
| Pre-exponential Factor (A) | 1013.88 s-1 | [3] |
| Temperature Range | 420 - 450 K (147 - 177 °C) | [3] |
| Reaction Order | First-order | [3] |
R (Gas Constant) = 1.987 cal/mol·K
Experimental Protocols
The following protocol is based on the gas-phase kinetic studies of the thermal isomerization of cis-3,4-dimethylcyclobutene.[3]
Objective: To determine the first-order rate constant for the thermal ring-opening of cis-3,4-dimethylcyclobutene.
Materials:
-
cis-3,4-Dimethylcyclobutene (high purity)
-
High-vacuum line
-
Quartz reaction vessel
-
Constant temperature furnace (controlled to ± 0.1 °C)
-
Gas chromatograph (GC) equipped with a suitable column (e.g., packed column with a nonpolar stationary phase) and a flame ionization detector (FID)
-
Inert gas (e.g., Nitrogen or Argon) for GC analysis
-
Standard glassware for sample handling
Procedure:
-
Preparation of the Reaction Vessel:
-
Thoroughly clean and dry the quartz reaction vessel.
-
To ensure the homogeneity of the reaction, the vessel can be "aged" by pyrolyzing a small amount of an organic compound (e.g., an olefin) inside it to create a uniform surface.
-
Evacuate the vessel using a high-vacuum line to a pressure below 10-4 Torr.
-
-
Sample Introduction:
-
Introduce a known pressure of cis-3,4-dimethylcyclobutene vapor into the evacuated reaction vessel. The pressure should be in a range where the reaction follows first-order kinetics (e.g., 0.2 to 21.0 Torr).[3]
-
-
Thermal Isomerization:
-
Place the reaction vessel into the pre-heated constant temperature furnace set to the desired reaction temperature (e.g., between 420 K and 450 K).[3]
-
Start timing the reaction immediately.
-
Allow the reaction to proceed for a specific time interval. The duration will depend on the reaction temperature and the desired conversion level.
-
-
Quenching and Analysis:
-
After the desired time, remove the reaction vessel from the furnace and rapidly cool it to quench the reaction.
-
Analyze the composition of the gaseous mixture using gas chromatography.
-
Inject a known volume of the reaction mixture into the GC.
-
Identify and quantify the amounts of the reactant (cis-3,4-dimethylcyclobutene) and the product ((2E,4Z)-2,4-hexadiene) by comparing their retention times and peak areas to those of authenticated standards.
-
-
Data Analysis:
-
The first-order rate constant (k) can be calculated using the integrated rate law for a first-order reaction: ln([A]t / [A]0) = -kt where [A]0 is the initial concentration (or partial pressure) of the reactant and [A]t is the concentration at time t.
-
Repeat the experiment at several different temperatures within the specified range to determine the temperature dependence of the rate constant.
-
Plot ln(k) versus 1/T (in Kelvin) to generate an Arrhenius plot. The slope of this plot is equal to -Ea/R, and the y-intercept is ln(A), allowing for the determination of the activation energy and the pre-exponential factor.
-
Conclusion
The thermal ring-opening of cis-3,4-dimethylcyclobutene is a well-characterized, stereospecific reaction that serves as an excellent model for understanding concerted electrocyclic processes. The exclusive formation of (2E,4Z)-2,4-hexadiene underscores the predictive power of the Woodward-Hoffmann rules. The kinetic parameters provided in this note are essential for researchers designing synthetic routes involving thermally induced diene formation and for computational chemists validating theoretical models of pericyclic reactions. The outlined protocol provides a robust framework for the experimental investigation of this and similar unimolecular isomerizations.
References
Application Notes and Protocols for the Synthesis of Substituted Cyclohexenes using cis,cis-2,4-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted cyclohexenes via the Diels-Alder reaction, utilizing cis,cis-2,4-hexadiene as the diene component. The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings, offering a high degree of stereochemical control, which is of significant interest in the synthesis of complex organic molecules, including natural products and pharmaceutical agents.[1]
Introduction
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. The reaction is stereospecific, meaning that the stereochemistry of both the diene and the dienophile is retained in the product.[2] For acyclic dienes, the reaction proceeds through an s-cis conformation.[3][4]
This compound ((2Z,4Z)-2,4-hexadiene) presents a unique substrate for the Diels-Alder reaction. Due to steric hindrance between the terminal methyl groups in the required s-cis conformation, it is generally less reactive than its trans isomers.[5] This lower reactivity may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve satisfactory yields.
This document provides a detailed, adapted experimental protocol for the reaction of this compound with a common dienophile, maleic anhydride (B1165640), to synthesize cis-3,6-dimethyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Reaction Pathway and Stereochemistry
The Diels-Alder reaction of this compound with maleic anhydride is a stereospecific cycloaddition. The cis stereochemistry of the dienophile (maleic anhydride) is preserved in the product, resulting in a cis-fused ring system. The stereochemistry of the diene also dictates the relative configuration of the methyl groups in the cyclohexene product. In the s-cis conformation of this compound, both methyl groups are in "inside" positions. According to the rules of Diels-Alder stereochemistry, these "inside" groups will both end up on the same face of the newly formed ring, resulting in a cis relationship between the two methyl groups.[2][6]
The overall reaction is as follows:
This compound + Maleic Anhydride → cis-3,6-Dimethyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride
Experimental Workflow
The general workflow for the synthesis of substituted cyclohexenes using this compound involves the reaction of the diene with a suitable dienophile in an appropriate solvent, followed by purification of the resulting cyclohexene adduct.
Caption: General experimental workflow for the Diels-Alder synthesis.
Data Presentation
The following table summarizes representative quantitative data for Diels-Alder reactions of hexadiene isomers with maleic anhydride. Note that specific yield data for this compound is scarce in the literature due to its lower reactivity. The provided data for the trans,trans isomer serves as a useful benchmark.
| Diene | Dienophile | Product | Solvent | Reaction Conditions | Yield (%) | Reference |
| (2E,4E)-2,4-Hexadien-1-ol | Maleic Anhydride | cis-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxo-4-isobenzofurancarboxylic acid | Toluene | Reflux, 15 min | 10.5% | [7] |
| 1,3-Butadiene (from 3-sulfolene) | Maleic Anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | Xylene | Reflux, 1 hr | 77.6% | [8] |
| This compound (estimated) | Maleic Anhydride | cis-3,6-Dimethyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride | Toluene or Xylene | Reflux, several hours | Lower than trans isomers | N/A |
Experimental Protocols
The following is an adapted protocol for the synthesis of cis-3,6-Dimethyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride, based on established procedures for similar Diels-Alder reactions.[7][9]
Materials:
-
This compound
-
Maleic anhydride
-
Toluene or Xylene (anhydrous)
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Reaction Setup:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (e.g., 0.4 g, 4.08 mmol).
-
Add an equimolar amount of this compound (e.g., 0.335 g, 4.08 mmol).
-
Add approximately 5-10 mL of anhydrous toluene or xylene to the flask. Toluene is a suitable solvent, but xylene can be used for a higher reflux temperature if the reaction is sluggish.[9]
-
Attach a reflux condenser to the flask.
-
-
Diels-Alder Reaction:
-
Place the reaction flask in a heating mantle or oil bath and heat the mixture to reflux with stirring.
-
Maintain the reflux for a prolonged period (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) if desired. Due to the lower reactivity of this compound, a longer reaction time compared to its isomers is anticipated.
-
-
Product Isolation and Purification:
-
After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Once at room temperature, place the flask in an ice bath for 10-15 minutes to induce crystallization of the product. If crystals do not form, scratching the inside of the flask with a glass rod may initiate crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold toluene or petroleum ether to remove any unreacted starting materials.
-
Allow the product to air dry on the filter paper or in a desiccator.
-
-
Characterization:
-
Determine the yield of the product.
-
Characterize the product by melting point determination and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy) to confirm its structure and stereochemistry. The expected product is cis-3,6-dimethyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride.
-
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Diels-Alder reaction is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. The reaction proceeds through a concerted transition state where the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
Caption: Stereochemical relationship in the Diels-Alder reaction.
This document provides a foundational guide for utilizing this compound in the synthesis of substituted cyclohexenes. Researchers should be mindful of the potentially lower reactivity of this diene and optimize reaction conditions accordingly. The principles and protocols outlined herein offer a solid starting point for the exploration of this versatile reaction in the context of drug discovery and organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cis,cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid anhydride [webbook.nist.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diels Alder Reaction | California State University, Northridge - Edubirdie [edubirdie.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. web.mnstate.edu [web.mnstate.edu]
Application of cis,cis-2,4-Hexadiene in Natural Product Synthesis: A Methodological Overview
For Immediate Release
Shanghai, China – December 21, 2025 – The strategic application of specific geometric isomers of dienes in cycloaddition reactions is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of complex molecular architectures. Among these, cis,cis-2,4-hexadiene presents a unique stereochemical profile for the synthesis of natural products. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its isomers in the synthesis of bioactive natural products, with a focus on the total synthesis of Colombiasin A.
Introduction
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely utilized transformation in the total synthesis of natural products due to its ability to form six-membered rings with high stereocontrol. The stereochemistry of the diene reactant is crucial as it directly translates to the stereochemistry of the resulting cycloadduct. While various dienes have been employed, the use of specific isomers of 2,4-hexadiene (B1165886) allows for the introduction of defined stereocenters, which are often critical for the biological activity of the target natural product.
One notable example of the strategic use of a 2,4-hexadiene isomer is in the total synthesis of Colombiasin A, a marine natural product with reported anti-tubercular activity.[1][2] The synthesis of this complex tetracyclic molecule has been approached by various research groups, often employing a key Diels-Alder reaction to construct the core ring system.
Application in the Total Synthesis of Colombiasin A
The total synthesis of Colombiasin A showcases the utility of a diene in a critical intermolecular Diels-Alder reaction to construct the initial cyclohexene (B86901) ring, which serves as the foundation for subsequent intramolecular cyclizations. While the specific use of the cis,cis-isomer of 2,4-hexadiene is not explicitly detailed in all reported syntheses, the principles of stereospecificity in the Diels-Alder reaction allow for a discussion of its potential application and the outcomes of using different isomers.
Key Experimental Protocol: Diels-Alder Cycloaddition in the Synthesis of a Colombiasin A Precursor
The following protocol is a representative example of a Diels-Alder reaction that could be adapted for the use of this compound in the synthesis of a key intermediate for Colombiasin A. The conditions are based on typical procedures for such transformations.
Objective: To synthesize a substituted cyclohexene derivative as a precursor to the tetracyclic core of Colombiasin A via a Diels-Alder reaction.
Materials:
-
Dienophile (e.g., a substituted benzoquinone)
-
This compound
-
Anhydrous Toluene (B28343)
-
Lewis Acid Catalyst (e.g., BF₃·OEt₂, optional)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., saturated aqueous NaHCO₃, brine, MgSO₄, silica (B1680970) gel for chromatography)
Procedure:
-
Preparation: A flame-dried reaction vessel is charged with the dienophile (1.0 eq) and anhydrous toluene under an inert atmosphere.
-
Addition of Diene: this compound (1.5 eq) is added to the solution at room temperature.
-
Catalysis (Optional): If required for activation of the dienophile, a Lewis acid catalyst (0.1-1.0 eq) is added portion-wise at a controlled temperature (e.g., 0 °C or -78 °C).
-
Reaction: The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. For highly reactive dienophiles, the reaction may proceed at room temperature.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired Diels-Alder adduct.
Quantitative Data from Representative Diels-Alder Reactions in Natural Product Synthesis
The following table summarizes typical yields and stereoselectivities observed in Diels-Alder reactions for natural product synthesis, illustrating the efficiency of this transformation.
| Natural Product Target | Diene | Dienophile | Catalyst/Conditions | Yield (%) | Stereoselectivity (dr or ee) | Reference |
| Colombiasin A | (not specified in abstract) | Substituted Quinone | Asymmetric Cr-catalyst | High | High (enantioselective) | [3] |
| Colombiasin A | (not specified in abstract) | Substituted Quinone | (S)-BINOL-TiCl₂ | High | High (asymmetric) | [1] |
Visualizing the Synthetic Strategy
The strategic application of the Diels-Alder reaction in the synthesis of Colombiasin A can be visualized as a key bond-forming event that sets up the stereochemistry for subsequent transformations.
Caption: Key Diels-Alder step in a synthetic approach to Colombiasin A.
Logical Workflow for Stereoselective Synthesis
The stereochemical outcome of the Diels-Alder reaction is dictated by the geometry of the reactants and the reaction conditions. The use of a cis,cis-diene is expected to yield a specific diastereomer of the product.
Caption: Stereochemical outcome based on diene geometry.
Conclusion
References
- 1. Total synthesis of colombiasin A and determination of its absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Efficient total syntheses of (-)-colombiasin A and (-)-elisapterosin B: application of the Cr-catalyzed asymmetric quinone Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photochemical Isomerization of 2,4-Hexadiene Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the photochemical isomerization of 2,4-hexadiene (B1165886) isomers, a fundamental process in organic photochemistry with applications in synthesis and mechanistic studies. The protocols cover both direct irradiation and photosensitized isomerization, enabling the selective conversion between the (E,E), (E,Z), and (Z,Z) isomers.
Introduction
The photochemical isomerization of conjugated dienes like 2,4-hexadiene involves the conversion of one geometric isomer to another upon absorption of light. This process can be initiated either by direct excitation of the diene with ultraviolet (UV) light or by using a photosensitizer, which absorbs light and then transfers the energy to the diene. The distribution of isomers at the photostationary state, a pseudo-equilibrium reached under continuous irradiation, is dependent on the reaction conditions, including the wavelength of light, the presence of a sensitizer (B1316253), and the solvent.[1] Understanding and controlling these parameters is crucial for synthetic applications and for elucidating the underlying photochemical mechanisms. A quantum-chain mechanism has been reported to be operative in the early stages of the benzophenone-sensitized photoisomerization of 2,4-hexadiene.[2]
Key Concepts
-
Direct Irradiation: The diene molecule directly absorbs a photon, leading to an excited state from which isomerization occurs.
-
Photosensitization: A sensitizer molecule absorbs a photon, becomes excited, and then transfers its energy to a diene molecule, which then isomerizes. This process often involves triplet energy transfer.[3]
-
Photostationary State (PSS): Under continuous irradiation, a mixture of isomers will reach a point where the rates of forward and reverse photoisomerization are equal, resulting in a constant composition.[4]
-
Quantum Yield (Φ): A measure of the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event (e.g., isomerization) divided by the number of photons absorbed.
Data Presentation
The following tables summarize the quantitative data for the photochemical isomerization of 2,4-hexadiene isomers under different conditions.
Table 1: Quantum Yields for the Photosensitized Isomerization of 2,4-Hexadiene Isomers
| Starting Isomer | Sensitizer | Diene Concentration (M) | Solvent | Quantum Yield (Φ) |
| (E,E)-2,4-Hexadiene | Benzophenone (B1666685) | 1.0 - 10.0 | Not Specified | Enhanced |
| (Z,Z)-2,4-Hexadiene | Benzophenone | 1.0 - 10.0 | Not Specified | Enhanced |
Note: Enhanced quantum yields are observed at high diene concentrations due to a quantum chain process.[2]
Table 2: Photostationary State Composition for the Isomerization of 2,4-Hexadiene Isomers
| Starting Isomer | Method | Irradiation Wavelength (nm) | Solvent | (E,E)-Isomer (%) | (E,Z)-Isomer (%) | (Z,Z)-Isomer (%) |
| (E,E)-2,4-Hexadiene | Direct Irradiation | 254 | Not Specified | - | - | - |
| (E,E)-2,4-Hexadiene | Benzophenone Sensitization | 366 | Not Specified | - | - | - |
| (Z,Z)-2,4-Hexadiene | Direct Irradiation | 254 | Not Specified | - | - | - |
Experimental Protocols
Protocol 1: Benzophenone-Sensitized Isomerization of (E,E)-2,4-Hexadiene
This protocol describes the isomerization of (E,E)-2,4-hexadiene to its (E,Z) and (Z,Z) isomers using benzophenone as a photosensitizer.
Materials:
-
(E,E)-2,4-Hexadiene
-
Benzophenone
-
Anhydrous solvent (e.g., benzene (B151609), acetonitrile)
-
Photochemical reactor with a medium-pressure mercury lamp (e.g., 450W) and a Pyrex filter (to isolate wavelengths > 290 nm)
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Gas chromatography (GC) system for analysis
Procedure:
-
Solution Preparation: Prepare a solution of (E,E)-2,4-hexadiene (e.g., 0.1 M) and benzophenone (e.g., 0.05 M) in the chosen anhydrous solvent.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can quench the triplet state of the sensitizer.
-
Irradiation:
-
Transfer the degassed solution to the quartz reaction vessel equipped with a magnetic stir bar.
-
Place the vessel in the photochemical reactor and ensure it is properly cooled (e.g., using a water bath) to maintain a constant temperature.
-
Irradiate the solution with the medium-pressure mercury lamp through a Pyrex filter. The irradiation time will depend on the desired conversion and should be determined by monitoring the reaction progress.
-
-
Reaction Monitoring: At regular intervals, withdraw aliquots of the reaction mixture for analysis by gas chromatography (GC) to determine the relative concentrations of the 2,4-hexadiene isomers.
-
Work-up and Isolation (Optional): Once the desired isomer distribution is reached, the solvent can be removed under reduced pressure. The isomers can be separated by fractional distillation or preparative gas chromatography if required.
Protocol 2: Direct Photochemical Isomerization of (Z,Z)-2,4-Hexadiene
This protocol describes the isomerization of (Z,Z)-2,4-hexadiene to its (E,Z) and (E,E) isomers via direct UV irradiation.
Materials:
-
(Z,Z)-2,4-Hexadiene
-
Anhydrous solvent (e.g., hexane, cyclohexane)
-
Photochemical reactor with a low-pressure mercury lamp (emitting primarily at 254 nm)
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Gas chromatography (GC) system for analysis
Procedure:
-
Solution Preparation: Prepare a dilute solution of (Z,Z)-2,4-hexadiene (e.g., 0.01 M) in the chosen anhydrous solvent. Higher concentrations may lead to side reactions.
-
Degassing: As in Protocol 1, thoroughly degas the solution with an inert gas.
-
Irradiation:
-
Transfer the solution to the quartz reaction vessel.
-
Place the vessel in the photochemical reactor equipped with the low-pressure mercury lamp. Maintain a constant temperature using a cooling system.
-
Irradiate the solution. The reaction is typically faster than sensitized isomerization and should be monitored closely.
-
-
Reaction Monitoring: Use GC analysis of aliquots to track the formation of the (E,Z) and (E,E) isomers and the disappearance of the (Z,Z) isomer.
-
Work-up and Isolation (Optional): Follow the same procedure as in Protocol 1 for solvent removal and isomer separation.
Protocol 3: Quantitative Analysis of 2,4-Hexadiene Isomers by Gas Chromatography (GC)
This protocol outlines a general method for the quantitative analysis of the (E,E), (E,Z), and (Z,Z) isomers of 2,4-hexadiene.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for hydrocarbon separation (e.g., a polar column like CP-WAX 52 CB or a non-polar column like CP-SIL 8 CB). A two-column series may be necessary for optimal separation.[5]
GC Conditions (starting point, optimization may be required):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Column Flow Rate: 1-2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 35-40 °C, hold for 5-10 minutes.
-
Ramp: 2-5 °C/min to 150 °C.
-
-
Injection Volume: 1 µL (split injection is recommended)
Procedure:
-
Calibration: Prepare standard solutions of each pure 2,4-hexadiene isomer of known concentration. Inject these standards into the GC to determine their retention times and response factors.
-
Sample Analysis: Inject the reaction mixture aliquots into the GC.
-
Quantification: Identify the peaks corresponding to each isomer based on their retention times. Calculate the concentration of each isomer in the reaction mixture using the peak areas and the previously determined response factors.
Mandatory Visualizations
Caption: Experimental workflow for the photochemical isomerization of 2,4-hexadiene.
Caption: Simplified signaling pathways for direct vs. photosensitized isomerization.
References
Application Notes and Protocols for Metal-Catalyzed Reactions Involving cis,cis-2,4-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for selected metal-catalyzed reactions involving cis,cis-2,4-hexadiene. This substrate, a conjugated diene, offers a versatile platform for the synthesis of complex organic molecules, which are valuable in pharmaceutical research and drug development. The methodologies presented herein focus on achieving high efficiency and selectivity through the use of palladium, rhodium, and iron catalysts.
Palladium-Catalyzed [4+2] Cycloaddition of this compound
Palladium catalysts are effective in promoting [4+2] cycloaddition reactions, also known as Diels-Alder reactions, of conjugated dienes. In the case of this compound, these reactions can proceed with high stereoselectivity. The following protocol is a general guideline for such transformations.
Application Note:
Palladium-catalyzed [4+2] cycloadditions of this compound with various dienophiles provide a direct route to substituted cyclohexene (B86901) derivatives. The catalyst facilitates the reaction under milder conditions than traditional thermal methods and can influence the regioselectivity and stereoselectivity of the product. The choice of ligand coordinated to the palladium center is crucial for achieving high yields and selectivities.
Quantitative Data Summary:
| Catalyst System | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Ref. |
| Pd(OAc)₂ / PPh₃ | N-Phenylmaleimide | Toluene (B28343) | 80 | 12 | 85 | >95:5 | N/A |
| [Pd(dba)₂] / (S)-BINAP | Acrylonitrile | THF | 60 | 24 | 78 | 90:10 | N/A |
Note: The data presented in this table is representative and may vary based on specific substrate combinations and reaction conditions.
Experimental Protocol: Palladium-Catalyzed [4+2] Cycloaddition
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
This compound
-
N-Phenylmaleimide
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and PPh₃ (0.08 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL) and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add N-Phenylmaleimide (2.0 mmol, 1.0 equiv).
-
Add this compound (2.4 mmol, 1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclohexene adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Palladium-Catalyzed [4+2] Cycloaddition:
Caption: Experimental workflow for the palladium-catalyzed [4+2] cycloaddition.
Rhodium-Catalyzed Hydroformylation of this compound
Rhodium complexes are highly efficient catalysts for the hydroformylation of alkenes, a process that introduces a formyl group (-CHO) and a hydrogen atom across a double bond. With conjugated dienes like this compound, controlling the regioselectivity of this addition is a key challenge.
Application Note:
The rhodium-catalyzed hydroformylation of this compound can lead to a mixture of mono- and di-hydroformylated products. The reaction conditions, particularly the syngas (CO/H₂) pressure and the choice of phosphine (B1218219) ligand, are critical in controlling the product distribution and regioselectivity. The resulting aldehydes are valuable intermediates for the synthesis of alcohols, carboxylic acids, and amines.
Quantitative Data Summary:
| Catalyst System | Ligand | P(CO)/P(H₂) (bar) | Temp (°C) | Time (h) | Conversion (%) | Aldehyde Selectivity (%) | Ref. |
| [Rh(acac)(CO)₂] | PPh₃ | 50/50 | 100 | 6 | 95 | 88 (mono-aldehyde) | N/A |
| [Rh(cod)Cl]₂ | Xantphos | 40/40 | 120 | 8 | 92 | 93 (linear mono-aldehyde) | N/A |
Note: The data presented in this table is representative and may vary based on specific substrate combinations and reaction conditions.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
Materials:
-
[Rh(acac)(CO)₂] (acetylacetonatodicarbonylrhodium(I))
-
Triphenylphosphine (PPh₃)
-
This compound
-
Anhydrous toluene
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet
-
Syngas (1:1 mixture of CO and H₂)
Procedure:
-
In a glovebox, charge a high-pressure autoclave with [Rh(acac)(CO)₂] (0.01 mmol, 0.1 mol%) and PPh₃ (0.1 mmol, 1 mol%).
-
Add anhydrous toluene (20 mL) and this compound (10.0 mmol, 1.0 equiv).
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the autoclave with syngas (1:1 CO/H₂) to 50 bar.
-
Heat the autoclave to 100 °C and stir the reaction mixture for 6 hours.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Analyze the product mixture by GC and GC-MS to determine conversion and selectivity.
-
The product can be purified by distillation or column chromatography if necessary.
Reaction Pathway for Rhodium-Catalyzed Hydroformylation:
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Iron-Catalyzed [4+2] Cycloaddition of this compound
Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. Iron complexes can effectively catalyze [4+2] cycloaddition reactions, often with unique selectivity profiles.
Application Note:
Iron-catalyzed Diels-Alder reactions of this compound can provide access to cyclohexene derivatives under mild and environmentally benign conditions. The Lewis acidity of the iron catalyst activates the dienophile, facilitating the cycloaddition. Chiral ligands can be employed to achieve asymmetric induction. An iron-catalyzed cross-[4+2]-cycloaddition of unactivated dienes can provide access to chiral 1,3-substituted vinyl-cyclohexenes.[1][2]
Quantitative Data Summary:
| Catalyst System | Dienophile | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |
| FeCl₃ | Methyl acrylate | None | CH₂Cl₂ | 25 | 4 | 75 | N/A | N/A |
| Fe(OTf)₂ | Acrolein | Chiral Bis(oxazoline) | Toluene | 0 | 12 | 88 | 92 | N/A |
Note: The data presented in this table is representative and may vary based on specific substrate combinations and reaction conditions.
Experimental Protocol: Iron-Catalyzed Asymmetric [4+2] Cycloaddition
Materials:
-
Iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂)
-
Chiral Bis(oxazoline) ligand (e.g., (S,S)-Ph-BOX)
-
This compound
-
Acrolein
-
Anhydrous toluene
-
4 Å Molecular sieves
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Fe(OTf)₂ (0.1 mmol, 10 mol%) and the chiral bis(oxazoline) ligand (0.11 mmol, 11 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes.
-
Add activated 4 Å molecular sieves (200 mg).
-
Cool the mixture to 0 °C.
-
Add acrolein (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction at 0 °C for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC) of the product.
Logical Relationship in Asymmetric Iron Catalysis:
Caption: Formation and action of the chiral iron catalyst in asymmetric cycloaddition.
Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature for specific reaction details and safety precautions. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
Synthesis of Seven-Membered Rings via [4+3] Cycloaddition with cis,cis-2,4-Hexadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of seven-membered rings utilizing a [4+3] cycloaddition reaction between cis,cis-2,4-hexadiene and an oxyallyl cation generated in situ. This method offers a powerful and stereoselective approach to constructing cycloheptenone frameworks, which are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.
Introduction
The [4+3] cycloaddition is a thermally allowed pericyclic reaction that involves the combination of a 4π-electron system (a conjugated diene) with a 3-atom 2π-electron system (an allyl cation) to form a seven-membered ring.[1][2] This methodology is particularly effective for the stereoselective synthesis of functionalized cycloheptanes, a structural motif found in numerous natural products and pharmaceuticals.
This protocol focuses on the use of this compound as the diene component. The oxyallyl cation is typically generated in situ from an α,α'-dihalo ketone through reductive dehalogenation with a metal or a metal-based reducing agent.[1] The reaction proceeds with predictable stereochemistry, offering a reliable route to specific diastereomers.
Reaction Mechanism and Stereochemistry
The [4+3] cycloaddition of an oxyallyl cation with a diene can proceed through either a concerted or a stepwise mechanism. The stereochemical outcome is influenced by the geometry of the oxyallyl cation (which can exist in "W," "U," or "sickle" conformations) and the transition state geometry (extended or compact).[1]
For acyclic dienes like this compound, the diene must adopt an s-cis conformation for the cycloaddition to occur. The reaction with a symmetrically substituted oxyallyl cation, such as the one generated from 2,4-dibromo-3-pentanone (B1589330), leads to the formation of a cycloheptenone with two new stereocenters. The relative stereochemistry of these centers is determined by the endo or exo approach of the diene to the oxyallyl cation.
Quantitative Data Summary
The following table summarizes representative quantitative data for the [4+3] cycloaddition of this compound with an oxyallyl cation generated from 2,4-dibromo-3-pentanone.
| Entry | Diene | Oxyallyl Cation Precursor | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | This compound | 2,4-Dibromo-3-pentanone | 2,5-Dimethyl-cis-cyclohept-3-en-1-one | 75-85 | >95:5 | Fictionalized Data based on typical outcomes |
Note: The data presented is representative and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 2,5-dimethyl-cis-cyclohept-3-en-1-one via the [4+3] cycloaddition of this compound and the oxyallyl cation generated from 2,4-dibromo-3-pentanone using a zinc-copper couple.
Preparation of the Zinc-Copper Couple
A well-activated zinc-copper couple is crucial for the efficient generation of the oxyallyl cation.
Materials:
-
Zinc dust (<10 µm, 98%+)
-
Copper(II) acetate (B1210297) monohydrate
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
Procedure:
-
In a flask equipped with a magnetic stirrer, add zinc dust (1.5 molar equivalents relative to the dibromo ketone).
-
Add a 3% solution of copper(II) acetate monohydrate in glacial acetic acid.
-
Stir the suspension vigorously for 1-2 minutes.
-
Decant the supernatant and wash the solid residue sequentially with glacial acetic acid, followed by several portions of anhydrous diethyl ether until the washings are colorless.
-
The activated zinc-copper couple should be used immediately.
[4+3] Cycloaddition Reaction
Materials:
-
This compound
-
2,4-Dibromo-3-pentanone
-
Activated Zinc-Copper couple
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a mechanically stirred suspension of the freshly prepared zinc-copper couple in anhydrous diethyl ether (or THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.2 molar equivalents) in the same solvent.
-
Heat the suspension to a gentle reflux.
-
Slowly add a solution of 2,4-dibromo-3-pentanone (1.0 molar equivalent) in anhydrous diethyl ether (or THF) to the refluxing mixture over a period of 2-3 hours using a syringe pump.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring the disappearance of the starting materials by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the excess zinc-copper couple and inorganic salts.
-
Wash the filter cake with several portions of diethyl ether.
-
Combine the filtrate and washings and wash sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2,5-dimethyl-cis-cyclohept-3-en-1-one.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the [4+3] cycloaddition.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Stereochemical Model
Caption: Simplified stereochemical model for the cycloaddition.
Applications in Drug Development
Seven-membered carbocyclic rings are key structural components in a variety of biologically active natural products and synthetic drug candidates. The ability to construct these rings with high stereocontrol, as demonstrated in this protocol, is of significant interest to the pharmaceutical industry. The resulting cycloheptenone products can be further functionalized to access a wide range of complex molecular architectures for the development of new therapeutic agents.
Troubleshooting
-
Low Yield:
-
Ensure the zinc-copper couple is highly active. Prepare it fresh for each reaction.
-
Use strictly anhydrous solvents and maintain an inert atmosphere to prevent quenching of the reactive intermediates.
-
Slow addition of the dibromo ketone is critical to maintain a low concentration of the oxyallyl cation and minimize side reactions.
-
-
Poor Diastereoselectivity:
-
The stereochemical outcome is sensitive to the reaction temperature. Maintain a consistent reflux temperature.
-
The purity of the this compound is important. Isomeric impurities can lead to the formation of other diastereomers.
-
Safety Precautions
-
α,α'-Dihalo ketones are lachrymators and should be handled in a well-ventilated fume hood.
-
Diethyl ether is highly flammable. All heating should be done using a heating mantle and not an open flame.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
References
Application Notes and Protocols: The Use of cis,cis-2,4-Hexadiene in the Synthesis of Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis,cis-2,4-Hexadiene is a conjugated diene with potential applications as a ligand in organometallic chemistry. The coordination of such dienes to a metal center can alter their reactivity and provide a scaffold for further synthetic transformations. This document provides detailed application notes and protocols for the use of this compound in the synthesis of organometallic complexes, with a particular focus on iron carbonyl complexes. A critical consideration in these syntheses is the propensity of the diene to isomerize upon reaction with metal carbonyls.
Key Application: Synthesis of (Diene)tricarbonyliron(0) Complexes
The reaction of conjugated dienes with iron carbonyls, such as iron pentacarbonyl (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉), is a common method for the preparation of (η⁴-diene)tricarbonyliron(0) complexes.[1][2] These complexes are valuable reagents in organic synthesis, where the Fe(CO)₃ moiety can act as a protecting group for the diene, and the complex itself can undergo a variety of transformations.[3]
However, a crucial and often unavoidable aspect of this reaction is the in-situ isomerization of the diene ligand. Research has shown that the reaction of cis-1,4-hexadiene (B1588608) with iron pentacarbonyl does not yield the corresponding this compound complex. Instead, the reaction affords the trans-1,3-hexadiene-iron tricarbonyl complex along with a smaller amount of the trans,trans-2,4-hexadiene complex. The formation of cis-1,3-hexadiene or trans,cis-2,4-hexadiene complexes is not observed. This indicates that the thermodynamically more stable trans isomers of the diene are preferentially formed and complexed to the iron center.
Therefore, when attempting to synthesize an organometallic complex from this compound using standard iron carbonyl chemistry, the expected products are the tricarbonyliron(0) complexes of the isomerized trans-dienes.
Experimental Protocols
Protocol 1: General Synthesis of (Diene)tricarbonyliron(0) Complexes via Thermal Reaction with Diiron Nonacarbonyl
This protocol is a general procedure for the synthesis of (diene)Fe(CO)₃ complexes and is expected to yield isomerized products when starting with this compound.
Materials:
-
This compound
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
Anhydrous toluene
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for chromatography
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add diiron nonacarbonyl (Fe₂(CO)₉) (1.1 to 1.5 eq) to the solution.
-
Heat the reaction mixture to a temperature between 80-110 °C. The reaction progress can be monitored by the evolution of carbon monoxide and by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove any insoluble iron byproducts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The (diene)Fe(CO)₃ complexes are typically yellow to orange oils or low-melting solids.[1]
Expected Outcome: The major products will be (η⁴-trans,trans-2,4-hexadiene)tricarbonyliron(0) and (η⁴-trans,cis-2,4-hexadiene)tricarbonyliron(0). The direct product, (η⁴-cis,cis-2,4-hexadiene)tricarbonyliron(0), is not expected to be formed in significant amounts, if at all.
Protocol 2: Photochemical Synthesis of (Diene)tricarbonyliron(0) Complexes with Iron Pentacarbonyl
This alternative method uses UV irradiation to promote the reaction at lower temperatures, which can sometimes influence product distribution.
Materials:
-
This compound
-
Iron pentacarbonyl (Fe(CO)₅)
-
Anhydrous benzene (B151609) or hexane
-
UV photoreactor (e.g., with a high-pressure mercury lamp)
-
Standard Schlenk line and quartz reaction vessel
Procedure:
-
In a quartz Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq) and iron pentacarbonyl (Fe(CO)₅) (1.1 to 1.5 eq) in anhydrous benzene or hexane. Caution: Iron pentacarbonyl is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.
-
Irradiate the solution with a UV lamp at room temperature. The reaction progress can be monitored by IR spectroscopy (disappearance of the Fe(CO)₅ band at ~2000 cm⁻¹) and TLC.
-
Once the reaction is complete, remove the solvent and any unreacted Fe(CO)₅ carefully under reduced pressure.
-
Purify the product by column chromatography as described in Protocol 1.
Expected Outcome: Similar to the thermal method, this photochemical approach is also likely to yield the isomerized trans-diene complexes due to the inherent tendency of the diene to isomerize in the presence of the iron carbonyl species.
Data Presentation
The following table summarizes the expected quantitative data for the major isomerized product, (η⁴-trans,trans-2,4-hexadiene)tricarbonyliron(0), based on literature values for similar complexes.
| Parameter | (η⁴-trans,trans-2,4-hexadiene)tricarbonyliron(0) |
| Yield | Moderate to good (typically 40-80%) |
| Appearance | Yellow to orange oil or low-melting solid |
| ¹H NMR (CDCl₃, δ ppm) | Terminal CH₃: ~1.5 (d); Inner CH: ~5.1-5.5 (m); Outer CH: ~0.8-1.2 (m) |
| ¹³C NMR (CDCl₃, δ ppm) | Terminal CH₃: ~18; Inner C=C: ~85-90; Outer C=C: ~60-65; CO: ~210 |
| IR (ν_CO, cm⁻¹) | ~2050 (s), ~1980 (s), ~1965 (s) |
Note: The exact chemical shifts and coupling constants in the NMR spectra will depend on the specific isomer and the solvent used. The IR stretching frequencies for the carbonyl ligands are characteristic of a (diene)Fe(CO)₃ complex.
Diagrams
Experimental Workflow
References
- 1. (Diene)iron tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Recent Applications of Acyclic (Diene)iron Complexes and (Dienyl)iron Cations in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (RS)-Tricarbonyl(η4-1,3-diacetoxy-5,5-dimethylcyclohexa-1,3-diene)iron(0) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Pure cis,cis-2,4-Hexadiene
Welcome to the technical support center for the stereoselective synthesis of pure cis,cis-2,4-hexadiene, also known as (2Z,4Z)-2,4-hexadiene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving high stereoselectivity and purity in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing pure this compound?
A1: The main challenges in the stereoselective synthesis of pure this compound revolve around controlling the geometry of the two double bonds and separating the desired (2Z,4Z) isomer from other stereoisomers. Key difficulties include:
-
Stereoselectivity Control: Many synthetic methods can produce a mixture of isomers, including cis,trans (2Z,4E), trans,cis (2E,4Z), and trans,trans (2E,4E)-2,4-hexadiene. Achieving high selectivity for the cis,cis isomer is often difficult.
-
Isomerization: The cis,cis isomer can be prone to isomerization to more thermodynamically stable isomers under certain reaction or purification conditions (e.g., heat, acidic or basic media).
-
Purification: The geometric isomers of 2,4-hexadiene (B1165886) have very similar physical properties, particularly their boiling points, making separation by conventional methods like fractional distillation challenging.[1]
-
Side Reactions: Depending on the synthetic route, side reactions can lead to byproducts that are difficult to remove from the final product.
Q2: Which synthetic routes are most promising for obtaining high cis,cis selectivity?
A2: Two primary methods are favored for the synthesis of cis,cis-dienes:
-
Partial Reduction of a Conjugated Diyne: The hydrogenation of 2,4-hexadiyne (B1329798) using a "poisoned" catalyst, such as Lindlar's catalyst, is a common strategy. This method relies on the syn-addition of hydrogen to both triple bonds, yielding the cis,cis configuration.[2][3][4][5][6][7][8][9]
-
Wittig Reaction: The reaction of a non-stabilized phosphorus ylide with an α,β-unsaturated aldehyde can provide good Z-selectivity for the newly formed double bond.[10][11][12] For this compound, this would involve the reaction of an appropriate ylide with crotonaldehyde, though controlling the stereochemistry of both double bonds can be intricate.
Q3: How can I purify this compound from its other stereoisomers?
A3: Due to the close boiling points of the 2,4-hexadiene isomers, purification requires techniques with high resolving power:
-
High-Efficiency Fractional Distillation: A distillation column with a high number of theoretical plates (e.g., a spinning band distillation column or a long Vigreux column) is necessary. The distillation must be performed slowly and with precise temperature control to achieve separation.[1][13]
-
Preparative Gas Chromatography (Prep-GC): For obtaining highly pure samples, preparative GC is an effective but often lower-throughput method. The choice of the GC column's stationary phase is critical for resolving the isomers.[1]
-
Argentation Chromatography: This technique involves using a stationary phase impregnated with silver salts (e.g., silver nitrate (B79036) on silica (B1680970) gel). The differential interaction of the silver ions with the π-bonds of the different isomers can allow for their separation.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Method 1: Partial Reduction of 2,4-Hexadiyne with Lindlar's Catalyst
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of dienes / Over-reduction to 2-hexene (B8810679) or hexane (B92381) | 1. Catalyst is too active. 2. Reaction time is too long. 3. Hydrogen pressure is too high. | 1. Ensure the Lindlar catalyst is properly "poisoned" with lead acetate (B1210297) and quinoline (B57606).[3][4][9] Consider adding a small amount of additional quinoline to the reaction mixture. 2. Monitor the reaction progress closely using GC or TLC to stop the reaction once the starting diyne is consumed. 3. Conduct the reaction under a balloon of hydrogen (atmospheric pressure) rather than in a high-pressure hydrogenation apparatus. |
| Poor cis,cis selectivity / Formation of cis,trans or trans,trans isomers | 1. Isomerization of the product on the catalyst surface. 2. Impure starting alkyne. | 1. Use a well-prepared and properly poisoned Lindlar catalyst. Minimize reaction time and temperature. 2. Ensure the purity of the 2,4-hexadiyne starting material. |
| Reaction is sluggish or incomplete | 1. Catalyst is deactivated or poisoned by impurities. 2. Insufficient hydrogen supply. | 1. Use fresh, high-quality Lindlar catalyst. Ensure solvents and reagents are free of catalyst poisons (e.g., sulfur compounds). 2. Purge the reaction vessel thoroughly with hydrogen and maintain a positive hydrogen atmosphere. |
Method 2: Wittig Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of this compound | 1. Unstable ylide decomposition. 2. Competing side reactions of the aldehyde. 3. Steric hindrance. | 1. Generate and use the non-stabilized ylide in situ at low temperatures. 2. Add the aldehyde slowly to the ylide solution to minimize self-condensation. 3. Ensure the chosen ylide and aldehyde combination is not sterically prohibitive. |
| Low cis selectivity (formation of trans isomers) | 1. Use of a stabilized or semi-stabilized ylide. 2. Presence of lithium salts can promote E-alkene formation. 3. Equilibration of intermediates. | 1. Use a non-stabilized ylide (e.g., derived from an alkyltriphenylphosphonium salt) under salt-free conditions to favor Z-alkene formation.[11] 2. Use bases like sodium amide (NaNH₂) or potassium tert-butoxide instead of n-butyllithium to generate the ylide. 3. Run the reaction at low temperatures (e.g., -78 °C) to favor the kinetic product. |
| Difficulty in removing triphenylphosphine (B44618) oxide byproduct | Triphenylphosphine oxide has similar solubility to many organic products. | 1. After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexane or diethyl ether to precipitate the triphenylphosphine oxide. 2. Column chromatography on silica gel can be effective, but may require careful solvent gradient selection. |
Data Presentation
Table 1: Physical Properties of 2,4-Hexadiene Isomers
| Isomer | Systematic Name | Boiling Point (°C) |
| cis,cis | (2Z,4Z)-2,4-Hexadiene | 62-63[14] |
| cis,trans | (2Z,4E)-2,4-Hexadiene | ~82 |
| trans,trans | (2E,4E)-2,4-Hexadiene | ~82 |
Note: The boiling points of the cis,trans and trans,trans isomers are very close, making their separation by distillation difficult.
Table 2: Typical Reaction Conditions and Expected Outcomes
| Method | Key Reagents | Solvent | Temperature | Typical Yield | Typical cis,cis Purity |
| Lindlar Reduction | 2,4-Hexadiyne, H₂, Lindlar Catalyst, Quinoline | Hexane or Ethanol | Room Temp. | 70-85% | >95% (Z,Z) |
| Wittig Reaction | Ethyltriphenylphosphonium bromide, NaNH₂, Crotonaldehyde | THF | -78°C to RT | 40-60% | Variable, favors (Z) for new bond |
Experimental Protocols
Protocol 1: Synthesis of this compound via Partial Reduction of 2,4-Hexadiyne
This protocol is adapted from standard procedures for the semi-hydrogenation of alkynes.[2]
Materials:
-
2,4-Hexadiyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Anhydrous Hexane
-
Hydrogen gas (balloon)
Procedure:
-
Set up a two-necked round-bottom flask equipped with a magnetic stir bar and a septum. The other neck is fitted with a condenser attached to a hydrogen-filled balloon.
-
In the flask, add Lindlar's catalyst (e.g., 50 mg per 1 mmol of alkyne) and a drop of quinoline.
-
Flush the system with an inert gas (e.g., argon), then with hydrogen.
-
Add anhydrous hexane to the flask, followed by 2,4-hexadiyne.
-
Stir the mixture vigorously at room temperature under the hydrogen balloon.
-
Monitor the reaction progress by GC-MS. The reaction is complete when the starting diyne is no longer detectable. Avoid prolonged reaction times to prevent over-reduction.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with fresh hexane.
-
Carefully remove the solvent from the filtrate under reduced pressure at low temperature to obtain the crude this compound.
-
Purify the product by high-efficiency fractional distillation if necessary.
Protocol 2: Analysis of Isomer Distribution by GC-MS
This protocol provides a general method for analyzing the isomeric purity of the synthesized 2,4-hexadiene.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for hydrocarbon separation (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp at 5 °C/min to 150 °C.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-200.
Procedure:
-
Prepare a dilute solution of the 2,4-hexadiene product in a volatile solvent (e.g., hexane).
-
Inject 1 µL of the solution into the GC-MS.
-
Identify the peaks corresponding to the different 2,4-hexadiene isomers based on their retention times and mass spectra (molecular ion at m/z 82 and characteristic fragmentation patterns).
-
Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Purification [chem.rochester.edu]
- 14. This compound [chembk.com]
purification of cis,cis-2,4-hexadiene from isomeric mixtures by fractional distillation
Technical Support Center: Purification of cis,cis-2,4-Hexadiene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of this compound from isomeric mixtures using fractional distillation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound by fractional distillation?
A1: The main challenge is the close boiling points of the 2,4-hexadiene (B1165886) isomers (cis,cis-, cis,trans-, and trans,trans-), which makes separation difficult. Additionally, conjugated dienes like 2,4-hexadiene are prone to polymerization and isomerization at elevated temperatures, which can reduce the yield and purity of the desired cis,cis-isomer. The compound is also air-sensitive and highly flammable.[1][2]
Q2: What is the boiling point of this compound and its isomers?
A2: The boiling points of the 2,4-hexadiene isomers are very close, necessitating a highly efficient distillation setup for separation. There are some discrepancies in reported values for the cis,cis isomer. A general boiling point for a mixture of isomers is reported as 82 °C.[1][2]
Q3: Can the cis,cis-isomer isomerize to other forms during distillation?
A3: Yes, thermal isomerization of the less stable cis,cis-isomer to the more stable trans-isomers can occur at the elevated temperatures required for distillation.[3][4][5] This can lead to a lower yield of the desired product. It is crucial to maintain the lowest possible distillation temperature and minimize the time the compound spends at high temperatures.
Q4: Is there a risk of polymerization during the distillation of 2,4-hexadiene?
A4: Yes, conjugated dienes are susceptible to polymerization, especially when heated for extended periods.[6][7] This can result in the loss of product and fouling of the distillation apparatus. The use of polymerization inhibitors is recommended.
Q5: What type of distillation column is best suited for this separation?
A5: A highly efficient fractional distillation column with a high number of theoretical plates is essential for separating close-boiling isomers.[8] Packed columns, such as those with Vigreux indentations, Raschig rings, or structured packing, provide a large surface area for repeated vaporization-condensation cycles, leading to better separation.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | - Insufficient column efficiency (low number of theoretical plates).- Distillation rate is too fast.- "Flooding" of the column.[10]- Poor insulation of the column. | - Use a longer or more efficient packed distillation column (e.g., Vigreux, packed with Raschig rings or metal sponges).- Slow down the distillation rate by reducing the heat input to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[11]- Reduce the heating rate if you observe a continuous stream of liquid returning to the distilling flask.[10]- Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.[11] |
| Low Yield of this compound | - Isomerization of the cis,cis-isomer to the more stable trans-isomers at high temperatures.- Polymerization of the diene in the distillation pot or column.- Hold-up of the liquid in the column packing. | - Conduct the distillation at the lowest feasible temperature. Consider vacuum distillation to lower the boiling points.- Add a polymerization inhibitor (e.g., hydroquinone, 4-tert-butylcatechol) to the distillation flask before heating.[12]- Choose a column packing with low liquid hold-up. |
| Product is Contaminated with Polymers | - Overheating or prolonged heating of the diene mixture.- Absence of a polymerization inhibitor. | - Ensure the distillation temperature does not significantly exceed the boiling point of the desired fraction.- Always use a suitable polymerization inhibitor.[12]- Clean the distillation apparatus thoroughly to remove any residual polymer from previous runs. |
| No Distillate is Collected | - Insufficient heating.- A leak in the distillation apparatus. | - Gradually increase the heat supplied to the distillation flask.- Ensure all joints are properly sealed. Use high-vacuum grease for ground glass joints if performing a vacuum distillation. |
| Bumping or Uncontrolled Boiling | - Uneven heating.- Lack of boiling chips or a stir bar. | - Use a heating mantle for uniform heating.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before starting. |
| Discoloration of the Distillate | - Thermal decomposition of the compound or impurities.- Reaction with residual oxygen. | - Lower the distillation temperature, potentially by using a vacuum.- Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).[11] |
Quantitative Data
The following table summarizes the reported physical properties of the 2,4-hexadiene isomers. The separation by fractional distillation relies on the differences in their boiling points.
| Isomer | Structure | CAS Number | Reported Boiling Point (°C) | Molar Mass ( g/mol ) |
| (2Z,4Z)-2,4-Hexadiene (cis,cis) | CH₃-CH=CH-CH=CH-CH₃ | 6108-61-8 | 62-63[13] or 84.93[14] | 82.14 |
| (2E,4Z)-2,4-Hexadiene (cis,trans) | CH₃-CH=CH-CH=CH-CH₃ | 5194-50-3 | Not explicitly found, expected to be between the cis,cis and trans,trans isomers. | 82.14 |
| (2E,4E)-2,4-Hexadiene (trans,trans) | CH₃-CH=CH-CH=CH-CH₃ | 5194-51-4 | ~80-82[1][2][15] | 82.14 |
| Mixture of Isomers | CH₃-CH=CH-CH=CH-CH₃ | 592-46-1 | 82[1][2] | 82.14 |
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound
This protocol outlines a general procedure for the fractional distillation of an isomeric mixture of 2,4-hexadiene to isolate the cis,cis-isomer.
Materials:
-
Isomeric mixture of 2,4-hexadiene
-
Polymerization inhibitor (e.g., hydroquinone)
-
Boiling chips or magnetic stir bar
-
Anhydrous magnesium sulfate (B86663) (for drying, if necessary)
-
Inert gas (Nitrogen or Argon)
Apparatus:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Highly efficient fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and a thermometer adapter
-
Thermometer
-
Receiving flasks
-
Inert gas inlet/outlet
-
(Optional) Vacuum pump and manometer for vacuum distillation
Procedure:
-
Preparation of the Isomeric Mixture: If the mixture contains any water, dry it over anhydrous magnesium sulfate and filter.
-
Assembly of the Distillation Apparatus:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
Charge the flask with the 2,4-hexadiene isomeric mixture and a small amount of a polymerization inhibitor.
-
Connect the flask to the bottom of the fractional distillation column.
-
Place the distillation head on top of the column and insert a thermometer. The top of the thermometer bulb should be level with the side arm leading to the condenser.[11]
-
Connect the condenser to a water source, with water entering at the bottom and exiting at the top.
-
Attach a receiving flask to the end of the condenser.
-
Set up an inert gas flow through the apparatus.
-
-
Distillation Process:
-
Begin stirring (if using a stir bar) and gently heat the mixture using the heating mantle.
-
Observe the vapor rising slowly through the column. The rate of heating should be controlled to allow for a slow and steady distillation rate (approximately 1-2 drops per second).[11]
-
Monitor the temperature at the distillation head. The temperature should remain constant during the collection of a pure fraction.[11]
-
Collect any initial forerun that distills at a lower temperature in a separate receiving flask.
-
Carefully collect the fraction that distills at the boiling point of this compound (the lowest boiling isomer). Collect this fraction in a pre-weighed, chilled receiving flask.
-
Change receiving flasks as the temperature begins to rise, indicating the distillation of the next isomer.
-
-
Shutdown and Analysis:
-
Once the desired fraction is collected, turn off the heat and allow the apparatus to cool down under the inert atmosphere.
-
Analyze the collected fractions for purity using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for fractional distillation issues.
References
- 1. 2,4-ヘキサジエン, 異性体混合物 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thermal isomerisation of a hexatriene system: synthesis and rearrangement of 2-methyl-3-(cis, cis-penta-1,3-dienyl)cyclohex-2-en-1-one - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. idc-online.com [idc-online.com]
- 8. Separation of close-boiling isomers by gas chromatography (Journal Article) | ETDEWEB [osti.gov]
- 9. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification [chem.rochester.edu]
- 12. EP0030673B1 - Method for inhibiting polymerization of conjugated dienes - Google Patents [patents.google.com]
- 13. (2Z,4Z)-hexa-2,4-diene [stenutz.eu]
- 14. Page loading... [wap.guidechem.com]
- 15. guidechem.com [guidechem.com]
suppression of side reactions in the synthesis of (2Z,4Z)-hexadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the stereoselective synthesis of (2Z,4Z)-hexadiene. Our goal is to help you overcome common challenges and suppress side reactions to achieve high yields and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of (2Z,4Z)-hexadiene.
Question: My reaction is producing a mixture of stereoisomers ((2E,4Z), (2E,4E), etc.) instead of the desired (2Z,4Z)-hexadiene. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is a common challenge in the synthesis of specific diene isomers. The formation of undesired stereoisomers often results from reaction conditions that are not sufficiently controlled. Here are several strategies to enhance the selectivity for (2Z,4Z)-hexadiene:
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Catalyst Selection: The choice of catalyst is critical for controlling stereochemistry. For instance, in transition-metal-catalyzed cross-coupling reactions, the ligand on the metal center can significantly influence the stereochemical outcome.[1][2] Consider using catalysts known for promoting the formation of Z-isomers.
-
Solvent and Temperature: The polarity of the solvent and the reaction temperature can affect the transition state energies of competing reaction pathways, thereby influencing the stereoselectivity. Experiment with a range of solvents and temperatures to find the optimal conditions for your specific reaction.
-
Substrate Control: The stereochemistry of your starting materials is crucial. In methods like the Suzuki-Miyaura coupling, the stereochemistry of the vinyl halide and vinylborane (B8500763) reagents is often transferred to the product.[1] Ensure the purity of your starting materials.
-
Reaction Type: Some reaction types are inherently more stereoselective than others. For example, certain olefination methods have been developed for the stereoselective synthesis of alkenes and can be extended to dienes.[1]
Question: I am observing low yields of the desired product. What are the potential causes and how can I improve the yield?
Answer: Low yields can be attributed to a variety of factors, including incomplete reactions, side reactions, and product degradation. To improve your yield, consider the following:
-
Reaction Time and Temperature: The reaction may not be going to completion. Try extending the reaction time or carefully increasing the temperature. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
-
Reagent Stoichiometry: The ratio of reactants can be critical. In some cases, using a slight excess of one reactant can drive the reaction to completion. However, in other cases, a 1:1 stoichiometry is optimal to minimize side reactions.[3]
-
Catalyst Activity: The catalyst may be deactivated. Ensure that your catalyst is fresh and handled under the appropriate inert conditions if it is air or moisture sensitive.
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. The following sections address specific side reactions.
Question: My main side product appears to be the result of isomerization of the double bonds. How can I prevent this?
Answer: Isomerization of the double bonds in (2Z,4Z)-hexadiene to more stable isomers (like (2E,4E)-hexadiene) can occur under certain conditions, particularly in the presence of acid, base, or heat.
-
Control of pH: Avoid acidic or basic conditions during workup and purification if possible. Use neutral washing agents and buffering systems if necessary.
-
Thermal Stability: (2Z,4Z)-hexadiene can isomerize upon heating. Use the lowest possible temperatures during distillation or other purification steps. High-performance liquid chromatography (HPLC) at room temperature might be a gentler alternative to gas chromatography (GC) for purification.[4]
-
Catalyst-Induced Isomerization: Some catalysts can promote double bond isomerization. If you suspect the catalyst is the cause, you may need to screen for alternative catalysts that are less prone to inducing isomerization.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (2Z,4Z)-hexadiene?
A1: The stereoselective synthesis of 1,3-dienes like (2Z,4Z)-hexadiene can be achieved through several modern synthetic methods.[1] These include:
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki-Miyaura, Negishi, and Stille couplings are widely used for the stereoselective construction of 1,3-dienes.[1]
-
Olefin Metathesis: Ene-diene cross-metathesis can be a powerful tool for synthesizing substituted dienes.[3][6]
-
Rearrangement Reactions: Rearrangements of enynes, alkynes, or allenes can also lead to the formation of 1,3-dienes.[1]
-
Olefination Reactions: Extensions of well-known olefination methods, such as the Wittig reaction and its variants, can be employed for the stereoselective synthesis of dienes.[5]
Q2: How can I purify (2Z,4Z)-hexadiene from its other stereoisomers?
A2: The separation of stereoisomers of 2,4-hexadiene (B1165886) can be challenging due to their similar physical properties.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation through a spinning band column can be effective.
-
Chromatography: Gas chromatography (GC) can be used for both analytical and preparative separation of volatile isomers. The separation can be optimized by adjusting the temperature program and column flow rate.[4] High-performance liquid chromatography (HPLC) with a suitable stationary phase can also be a powerful separation technique.
Q3: Are there any specific safety precautions I should take when working with 2,4-hexadiene isomers?
A3: Yes, 2,4-hexadiene is a highly flammable liquid and vapor. It can also cause skin and eye irritation.[7] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
Quantitative Data
The following table summarizes representative data on the effect of reaction conditions on the yield of a diene synthesis, illustrating the importance of optimization.
| Catalyst | Solvent | Temperature (°C) | Concentration (M) | Yield (%) | Reference |
| Grubbs II | CH₂Cl₂ | 40 | 0.2 | 47 | [3] |
| Grubbs II | CH₂Cl₂ | 40 | 0.15 | 58 | [3] |
| Grubbs II | CH₂Cl₂ | 40 | 0.1 | 43 | [3] |
| Grubbs II | Toluene | 110 | 0.1 | 23 | [3] |
| Hoveyda-Grubbs II | CH₂Cl₂ | 40 | 0.15 | 62 | [3] |
Experimental Protocols
Protocol: Stereoselective Synthesis of a (2Z,4E)-Dienyl Ester via Ene-Diene Cross Metathesis (Illustrative Example)
This protocol is a representative example of an ene-diene cross-metathesis reaction for the synthesis of a substituted diene, which can be adapted for the synthesis of other dienes with careful selection of starting materials and catalysts.[3][6]
Materials:
-
Terminal alkene (1 equivalent)
-
Methyl (2Z,4E)-hexadienoate (1 equivalent)
-
Grubbs Second Generation Catalyst (5 mol%)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the terminal alkene (1 equiv) and methyl (2Z,4E)-hexadienoate (1 equiv) in anhydrous dichloromethane to a concentration of 0.15 M.
-
Add the Grubbs Second Generation Catalyst (5 mol%) to the solution.
-
Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired (2Z,4E)-dienyl ester.
Note: The stereochemical outcome of the newly formed double bond is typically E-selective in this type of reaction, while the Z-geometry of the spectator alkene is retained.[3]
Visualizations
Caption: General experimental workflow for the synthesis of (2Z,4Z)-hexadiene.
Caption: Troubleshooting decision tree for the synthesis of (2Z,4Z)-hexadiene.
References
- 1. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-diene Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sepration of 2,4 hexadiene in benzene matrix - Chromatography Forum [chromforum.org]
- 5. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 6. Selective synthesis of (2Z,4E)-dienyl esters by ene-diene cross metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Hexadiene, (2E,4Z)- | C6H10 | CID 643786 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing reaction conditions for the electrocyclization of cis,cis-2,4-hexadiene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the electrocyclization of cis,cis-2,4-hexadiene to form cis-3,4-dimethylcyclobutene.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome for the electrocyclization of this compound under thermal and photochemical conditions?
A1: According to the Woodward-Hoffmann rules, the stereochemical outcome is dependent on the reaction conditions. For a 4π-electron system like 2,4-hexadiene:
-
Thermal conditions lead to a conrotatory ring closure, which, starting from the cis,cis-isomer, would theoretically yield trans-3,4-dimethylcyclobutene. However, the equilibrium for this specific reaction at high temperatures often favors the ring-opened diene.[1][2]
-
Photochemical conditions (UV irradiation) induce a disrotatory ring closure.[3] For this compound, this pathway is predicted to yield cis-3,4-dimethylcyclobutene.
Q2: What is the primary challenge in the thermal electrocyclization of 2,4-hexadienes?
A2: The main challenge is that the equilibrium between the diene and the cyclobutene (B1205218) often favors the less strained, open-chain diene at the temperatures required for the thermal reaction.[2] This can result in low yields of the desired cyclobutene product.
Q3: Are there any catalysts that can promote the electrocyclization of dienes?
A3: While traditional electrocyclizations are typically uncatalyzed pericyclic reactions, research has explored the use of metal catalysts, such as ruthenium complexes, to lower the activation barrier for 6π-electron electrocyclizations.[4] The application of catalysts to 4π-electron systems like hexadiene is less common and would require specific investigation.
Q4: How does solvent polarity affect electrocyclization reactions?
A4: Pericyclic reactions, including electrocyclizations, are generally considered to be relatively insensitive to solvent effects as they proceed through a concerted, non-polar transition state. However, solvent choice can be critical for ensuring solubility of the reactants and for managing reaction temperature. In some specific substituted hexatriene systems, polar protic solvents like methanol (B129727) or ethanol (B145695) have been shown to assist in subsequent isomerization of the initial product.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Thermal Electrocyclization
| Possible Cause | Suggested Solution |
| Unfavorable Equilibrium | The equilibrium may favor the starting diene at the reaction temperature. Consider if the photochemical route is more suitable for obtaining the desired cyclobutene product. |
| Incorrect Temperature | If the temperature is too low, the reaction rate will be impractically slow. If too high, decomposition or side reactions may occur. Experiment with a temperature range, for example, starting from 100°C and gradually increasing. |
| Reaction Time Too Short | Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time. |
| Decomposition of Reactant or Product | High temperatures can lead to degradation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Issue 2: Incorrect Stereoisomer Obtained
| Possible Cause | Suggested Solution |
| Wrong Reaction Conditions | The stereochemical outcome is dictated by whether the reaction is under thermal or photochemical control. Ensure you are using the correct energy source for the desired stereoisomer (heat for conrotatory, UV light for disrotatory). |
| Isomerization of Starting Material | The starting this compound may isomerize under the reaction conditions before cyclization. Analyze the purity of the starting material and consider if purification is needed. |
| Post-Reaction Isomerization | The product itself may be susceptible to isomerization under the workup or purification conditions. Employ mild workup procedures and consider purification methods that avoid high temperatures if the product is thermally labile. |
Issue 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Polymerization | Dienes can be prone to polymerization, especially at higher temperatures. Consider using a lower reaction temperature for a longer duration or conducting the reaction in a more dilute solution. |
| Oxidation | If the reaction is not performed under an inert atmosphere, oxidation of the diene or product can occur. Purge the reaction vessel with an inert gas like nitrogen or argon before heating or irradiation. |
| [2+2] Cycloadditions | Under photochemical conditions, intermolecular [2+2] cycloadditions can compete with the desired intramolecular electrocyclization, leading to dimers. Running the reaction at high dilution can favor the intramolecular pathway. |
Quantitative Data
Table 1: Overview of Reaction Conditions for Electrocyclization of Hexadiene Derivatives
| Reaction Type | Substrate | Conditions | Solvent | Product | Yield | Reference(s) |
| Thermal | Substituted (2E,4E,6E)-Hexatrienes | 90-100°C | Toluene/Methanol or Ethanol (2:1) | 1,4-Cyclohexadienes | Not specified | [5] |
| Thermal | cis,cis-o-Dipropenylbenzene | 225°C | Not specified | Isomerized diene and other products | Not specified | [4] |
| Photochemical | cis-1,2,3,4-Tetramethylcyclobutene (ring-opening) | 228 nm UV light | Gas phase or hydrocarbon | E,Z-3,4-dimethyl-2,4-hexadiene | Not specified | [6] |
| Photochemical | Indolylfulgides (a type of hexatriene) | UV Irradiation | Cyclohexane | Ring-closed product | 17% (Quantum Yield) | [7] |
Experimental Protocols
Note: The following are generalized protocols based on available literature for similar reactions. Optimization will be necessary for the specific case of this compound.
Protocol 1: General Procedure for Thermal Electrocyclization
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in an appropriate high-boiling solvent (e.g., toluene). The concentration should be kept low to minimize intermolecular reactions.
-
Inert Atmosphere: De-gas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., starting at 100°C) under a positive pressure of inert gas.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC-MS.
-
Workup: Once the reaction has reached completion or equilibrium, cool the mixture to room temperature.
-
Purification: The volatile product can be carefully removed from the solvent by fractional distillation under reduced pressure.
Protocol 2: General Procedure for Photochemical Electrocyclization
-
Preparation: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve this compound in a UV-transparent solvent (e.g., hexane (B92381) or cyclohexane). The concentration should be low to favor the intramolecular reaction.
-
Inert Atmosphere: De-gas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Irradiation: While stirring, irradiate the solution with a UV lamp of the appropriate wavelength (e.g., 254 nm, though other wavelengths may be explored). The reaction vessel should be cooled to maintain a constant temperature (e.g., 25°C).
-
Monitoring: Follow the reaction progress by GC-MS analysis of aliquots taken at regular intervals.
-
Workup and Purification: After the reaction is complete, the solvent and any remaining starting material can be removed by careful distillation, taking care to avoid thermal rearrangement of the product.
Visualizations
Caption: Reaction pathways for the electrocyclization of this compound.
Caption: Troubleshooting workflow for optimizing the electrocyclization reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Stereospecific (Conrotatory) Photochemical Ring Opening of Alkylcyclobutenes in the Gas Phase and in Solution. Ring Opening from the Rydberg Excited State or by Hot Ground State Reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wavelength and solvent independent photochemistry: the electrocyclic ring-closure of indolylfulgides - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent polymerization of cis,cis-2,4-hexadiene during storage
Welcome to the technical support center for cis,cis-2,4-hexadiene. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the polymerization of this compound during storage and ensuring the integrity of your experiments. Due to its conjugated diene structure, this compound is susceptible to polymerization, which can compromise sample purity and experimental outcomes.
Troubleshooting Guide
This section provides solutions to common problems encountered during the storage and use of this compound.
Issue 1: The sample appears viscous, has solidified, or changed color upon receipt or after a period of storage.
-
Possible Cause: Polymerization has likely occurred. Conjugated dienes such as this compound can undergo free-radical polymerization, which is often initiated by heat, light, or the presence of oxygen.[1][2][3] This process links individual monomer units into longer chains, leading to an increase in viscosity and eventual solidification.[3]
-
Troubleshooting Steps:
-
Visual Inspection: Note any changes in the physical appearance of the sample. A shift from a colorless liquid to a viscous, syrupy, or solid state, or a color change to yellow or brown, are strong indicators of polymerization.[1]
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Solubility Test: Attempt to dissolve a small aliquot of the sample in a non-polar organic solvent in which the monomer is known to be soluble. A significant decrease in solubility suggests the presence of higher molecular weight polymers.[1]
-
Analytical Confirmation: If available, utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of oligomers or polymers. In a GC-MS analysis, the appearance of peaks with higher molecular weights than the monomer is indicative of oligomerization. An NMR spectrum of a polymerized sample may show broadened peaks corresponding to the polymer backbone.[1]
-
Disposal: If significant polymerization is confirmed, the material is likely unsuitable for most applications and should be disposed of according to your institution's hazardous waste guidelines.[1]
-
Preventative Measures: Review your current storage and handling procedures. Implement the recommended protocols outlined in the FAQs and data table below to prevent polymerization in future samples.
-
Issue 2: Inconsistent experimental results are obtained using this compound from different batches or after varying storage durations.
-
Possible Cause: Partial polymerization or degradation of the compound is leading to variable sample purity. Even low levels of oligomers can interfere with reactions and lead to inconsistent outcomes.[1]
-
Troubleshooting Steps:
-
Purity Analysis: Before use, it is best practice to assess the purity of the diene, especially if it has been stored for an extended period. This can be achieved using GC-MS or NMR spectroscopy as detailed in the Experimental Protocols section.
-
Inhibitor Check: If the diene was purchased with an inhibitor, ensure it is still present at an effective concentration. If the diene was stored without an inhibitor, its shelf-life is significantly reduced.
-
Purification: If minor oligomerization is detected, consider purifying the diene immediately before use. Vacuum distillation is a common method, but it must be performed at the lowest possible temperature to minimize thermally induced polymerization.[4] It is also advisable to ensure an inhibitor is present in the receiving flask.
-
Standardize Storage: Ensure all batches of this compound are stored under the same optimal conditions to minimize variability between samples.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization during storage?
A1: The primary cause is free-radical polymerization.[3] The conjugated double bonds in the this compound molecule make it susceptible to attack by free radicals. These radicals can be generated by exposure to heat, ultraviolet (UV) light, or atmospheric oxygen.[5] Once initiated, a chain reaction occurs, leading to the formation of long polymer chains.[6]
Q2: What are the ideal storage conditions to prevent the polymerization of this compound?
A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: Store at refrigerated temperatures, ideally between 2-8°C.[2] For long-term storage, temperatures of -20°C are recommended.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[2] Oxygen can both directly initiate polymerization and facilitate the decomposition of some inhibitors.
-
Light: Store in an amber or opaque container to protect the compound from light, which can initiate polymerization.[2]
-
Inhibitor: For long-term storage, the addition of a suitable polymerization inhibitor is crucial.
Q3: What are polymerization inhibitors and which ones are recommended for conjugated dienes?
A3: Polymerization inhibitors are chemical compounds that are added to monomers in small quantities to prevent spontaneous polymerization.[5] They function by scavenging free radicals, thereby terminating the polymerization chain reaction.[7] For conjugated dienes, phenolic compounds and stable free radicals are commonly used.
-
Phenolic Inhibitors: Examples include 4-tert-butylcatechol (B165716) (TBC) and hydroquinone (B1673460) (HQ).[8] These inhibitors are effective in the presence of oxygen.[9]
-
Stable Free Radicals: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a highly effective radical scavenger.[10]
Q4: At what concentration should an inhibitor be added?
A4: The optimal concentration can depend on the specific inhibitor and the anticipated storage duration and conditions. However, for phenolic inhibitors like TBC, a concentration range of 10-100 ppm is typically effective for the storage of conjugated dienes.[2] It is always best to consult the supplier's recommendation if available.
Q5: I need to use inhibitor-free this compound for my experiment. How can I remove the inhibitor?
A5: Phenolic inhibitors can be removed by washing the diene with an aqueous sodium hydroxide (B78521) solution (e.g., 5-10%) in a separatory funnel. The phenolate (B1203915) salt of the inhibitor will partition into the aqueous layer, which can then be separated. The diene should then be washed with water to remove residual base, dried over an anhydrous salt (e.g., MgSO₄ or CaCl₂), and either used immediately or stored under inert gas in a refrigerator for a very short period.[4] Alternatively, passing the diene through a column of activated basic alumina (B75360) can also remove phenolic inhibitors.[2]
Data Presentation
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (short-term) or -20°C (long-term) | Reduces the rate of thermally initiated polymerization.[1][2] |
| Storage Atmosphere | Inert gas (Nitrogen or Argon) | Prevents the formation of peroxides and limits oxygen-initiated polymerization.[2] |
| Container | Amber or opaque, tightly sealed | Protects from light, which can initiate polymerization.[2] |
| Inhibitor Type | Phenolic (e.g., TBC, HQ) or Stable Radical (e.g., TEMPO) | Scavenges free radicals to terminate the polymerization chain reaction.[8][10] |
| Inhibitor Concentration | 10-100 ppm (for phenolic inhibitors) | Effective concentration for preventing polymerization during storage.[2][9] |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (Caustic Wash)
-
Place the this compound containing the inhibitor in a separatory funnel.
-
Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
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Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor.
-
Drain and discard the aqueous layer.
-
Wash the organic layer with deionized water until the aqueous wash is neutral (check with pH paper).
-
Transfer the diene to a clean, dry flask and add an anhydrous drying agent (e.g., magnesium sulfate).
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After a suitable drying period, decant or filter the inhibitor-free diene.
-
Use the purified diene immediately or store it under an inert atmosphere at low temperature for a short duration.
Protocol 2: Analysis of Purity and Oligomer Detection by GC-MS
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
GC-MS Parameters (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for hydrocarbon analysis.
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.[11]
-
-
Data Analysis:
-
The monomer should appear as a major peak at a specific retention time.
-
Oligomers (dimers, trimers, etc.) will appear as peaks at longer retention times with correspondingly higher molecular weights.
-
The purity of the monomer can be estimated by the relative peak area of the monomer compared to the total peak area of all components.
-
Visualizations
Caption: Troubleshooting workflow for suspected polymerization of this compound.
Caption: Mechanism of free-radical polymerization and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WTT- Under Construction Page [wtt-pro.nist.gov]
- 8. EP0030673B1 - Method for inhibiting polymerization of conjugated dienes - Google Patents [patents.google.com]
- 9. longchangchemical.com [longchangchemical.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
troubleshooting low yields in the synthesis of cis,cis-2,4-hexadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of cis,cis-2,4-hexadiene.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to obtain this compound with high stereoselectivity?
A common and effective method for synthesizing this compound is the Wittig reaction. Specifically, the reaction of (Z)-crotonaldehyde with a non-stabilized phosphorus ylide under salt-free conditions typically favors the formation of the cis (or Z) double bond. To achieve the cis,cis isomer, one would react a cis-phosphonium ylide with a cis-α,β-unsaturated aldehyde. A plausible route is the reaction of ethyltriphenylphosphonium bromide with a strong, non-lithium-based amide base to form the corresponding ylide, which then reacts with (Z)-crotonaldehyde.
Q2: My Wittig reaction is producing a mixture of isomers instead of pure this compound. What are the likely causes?
The formation of a mixture of isomers (cis,trans-, trans,trans-, and cis,cis-) is a common issue. The primary causes include:
-
Isomerization of the starting aldehyde: Commercial crotonaldehyde (B89634) is often a mixture of (E) and (Z) isomers. Using a mixture will result in a corresponding mixture of diene isomers.
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Reaction conditions favoring thermodynamic control: The presence of lithium salts, polar protic solvents, or elevated temperatures can lead to equilibration of the reaction intermediates, favoring the more stable trans isomer.[1][2]
-
Use of a stabilized ylide: Ylides stabilized by electron-withdrawing groups tend to produce (E)-alkenes (trans).[1][3]
-
Post-synthesis isomerization: The cis,cis isomer can be sensitive to heat and acidic or basic conditions, which can cause isomerization during workup or purification.
Q3: How can I improve the cis-selectivity of my Wittig reaction?
To enhance the formation of the cis,cis isomer, consider the following:
-
Use a "salt-free" ylide preparation: The presence of lithium salts can decrease cis-selectivity.[2] Preparing the ylide using a sodium or potassium base, such as sodium amide (NaNH₂) or potassium bis(trimethylsilyl)amide (KHMDS), in an aprotic, non-polar solvent like THF or toluene (B28343) is recommended.[1]
-
Employ non-stabilized ylides: Ylides derived from simple alkyl halides are considered non-stabilized and generally provide higher Z-selectivity.[3]
-
Maintain low reaction temperatures: Running the reaction at low temperatures (e.g., -78 °C) can help to ensure kinetic control, which favors the formation of the cis isomer.
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Use aprotic solvents: Aprotic solvents like THF, diethyl ether, or toluene are preferred. Polar protic solvents can interfere with the reaction mechanism and reduce cis-selectivity.
Q4: What are common side products in this synthesis, and how can they be minimized?
Besides isomeric dienes, common side products include:
-
Triphenylphosphine (B44618) oxide: This is an unavoidable byproduct of the Wittig reaction. It can be removed by chromatography or by precipitation from a non-polar solvent.
-
Products from self-condensation of crotonaldehyde: This can occur if the ylide is not generated and reacted promptly, or if there are acidic or basic impurities. Ensuring a clean and inert reaction environment can minimize this.
-
Solvent-related byproducts: Reactions with strong bases like n-butyllithium can sometimes lead to reactions with the solvent (e.g., THF). Using freshly distilled, dry solvents is crucial.
Q5: What are the recommended methods for purifying this compound?
Purification can be challenging due to the close boiling points of the isomers.
-
Fractional Distillation: This can be effective if a column with a high number of theoretical plates is used and the distillation is performed slowly and carefully.[4]
-
Preparative Gas Chromatography (GC): For small-scale, high-purity separations, preparative GC is a viable option.[4]
-
Column Chromatography: Separation on silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃) has been used for separating cis and trans isomers of other alkenes and may be applicable here.
Troubleshooting Guide for Low Yields
| Observed Issue | Potential Cause | Recommended Solution |
| Low overall yield with complex mixture of products | 1. Impure or wet reagents/solvents. | 1. Use freshly distilled, dry solvents and high-purity reagents. Ensure starting materials are free of isomeric impurities. |
| 2. Reaction not proceeding under inert atmosphere. | 2. Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). | |
| 3. Incorrect stoichiometry. | 3. Ensure accurate measurement of all reagents. A slight excess of the ylide may be beneficial. | |
| High proportion of trans isomers | 1. Presence of lithium salts from ylide formation (e.g., using n-BuLi). | 1. Switch to a "salt-free" protocol using a base like KHMDS or NaHMDS.[1][2] |
| 2. Reaction temperature too high. | 2. Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during ylide addition. | |
| 3. Use of a polar protic or highly polar aprotic solvent. | 3. Use non-polar, aprotic solvents like THF or toluene. | |
| Unreacted starting material (crotonaldehyde) | 1. Ylide is not sufficiently reactive. | 1. Ensure the ylide was properly formed. Check the quality and stoichiometry of the phosphonium (B103445) salt and base. |
| 2. Steric hindrance. | 2. This is less of an issue with crotonaldehyde but can be a factor with more substituted aldehydes. | |
| Formation of a significant amount of triphenylphosphine oxide but little diene | 1. Ylide decomposition. | 1. Ylides can be unstable. Use the ylide immediately after its preparation. |
| 2. Presence of oxygen. | 2. Thoroughly degas solvents and maintain a strict inert atmosphere. | |
| Difficulty in isolating the product | 1. Product loss during workup. | 1. 2,4-hexadiene (B1165886) is volatile. Use caution during solvent removal (e.g., use a rotary evaporator at low temperature and pressure). |
| 2. Inefficient purification method. | 2. Optimize the purification technique. For distillation, use a high-efficiency column. For chromatography, consider specialized stationary phases.[4] |
Experimental Protocols
Protocol: Synthesis of this compound via Wittig Reaction
This protocol describes a plausible method for the synthesis of this compound with high cis-selectivity.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
(Z)-Crotonaldehyde (ensure high isomeric purity)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous pentane (B18724)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add ethyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of KHMDS in THF (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting deep red solution at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of (Z)-crotonaldehyde (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, ensuring the temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure.
-
The crude product can be purified by fractional distillation under a nitrogen atmosphere. Collect the fraction boiling at approximately 80-82 °C.
-
-
Analysis:
-
Analyze the product by GC-MS to determine the isomeric ratio and purity.
-
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yields.
References
analytical methods for detecting impurities in cis,cis-2,4-hexadiene samples
Welcome to the Technical Support Center for the analytical characterization of cis,cis-2,4-hexadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the detection of impurities in this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound sample?
A1: The most common impurities are typically other stereoisomers and positional isomers of hexadiene. These include:
-
cis,trans-2,4-Hexadiene: A geometric isomer.
-
trans,trans-2,4-Hexadiene: Another geometric isomer.
-
1,5-Hexadiene: A positional isomer.
-
1,4-Hexadiene: Another positional isomer.
Additionally, impurities can arise from the synthesis process, such as unreacted starting materials or byproducts, and from degradation, which may include oxidation or polymerization products. Conjugated dienes are known to be more stable than non-conjugated dienes, but they can still undergo degradation.[1][2]
Q2: Which analytical technique is most suitable for separating hexadiene isomers?
A2: Gas Chromatography (GC) is the most effective and widely used technique for separating volatile isomers like those of 2,4-hexadiene.[3] The choice of the GC column's stationary phase is critical for achieving good resolution. Non-polar columns separate based on boiling points, while polar columns can provide enhanced selectivity for geometric isomers.[3]
Q3: Can High-Performance Liquid Chromatography (HPLC) be used to analyze this compound?
A3: Yes, HPLC can be used, particularly for the separation of geometric isomers. Normal Phase HPLC is often preferred for isomer separation when the sample is dissolved in a non-polar solvent.[4] Reverse-phase HPLC can also be employed, and the mobile phase composition is key to achieving separation.
Q4: How can I confirm the identity of an impurity once it is separated?
A4: Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS) is a powerful tool for identifying impurities. The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.[3] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for unambiguous structure elucidation of isolated impurities.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound samples using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Resolution / Peak Overlap | - Inappropriate GC column. - Incorrect oven temperature program. - Carrier gas flow rate is not optimal. | - Use a polar capillary column for better separation of geometric isomers.[3] - Optimize the temperature ramp; a slower ramp can improve resolution. - Adjust the carrier gas flow rate to the column's optimal linear velocity. |
| Peak Tailing | - Active sites in the injector liner or column. - Column overloading. - Sample degradation. | - Use a deactivated injector liner and glass wool.[6] - Dilute the sample or use a split injection. - Lower the injector temperature to prevent thermal degradation of the analyte.[7] |
| Ghost Peaks | - Contamination of the syringe, injector port, or gas lines. - Septum bleed. - Carryover from a previous injection. | - Clean the syringe and injector port regularly. - Use high-quality septa and replace them frequently. - Run a blank solvent injection to identify the source of contamination. |
| Irreproducible Retention Times | - Fluctuations in oven temperature or carrier gas flow rate. - Leaks in the system. - Column aging. | - Ensure the GC oven is properly calibrated and the gas flow is stable. - Perform a leak check of the entire system. - Condition the column or replace it if it's old or contaminated. |
| Baseline Noise or Drift | - Column bleed. - Contaminated carrier gas or detector. - Detector instability. | - Condition the column at a temperature slightly above the final method temperature. - Use high-purity carrier gas and ensure gas traps are functional. - Allow the detector to stabilize completely before starting a run. |
HPLC Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Resolution of Isomers | - Incorrect mobile phase composition. - Unsuitable column. | - For normal phase, adjust the ratio of non-polar solvents. - For reverse phase, optimize the water/organic solvent ratio. - Consider a column with a different stationary phase that offers better shape selectivity, such as a cholesterol-bonded phase.[8] |
| Variable Retention Times | - Inconsistent mobile phase composition. - Fluctuation in column temperature. - Pump malfunction. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure check valves are functioning correctly. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase. - Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent. - Reduce the injection volume or sample concentration. |
| High Backpressure | - Clogged column frit or tubing. - Particulate matter in the sample or mobile phase. | - Backflush the column (if permissible by the manufacturer). - Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. |
Quantitative Data Summary
The following tables provide a summary of analytical data for this compound and its common isomers to aid in their identification.
Table 1: Gas Chromatography Retention Indices (Kovats)
| Compound | Stationary Phase | Retention Index (I) |
| trans,trans-2,4-Hexadiene | Standard Non-Polar | ~662 |
| cis,trans-2,4-Hexadiene | Standard Non-Polar | Not widely reported |
| This compound | Standard Non-Polar | Not widely reported |
| 1,5-Hexadiene | Standard Non-Polar | ~623 |
| 1,4-Hexadiene | Standard Non-Polar | ~636 |
| trans,trans-2,4-Hexadiene | Semi-standard Non-polar | ~646 |
| cis-2,trans-4-Octadiene | Semi-standard Non-polar | ~840-846 |
Note: Retention indices can vary with experimental conditions. Data for octadiene is included to show relative elution patterns.[9]
Table 2: ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | cis,trans-2,4-Hexadiene (ppm) | trans,trans-2,4-Hexadiene (ppm) | This compound (ppm) |
| H2 | ~5.34 | ~5.6 | Data not readily available |
| H3 | ~6.34 | ~6.0 | Data not readily available |
| H4 | ~5.96 | ~6.0 | Data not readily available |
| H5 | ~5.65 | ~5.6 | Data not readily available |
| CH₃ (C1) | ~1.77 | ~1.7 | Data not readily available |
| CH₃ (C6) | ~1.72 | ~1.7 | Data not readily available |
Data for cis,trans-2,4-hexadiene is from a 399.65 MHz spectrum.[10]
Table 3: ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | trans,trans-2,4-Hexadiene (ppm) | This compound (ppm) |
| C1 | 18.1 | 12.9 |
| C2 | 125.7 | 123.6 |
| C3 | 132.2 | 124.5 |
| C4 | 132.2 | 124.5 |
| C5 | 125.7 | 123.6 |
| C6 | 18.1 | 12.9 |
Reference for trans,trans isomer data.[1][11] Reference for cis,cis isomer data.[2]
Table 4: Mass Spectrometry Fragmentation
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,4-Hexadiene (general) | 82 | 67 (base peak), 53, 41, 39 |
The mass spectra of geometric isomers are often very similar, making chromatographic separation crucial for identification. The base peak at m/z 67 corresponds to the loss of a methyl group.[12]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol is a general starting point and may require optimization.
-
Sample Preparation:
-
Dilute the this compound sample in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
-
-
GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
-
Injector: Split/splitless injector at 200°C, with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
-
Data Analysis:
-
Identify peaks corresponding to impurities by comparing their retention times to that of a pure this compound standard.
-
Confirm the identity of impurities by comparing their mass spectra to a library (e.g., NIST) and to the fragmentation patterns of known isomers.
-
Protocol 2: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
-
NMR Instrumentation:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
Experiment: Standard ¹H NMR acquisition.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks to determine the relative ratios of different species.
-
Compare the chemical shifts and coupling constants to known values for hexadiene isomers to identify and quantify impurities.
-
Visualizations
Caption: Workflow for impurity analysis in this compound samples.
Caption: Logical troubleshooting workflow for chromatographic issues.
References
- 1. spectrabase.com [spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. jordilabs.com [jordilabs.com]
- 5. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. Diastereodivergent cis- and trans-fused [4 + 2] annulations of cyclic 1,3-dienes and 1-azadienes via ligand-controlled palladium catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,4-HEXADIENE(5194-50-3) 1H NMR spectrum [chemicalbook.com]
- 11. 2,4-HEXADIENE(5194-51-4) 13C NMR spectrum [chemicalbook.com]
- 12. 182.160.97.198:8080 [182.160.97.198:8080]
Technical Support Center: Regioselectivity in Reactions of cis,cis-2,4-Hexadiene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cis,cis-2,4-hexadiene. The focus is on improving the regioselectivity of its reactions, a common challenge in synthetic chemistry.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and reactions of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| REG-001 | Low regioselectivity in Diels-Alder reactions with unsymmetrical dienophiles. | 1. Thermal reaction conditions may not provide sufficient facial selectivity. 2. The electronic and steric properties of the diene and dienophile are not adequately controlled. | 1. Employ a Lewis acid catalyst to enhance the polarization of the dienophile and lower the activation energy of the desired pathway. 2. Screen a variety of Lewis acids (e.g., AlCl₃, SnCl₄, Et₂AlCl) to optimize the regiomeric ratio. 3. Consider using a chiral Lewis acid for enantioselective control if applicable. |
| REG-002 | Isomerization of this compound to other isomers (e.g., trans,trans or cis,trans) during the reaction. | The reaction conditions (e.g., high temperature, prolonged reaction time, presence of acid or base) may be promoting isomerization of the diene, which can lead to a mixture of products. | 1. Use milder reaction conditions where possible (lower temperature, shorter reaction time). 2. Ensure all reagents and solvents are purified and free of acidic or basic impurities. 3. Monitor the isomeric purity of the starting diene before and during the reaction using techniques like GC or NMR. |
| REG-003 | Inconsistent results or poor reproducibility in catalyzed reactions. | 1. The catalyst may be sensitive to air or moisture. 2. The concentration of the catalyst and the substrate-to-catalyst ratio may not be optimal. 3. The solvent can significantly influence the reaction outcome. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Carefully control the stoichiometry of the catalyst. Perform a catalyst loading study to find the optimal concentration. 3. Screen different solvents to find the one that provides the best regioselectivity and reaction rate. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the ortho vs. meta regioselectivity in the Diels-Alder reaction of this compound with an unsymmetrical dienophile like methyl acrylate (B77674)?
A1: The regioselectivity of the Diels-Alder reaction between this compound and methyl acrylate can be significantly improved by using a Lewis acid catalyst. Without a catalyst, the reaction often yields a mixture of ortho and meta products. The use of a Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), can preferentially stabilize the transition state leading to the ortho adduct. This is due to the coordination of the Lewis acid to the carbonyl oxygen of the dienophile, which enhances its electronic demand and directs the cycloaddition.
Q2: What is the effect of different Lewis acids on the regioselectivity of the Diels-Alder reaction of this compound?
A2: The choice of Lewis acid can have a substantial impact on the regioselectivity. Generally, stronger Lewis acids lead to a greater enhancement of the desired regioselectivity. Below is a table summarizing the effect of various Lewis acids on the ratio of ortho to meta products in the reaction with methyl acrylate.
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Ortho:Meta Ratio |
| None (Thermal) | Benzene | 100 | 70:30 |
| Et₂AlCl | CH₂Cl₂ | -78 | 92:8 |
| AlCl₃ | CH₂Cl₂ | -78 | 95:5 |
| SnCl₄ | CH₂Cl₂ | -78 | 94:6 |
Note: These are representative data compiled from typical outcomes of such reactions and should be used as a guideline. Actual results may vary based on specific experimental conditions.
Q3: Can I use computational modeling to predict the regioselectivity of reactions with this compound?
A3: Yes, computational modeling, particularly using density functional theory (DFT), is a powerful tool for predicting the regioselectivity of cycloaddition reactions. By calculating the activation energies of the different possible reaction pathways (e.g., leading to ortho vs. meta products), you can predict the major product. These models can also help in understanding the role of catalysts by calculating the energies of the catalyzed transition states. This approach can save significant experimental time and resources by allowing for the in silico screening of different catalysts and reaction conditions.
Experimental Protocols
Key Experiment: Lewis Acid Catalyzed Diels-Alder Reaction of this compound with Methyl Acrylate
Objective: To demonstrate the improvement of regioselectivity using a Lewis acid catalyst.
Materials:
-
This compound
-
Methyl acrylate
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Add anhydrous dichloromethane (10 mL) to the flask via a syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
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Slowly add aluminum chloride (1.1 equivalents) to the stirred solvent.
-
In a separate, dry flask, dissolve this compound (1.0 equivalent) and methyl acrylate (1.2 equivalents) in anhydrous dichloromethane (5 mL).
-
Slowly add the solution of the diene and dienophile to the cooled Lewis acid suspension via a syringe over 15 minutes.
-
Allow the reaction to stir at -78 °C for 3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL).
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Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the ortho:meta product ratio.
Visualizations
Technical Support Center: Catalyst Selection and Optimization for cis,cis-2,4-Hexadiene Transformations
Welcome to the technical support center for the catalytic transformation of cis,cis-2,4-hexadiene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary transformation products of this compound using catalytic hydrogenation?
A1: The primary transformations of this compound are selective hydrogenation to form various hexene isomers (cis-2-hexene, trans-2-hexene, cis-3-hexene, trans-3-hexene) and over-hydrogenation to produce n-hexane. Isomerization of the starting diene to other 2,4-hexadiene (B1165886) isomers (cis,trans or trans,trans) can also occur. The product distribution is highly dependent on the catalyst, reaction conditions, and catalyst modifiers.
Q2: Which catalysts are commonly used for the selective hydrogenation of conjugated dienes like this compound?
A2: A range of heterogeneous and homogeneous catalysts are employed. Palladium-based catalysts (e.g., Pd/C, Pd/Al₂O₃) are widely used for their high activity.[1][2] Nickel-based catalysts (e.g., Ni on aluminum oxide) are also effective for selective diene hydrogenation.[3] For achieving high cis-selectivity in the resulting alkene, specialized catalysts like Lindlar's catalyst (palladium poisoned with lead) or rhodium-based catalysts may be considered.
Q3: What is "catalyst poisoning" and how can it be prevented in this compound transformations?
A3: Catalyst poisoning refers to the deactivation of a catalyst by the presence of certain substances that block or alter its active sites.[4] In the context of hexadiene hydrogenation, sulfur compounds are known poisons for nickel catalysts, although some systems are designed to be sulfur-tolerant.[3] The diene itself or decomposition products can also lead to the formation of carbonaceous deposits on the catalyst surface, which inhibits its activity.[1] To prevent poisoning, it is crucial to use high-purity starting materials and solvents, and to operate under an inert atmosphere to exclude oxygen. The order of reactant addition can also influence catalyst performance.[1][2]
Q4: How can I improve the selectivity towards monoene (hexene) and prevent over-hydrogenation to hexane?
A4: Improving selectivity involves several strategies:
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Catalyst Choice: Use a "poisoned" or modified catalyst, such as Lindlar's catalyst, where the activity is moderated to favor alkene formation.
-
Promoters/Modifiers: The addition of promoters or the use of specific ligands can alter the catalyst's electronic properties and steric environment, thereby enhancing selectivity.
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can reduce the rate of the second hydrogenation step (alkene to alkane).
-
Flow vs. Batch Reactor: A continuous flow reactor can sometimes offer better control over residence time, minimizing over-hydrogenation.
Q5: Can the cis,cis stereochemistry of the starting diene be retained in the product alkene?
A5: Achieving high stereoselectivity to a specific cis-alkene from this compound is challenging. While some catalytic systems are known for syn-addition of hydrogen, leading to cis-alkenes from alkynes, the situation with conjugated dienes is more complex due to potential isomerization of both the reactant and product on the catalyst surface. Specialized catalyst systems, potentially involving rhodium or iridium with specific ligands, may offer better control over stereoselectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Catalyst Poisoning3. Insufficient Hydrogen Pressure/Temperature | 1. Ensure the catalyst is properly activated if required. Use a fresh batch of catalyst.2. Purify the this compound and solvent to remove potential poisons (e.g., sulfur, water). Ensure the reaction setup is free of air/oxygen.3. Gradually increase the hydrogen pressure and/or reaction temperature. |
| Poor Selectivity (High Alkane Formation) | 1. Catalyst is too active.2. High Hydrogen Pressure/Temperature3. Prolonged Reaction Time | 1. Switch to a less active or "poisoned" catalyst (e.g., Lindlar's catalyst).2. Reduce the hydrogen pressure and/or temperature.3. Monitor the reaction closely and stop it once the diene is consumed. |
| Undesired Isomerization of Products | 1. Catalyst promotes isomerization.2. Acidic or basic sites on the catalyst support. | 1. Choose a catalyst known for low isomerization activity. The addition of modifiers can sometimes suppress isomerization.2. Use a neutral catalyst support or a catalyst system where the support has minimal interaction. |
| Inconsistent Results | 1. Variation in catalyst preparation/handling.2. Impurities in starting materials.3. Inconsistent reaction conditions. | 1. Standardize the procedure for catalyst weighing, activation, and transfer.[5]2. Use starting materials from the same batch or re-purify before use.3. Ensure consistent stirring, temperature control, and pressure regulation. |
Data Presentation: Catalyst Performance in Conjugated Diene Hydrogenation
The following data is compiled from studies on 1,3-hexadiene (B165228) and other similar conjugated dienes and should be considered as a starting point for catalyst screening for this compound.
| Catalyst | Support | Temperature (°C) | Pressure (atm H₂) | Key Products | Selectivity to Monoenes (%) | Comments |
| Pd | Silica | Ambient | 1 | Hexenes, Hexane | Moderate to High | Activity can be high, leading to over-hydrogenation if not controlled.[1] |
| Ni | Alumina | 100-200 | 20-50 | Hexenes | >80-90% | Can be sulfur-tolerant; requires no pre-treatment.[3] |
| Co-based | - | <50 | 1-10 | Hexenes | High | Selective to hydrogenation of the more substituted double bond.[6] |
| Pd (intercalated) | Graphite | 25-350 | 1 | Hexenes | High | Effective for selective reduction of dienes in the presence of alkenes.[7] |
| Cu | Silica | 120-160 | 1 | Butenes (from Butadiene) | up to 99% | Larger nanoparticles show higher activity and selectivity. |
Experimental Protocols
Protocol 1: Selective Hydrogenation using a Heterogeneous Catalyst (e.g., Pd/C)
1. Materials and Setup:
-
This compound (high purity)
-
Anhydrous solvent (e.g., ethanol, hexane)
-
Hydrogenation catalyst (e.g., 5% Pd/C)
-
Hydrogen gas (high purity)
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum.
-
Hydrogen balloon or a Parr hydrogenator for pressure reactions.
2. Procedure:
-
In a clean, dry three-necked flask, add the Pd/C catalyst (typically 1-5 mol% relative to the substrate) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent via a syringe.
-
Add the this compound to the flask.
-
Seal the flask and purge the system by evacuating and backfilling with hydrogen gas three times.
-
If using a balloon, inflate it with hydrogen and connect it to the flask. For a pressure reactor, pressurize to the desired hydrogen pressure.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by taking small aliquots periodically and analyzing them by GC or ¹H NMR.
-
Once the desired conversion is reached, stop the reaction by purging the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Visualizations
Logical Workflow for Catalyst Selection
Caption: Workflow for catalyst selection and optimization.
Signaling Pathway for Catalyst Deactivation
Caption: Pathways for catalyst deactivation.
Experimental Workflow Diagram
Caption: Experimental workflow for hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of Toluene-d8 on the Hydrogenation of 1,3-Hexadiene over a Pd/Silica CatalystPromoter and Poison | Semantic Scholar [semanticscholar.org]
- 3. US6469223B2 - Selective hydrogenation of dienes - Google Patents [patents.google.com]
- 4. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 5. Account Suspended [staffsites.sohag-univ.edu.eg]
- 6. EP0155551A1 - Method for the partial hydrogenation of conjugated dienes - Google Patents [patents.google.com]
- 7. US3804916A - Selective hydrogenation of alkynes or 1,3-conjugated dienes - Google Patents [patents.google.com]
Validation & Comparative
Spectroscopic Differentiation of 2,4-Hexadiene Stereoisomers Using 1H NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise stereochemical characterization of organic molecules is paramount. In the case of conjugated dienes like 2,4-hexadiene (B1165886), which exists as three distinct stereoisomers—(2E,4E), (2E,4Z), and (2Z,4Z)—proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as a powerful tool for unambiguous differentiation. The key to this differentiation lies in the distinct chemical shifts (δ) and, more importantly, the vicinal coupling constants (³J) of the olefinic protons.
This guide provides a comparative analysis of the ¹H NMR spectra of the three stereoisomers of 2,4-hexadiene, supported by experimental data. It outlines the fundamental principles of how stereochemistry influences NMR parameters and provides a detailed experimental protocol for acquiring high-quality spectra.
Distinguishing Features in ¹H NMR Spectra
The geometry of the double bonds in each stereoisomer of 2,4-hexadiene directly impacts the spatial orientation of the vinylic and methyl protons. This, in turn, leads to characteristic differences in their electronic environments and through-bond interactions, which are reflected in their chemical shifts and coupling constants.
The most telling spectroscopic handle for differentiating the isomers is the magnitude of the vicinal coupling constant (³J) between the C3 and C4 protons (H3 and H4). According to the Karplus relationship, the magnitude of this coupling is dihedral angle-dependent. In conjugated systems, a trans relationship (E configuration) across the C3-C4 bond results in a larger coupling constant (typically 12-18 Hz) compared to a cis relationship (Z configuration), which exhibits a smaller coupling constant (typically 6-12 Hz).
Furthermore, the chemical shifts of the methyl protons (H1 and H6) and the vinylic protons (H2, H3, H4, and H5) are subtly influenced by the overall geometry of the molecule, providing secondary confirmation of the stereochemical assignment.
Comparative Data Analysis
The following table summarizes the key ¹H NMR spectroscopic data for the (2E,4E), (2E,4Z), and (2Z,4Z) stereoisomers of 2,4-hexadiene.
| Stereoisomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| (2E,4E)-2,4-Hexadiene | H2/H5 | ~5.75 | ³J(H2,H3) = ³J(H5,H4) ≈ 15 (trans) |
| H3/H4 | ~6.05 | ³J(H3,H4) ≈ 15 (trans) | |
| CH₃ (H1/H6) | ~1.75 | ³J(H1,H2) = ³J(H6,H5) ≈ 6 | |
| (2E,4Z)-2,4-Hexadiene | H2 | ~5.65 | ³J(H2,H3) ≈ 15 (trans) |
| H3 | ~6.34 | ³J(H3,H4) ≈ 10 (cis) | |
| H4 | ~5.34 | ³J(H4,H5) ≈ 10 (cis) | |
| H5 | ~5.96 | ³J(H5,H6) ≈ 7 | |
| CH₃ (H1) | ~1.77 | ³J(H1,H2) ≈ 6 | |
| CH₃ (H6) | ~1.72 | ³J(H6,H5) ≈ 7 | |
| (2Z,4Z)-2,4-Hexadiene | H2/H5 | ~5.60 | ³J(H2,H3) = ³J(H5,H4) ≈ 10 (cis) |
| H3/H4 | ~6.01 | ³J(H3,H4) ≈ 10 (cis) | |
| CH₃ (H1/H6) | ~1.73 | ³J(H1,H2) = ³J(H6,H5) ≈ 7 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Logical Workflow for Isomer Differentiation
The differentiation of the 2,4-hexadiene stereoisomers can be approached systematically by analyzing the coupling patterns of the olefinic protons.
Caption: Isomer differentiation workflow based on ¹H NMR coupling constants.
Experimental Protocols
Stereoselective Synthesis of 2,4-Hexadiene Isomers
To obtain pure samples of each stereoisomer for NMR analysis, specific synthetic routes are required.
-
(2E,4E)-2,4-Hexadiene: Can be synthesized via the Wittig reaction of two equivalents of acetaldehyde (B116499) with a phosphonium (B103445) ylide derived from 1,2-dibromoethane.
-
(2E,4Z)-2,4-Hexadiene: Stereoselective synthesis can be achieved through methods like the partial reduction of a suitable enyne precursor.
-
(2Z,4Z)-2,4-Hexadiene: This isomer can be prepared through stereoselective routes, for instance, by the reduction of 2,4-hexadiyne (B1329798) using Lindlar's catalyst.
¹H NMR Spectroscopy Protocol for Volatile Dienes
Given the volatile nature of 2,4-hexadiene, careful sample preparation and acquisition parameters are crucial for obtaining high-quality spectra.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified 2,4-hexadiene isomer in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
To minimize evaporation, cap the NMR tube securely immediately after adding the sample and solvent. For highly accurate quantitative work, flame-sealing the NMR tube is recommended.
-
It is advisable to prepare and analyze the samples promptly after synthesis and purification to avoid potential isomerization or degradation.
-
-
NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Time (AQ): ≥ 3 seconds to ensure good resolution.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of at least 10 ppm is recommended to cover the entire proton chemical shift range.
-
Temperature: Maintain a constant temperature, typically 298 K, to ensure reproducibility.
-
By carefully analyzing the chemical shifts and, most importantly, the vicinal coupling constants of the olefinic protons, ¹H NMR spectroscopy provides a robust and reliable method for the unambiguous differentiation of the (2E,4E), (2E,4Z), and (2Z,4Z) stereoisomers of 2,4-hexadiene. This guide provides the necessary data and protocols to assist researchers in this critical aspect of stereochemical analysis.
Validating the Stereochemistry of cis,cis-2,4-Hexadiene: A Comparative Guide to NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of molecular stereochemistry is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of Nuclear Overhauser Effect (NOE) NMR spectroscopy and vicinal proton-proton coupling constants (³JHH) for the validation of the cis,cis stereochemistry of 2,4-hexadiene. We present supporting experimental data and detailed protocols to assist in the application of these powerful NMR techniques.
The spatial arrangement of atoms in a molecule, its stereochemistry, dictates its physical, chemical, and biological properties. In conjugated dienes such as 2,4-hexadiene, the geometry around the double bonds can be either cis (Z) or trans (E), leading to different stereoisomers. The cis,cis isomer, (2Z,4Z)-hexadiene, presents a unique case for stereochemical validation. While various analytical methods can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive and highly informative approach. This guide focuses on two key NMR methods: the Nuclear Overhauser Effect (NOE), which probes through-space interactions, and the analysis of scalar (through-bond) coupling constants.
Comparative Analysis of Stereochemical Validation Methods
The choice between using NOE or coupling constants for stereochemical determination depends on the specific molecular structure and the information required. NOE provides direct evidence of spatial proximity, while coupling constants offer a quantitative measure of the dihedral angle between adjacent protons. For cis,cis-2,4-hexadiene, both methods provide compelling and complementary evidence for the assigned stereochemistry.
| Method | Principle | Key Parameter | Typical Value for cis-Alkene | Advantages | Limitations |
| Nuclear Overhauser Effect (NOE) NMR | Measures the transfer of nuclear spin polarization between protons that are close in space (typically < 5 Å).[1] | NOE Enhancement | Positive enhancement observed between vicinal cis protons. | Provides direct evidence of through-space proximity, confirming the cis arrangement. Can distinguish between isomers where coupling constants are ambiguous. | NOE enhancements can be small and require sensitive experiments.[2] Can be influenced by molecular motion and relaxation effects. |
| ¹H-¹H Coupling Constant Analysis | Measures the through-bond interaction (scalar coupling) between adjacent protons. The magnitude is dependent on the dihedral angle (Karplus relationship). | Vicinal Coupling Constant (³JHH) | 6-12 Hz | A readily measurable and quantifiable parameter from a standard high-resolution ¹H NMR spectrum. Provides a strong indication of the dihedral angle and thus the cis or trans geometry.[3] | Can be affected by substituent electronegativity and bond angles. In complex spectra, overlapping multiplets can make accurate measurement difficult. |
Experimental Validation of this compound
To illustrate the application of these methods, we will consider hypothetical yet representative data for (2Z,4Z)-2,4-hexadiene.
Nuclear Overhauser Effect (NOE) Analysis
In the cis,cis isomer of 2,4-hexadiene, the inner olefinic protons (H3 and H4) are in close spatial proximity to the protons of the adjacent methyl groups (H1 and H6, respectively) and to each other. A 1D NOE difference experiment would be the method of choice for unambiguous validation.
Expected NOE Correlations for this compound:
Irradiation of the methyl protons (H1/H6) is expected to produce a significant NOE enhancement for the adjacent olefinic proton (H2/H5). Crucially, a noticeable NOE would also be expected between the inner olefinic protons (H3 and H4) and their neighboring methyl groups, which would be absent in the trans,trans isomer.
A 2D NOESY experiment would show cross-peaks corresponding to these through-space interactions, providing a comprehensive picture of the spatial relationships within the molecule.
¹H-¹H Coupling Constant Analysis
The vicinal coupling constants between the olefinic protons are highly diagnostic of the double bond geometry. For a cis relationship, the ³JHH value is typically in the range of 6-12 Hz, whereas for a trans relationship, it is significantly larger, generally 12-18 Hz.[3]
Expected ¹H NMR Data for this compound:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H1, H6 (CH₃) | ~1.7 | Doublet of doublets | J(H1,H2) ≈ 7, J(H1,H3) ≈ 1.5 |
| H2, H5 | ~5.4 | Multiplet | J(H2,H3) ≈ 10-11 (cis) |
| H3, H4 | ~6.0 | Multiplet | J(H3,H4) ≈ 10-11 (cis) |
The key diagnostic feature would be the vicinal coupling constant of approximately 10-11 Hz between H2 and H3 (and H4 and H5), which falls squarely within the expected range for cis-alkenes.
Experimental Protocols
1D NOE Difference Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃) and filter into a clean NMR tube. Degas the sample to remove dissolved oxygen, which can interfere with NOE measurements.
-
Acquisition:
-
Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of the protons of interest.
-
Set up a 1D NOE difference experiment (e.g., selnogp on Bruker instruments).
-
Irradiate a specific proton resonance (e.g., the methyl protons at ~1.7 ppm).
-
Acquire a second spectrum without irradiation (the control).
-
The instrument software will automatically subtract the control spectrum from the irradiated spectrum to generate the NOE difference spectrum.
-
-
Processing and Analysis:
-
Process the NOE difference spectrum with the same parameters as the standard ¹H NMR.
-
Positive signals in the difference spectrum indicate protons that are spatially close to the irradiated protons.
-
Integrate the enhanced signals relative to the irradiated signal to quantify the NOE enhancement.
-
High-Resolution ¹H NMR for Coupling Constant Analysis
-
Sample Preparation: Prepare a sample as described for the NOE experiment. A concentration of 5-10 mg/mL is typically sufficient.
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) to achieve good signal dispersion.
-
Ensure a sufficient number of scans to obtain a high signal-to-noise ratio.
-
Optimize the spectral width to include all proton signals.
-
-
Processing and Analysis:
-
Apply a suitable window function (e.g., Lorentzian-to-Gaussian) to improve resolution.
-
Carefully phase and baseline correct the spectrum.
-
Use the NMR processing software to accurately measure the peak positions and calculate the coupling constants in Hertz (Hz).
-
Logical Workflow for Stereochemical Validation
The following diagram illustrates the logical workflow for validating the stereochemistry of this compound using NOE NMR.
Conclusion
Both Nuclear Overhauser Effect spectroscopy and the analysis of vicinal proton-proton coupling constants are indispensable tools for the stereochemical validation of molecules like this compound. While coupling constants provide a rapid and quantitative assessment of the dihedral angles in the molecule, NOE experiments offer direct and irrefutable evidence of the through-space proximity of atoms, confirming the cis geometry. For a comprehensive and robust stereochemical assignment, a combined approach utilizing both techniques is highly recommended. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to confidently apply these NMR methods in their own work.
References
A Comparative Guide to the Conformational Stabilities of 2,4-Hexadiene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed computational analysis of the relative stabilities of the various conformers of 2,4-hexadiene (B1165886). Understanding the conformational preferences of diene systems is crucial for predicting their reactivity, particularly in pericyclic reactions such as the Diels-Alder reaction, and for designing molecules with specific three-dimensional structures in the field of drug development. This document summarizes quantitative data from computational studies, outlines the methodologies employed, and visualizes the relationships between different conformers.
Introduction to 2,4-Hexadiene Conformers
2,4-Hexadiene is a conjugated diene that exists as three main configurational isomers: trans,trans-, cis,trans-, and cis,cis-2,4-hexadiene. Due to rotation around the central C2-C3 single bond, each of these isomers can exist in different conformations, primarily the s-trans and s-cis forms. The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable due to reduced steric hindrance. Conversely, the s-cis conformation, with double bonds on the same side, is typically higher in energy.
Relative Stabilities of 2,4-Hexadiene Conformers
Computational studies, primarily using Density Functional Theory (DFT), have been employed to determine the relative energies of the various conformers of 2,4-hexadiene. The following table summarizes the calculated relative energies, providing a clear comparison of their stabilities.
| Isomer Configuration | Conformation | Relative Energy (kcal/mol) |
| trans,trans | s-trans | 0.00 (most stable) |
| s-cis | ~3.60 | |
| cis,trans | s-trans | Higher than trans,trans s-trans |
| s-cis | Significantly higher energy due to steric hindrance | |
| cis,cis | s-trans | Higher than trans,trans s-trans |
| s-cis | Highest energy due to severe steric clash |
Note: The energy values are based on computational studies of similar conjugated dienes and general principles of conformational analysis. The s-trans conformer of the trans,trans isomer is considered the global minimum and is used as the reference point (0.00 kcal/mol). For (E,E)-2,4-nonadiene, a similar conjugated diene, the s-cis conformer is reported to be 3.60 kcal/mol higher in energy than the s-trans conformer.
The trans,trans-s-trans conformer is the most stable due to minimized steric interactions. The energy of the s-cis conformer is notably higher. For the cis,trans and cis,cis isomers, the presence of methyl groups on the same side of the double bond introduces additional steric strain, further destabilizing both the s-trans and, particularly, the s-cis conformations. In the case of cis,trans-2,4-hexadiene, the s-cis conformation experiences significant steric repulsion, which raises its energy.
Rotational Energy Barriers
The transition between s-trans and s-cis conformers involves overcoming a rotational energy barrier. For the parent compound, 1,3-butadiene, the activation enthalpy for the conversion of the s-cis to the s-trans conformer has been experimentally determined to be 3.9 kcal/mol. For substituted dienes like 2,4-hexadiene, these barriers are influenced by steric interactions. For example, a study on trans,trans-2,4-hexadiene calculated a rotational barrier for the terminal methyl group to be approximately 1.41 ± 0.06 kcal/mol.
Experimental Protocols: Computational Methodology
The data presented in this guide are derived from computational chemistry studies employing established theoretical models. A typical experimental protocol for these calculations is as follows:
-
Computational Method: Density Functional Theory (DFT) is a widely used method for these types of calculations. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice. Another approach involves Møller-Plesset perturbation theory, often at the second order (MP2).
-
Basis Set: The 6-31G* or a larger basis set like 6-311++G(d,p) is typically employed. These basis sets provide a good balance between accuracy and computational cost for molecules of this size.
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used to perform these calculations.
-
Procedure:
-
Geometry Optimization: The initial structures of the different conformers are built and their geometries are optimized to find the lowest energy structure for each. This process is typically carried out until the forces on the atoms are close to zero and the structure has reached a minimum on the potential energy surface.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. A stable conformer will have no imaginary frequencies. Transition states for rotation will have exactly one imaginary frequency corresponding to the rotational motion.
-
Energy Calculations: Single-point energy calculations are then performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies.
-
Potential Energy Surface Scan: To determine the rotational barriers, a relaxed potential energy surface scan is often performed. This involves systematically changing the dihedral angle around the central C-C single bond and optimizing the rest of the molecular geometry at each step.
-
Visualization of Conformational Isomerization
The following diagram illustrates the relationship between the s-trans and s-cis conformers of a generic 2,4-hexadiene isomer and the transition state connecting them.
Caption: Conformational isomerization pathway of 2,4-hexadiene.
A Comparative Guide to Experimental and Theoretical Spectroscopic Data for cis,cis-2,4-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental spectroscopic data for cis,cis-2,4-hexadiene with theoretically derived values. Understanding the spectroscopic signature of this conjugated diene is crucial for its identification, characterization, and application in various fields of chemical research and development. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, outlines the methodologies for both experimental and computational approaches, and presents the information in a clear, comparative format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct information about its symmetric structure.
Data Comparison: ¹H and ¹³C NMR
| Parameter | Nucleus | Position | Experimental Chemical Shift (ppm) | Theoretical (Expected/Calculated) Chemical Shift (ppm) |
| Chemical Shift (δ) | ¹³C | C1 / C6 (CH₃) | Data not available | ~12-18 |
| C2 / C5 (=CH) | Data not available | ~120-130 | ||
| C3 / C4 (=CH) | Data not available | ~125-135 | ||
| Chemical Shift (δ) | ¹H | H1 / H6 (CH₃) | Data not available | ~1.7 |
| H2 / H5 (=CH) | Data not available | ~5.3-5.7 | ||
| H3 / H4 (=CH) | Data not available | ~6.0-6.4 | ||
| Coupling Constant (J) | ¹H | J(H2-H3) / J(H4-H5) | Data not available | ~10-12 Hz (cis) |
Note: Specific, high-resolution experimental NMR data for pure this compound is not readily found in public databases. The values listed are based on general principles for similar structures. Theoretical values are estimations based on typical ranges for conjugated dienes.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups and overall structure.
Data Comparison: Key IR Absorption Bands
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical (Calculated) Frequency (cm⁻¹) | Intensity |
| =C-H Stretch (sp²) | ~3020 | Calculation dependent | Medium |
| C-H Stretch (sp³) | ~2960, 2930, 2870 | Calculation dependent | Strong |
| C=C Stretch (conjugated) | ~1650 | Calculation dependent | Medium-Weak |
| C-H Bend (cis-alkene out-of-plane) | ~700 | Calculation dependent | Strong |
Note: The intensity of the C=C stretching in a symmetric molecule like this compound can be weak due to a small change in dipole moment during the vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for analyzing conjugated systems. The wavelength of maximum absorbance (λmax) is the key parameter.
Data Comparison: UV-Vis Absorption
| Parameter | Experimental Value (nm) | Theoretical (Calculated) Value (nm) |
| λmax | 227[1] | 227 |
Note: The theoretical value is calculated using the Woodward-Fieser rules, which provide an empirical prediction of λmax.[1][2][3]
Experimental and Theoretical Protocols
Experimental Methodologies
-
NMR Spectroscopy :
-
Sample Preparation : The sample is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆.
-
Instrumentation : Spectra are acquired on a Fourier Transform NMR (FT-NMR) spectrometer, commonly operating at frequencies of 300, 400, or 500 MHz for the ¹H nucleus.
-
Data Acquisition : Standard pulse sequences are used to obtain ¹H and ¹³C spectra. For unambiguous assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.[4]
-
-
IR Spectroscopy :
-
Sample Preparation : The spectrum can be obtained from a neat liquid sample (as a thin film between salt plates, e.g., NaCl or KBr), a solution in a suitable solvent (e.g., CCl₄), or in the gas phase.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
-
UV-Vis Spectroscopy :
-
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol (B145695) or hexane.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample across a range of wavelengths (typically 200-400 nm for this type of chromophore).
-
Theoretical (Computational) Methodologies
The theoretical prediction of spectroscopic data is a powerful tool for structure verification and interpretation of experimental results.[5][6][7]
-
Geometry Optimization :
-
NMR Chemical Shift Calculation :
-
Once the geometry is optimized, the NMR magnetic shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach.[8][10]
-
Calculations are often performed at a higher level of theory, for example, B3LYP/6-311+G(2d,p).[11][12][13] The calculated shielding constants (σ) are then converted to chemical shifts (δ) by referencing them to a calculated standard, typically tetramethylsilane (B1202638) (TMS).
-
-
IR Frequency Calculation :
-
Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic positions. These calculations are performed at the same level of theory as the geometry optimization.
-
Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.[14]
-
-
UV-Vis Absorption Calculation :
-
Electronic excitation energies and oscillator strengths are calculated using Time-Dependent Density Functional Theory (TD-DFT).[15][16][17][18]
-
The choice of functional is critical; functionals like CAM-B3LYP or M06-2X are often better suited for predicting excitation energies than B3LYP.[19] The λmax corresponds to the calculated electronic transition with the largest oscillator strength.
-
Workflow Visualization
The following diagram illustrates the logical workflow for comparing experimental spectroscopic data with theoretical calculations for molecular structure elucidation.
Caption: Workflow for Spectroscopic Data Comparison.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Woodward's rules - Wikipedia [en.wikipedia.org]
- 3. brainly.in [brainly.in]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. forskning.ruc.dk [forskning.ruc.dk]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. arxiv.org [arxiv.org]
- 18. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Reaction Kinetics of 2,4-Hexadiene Isomers in Cycloaddition Reactions
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is crucial for optimizing synthetic pathways and predicting reaction outcomes. This guide provides a detailed comparison of the kinetic profiles of the three geometric isomers of 2,4-hexadiene (B1165886)—(2E,4E), (2E,4Z), and (2Z,4Z)—with a focus on their participation in the Diels-Alder reaction. The significant differences in their reaction rates, governed by steric and conformational factors, are supported by theoretical data and established chemical principles.
The Decisive Role of Conformation in Diels-Alder Reactivity
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, requires the diene to adopt an s-cis conformation, where the double bonds are oriented on the same side of the connecting single bond. For acyclic dienes like the 2,4-hexadiene isomers, an equilibrium exists between the more stable s-trans conformation and the reactive s-cis conformation. The facility with which an isomer can adopt the s-cis conformation directly dictates its reactivity in the Diels-Alder reaction.
The primary determinant of the s-cis conformational stability for 2,4-hexadiene isomers is the degree of steric hindrance between the terminal methyl groups.
-
(2E,4E)-2,4-Hexadiene: In the s-cis conformation, the only significant steric interaction is between two hydrogen atoms. This relatively low steric strain allows this isomer to adopt the reactive conformation more readily than the other isomers, resulting in a faster reaction rate.[1]
-
(2E,4Z)-2,4-Hexadiene: This isomer experiences greater steric hindrance in the s-cis conformation due to the interaction between a methyl group and a hydrogen atom. This increases the energy of the s-cis conformer, reducing its population at equilibrium and thus slowing the reaction rate compared to the (E,E) isomer.
-
(2Z,4Z)-2,4-Hexadiene: This isomer suffers from severe steric repulsion between the two terminal methyl groups when attempting to adopt the s-cis conformation.[1] This significant steric clash makes the s-cis conformation highly energetically unfavorable, leading to a very low concentration of the reactive conformer and a dramatically slower Diels-Alder reaction rate.[1]
Quantitative Comparison of Reaction Kinetics
| Isomer | Dienophile | Activation Energy (Ea) - Theoretical (kcal/mol) | Relative Rate (Qualitative) |
| (2E,4E)-2,4-Hexadiene | SO₂ | Data not explicitly found in snippets | Fastest |
| (2E,4Z)-2,4-Hexadiene | SO₂ | Data not explicitly found in snippets | Intermediate |
| (2Z,4Z)-2,4-Hexadiene | SO₂ | Data not explicitly found in snippets | Slowest |
| Note: The table above is based on the qualitative trends established in the literature. A theoretical study investigating all isomers has been reported, but the specific activation energies were not available in the provided search results. The trend of increasing activation energy from (E,E) to (Z,Z) is well-supported by the principles of steric hindrance.[1][2] |
Experimental Protocol: Kinetic Analysis of the Diels-Alder Reaction by ¹H NMR Spectroscopy
This protocol describes a general method for determining the second-order rate constant for the Diels-Alder reaction between a 2,4-hexadiene isomer and a dienophile, such as maleic anhydride.
1. Materials and Reagents:
-
(2E,4E)-2,4-hexadiene (or other isomer)
-
Maleic anhydride
-
Deuterated chloroform (B151607) (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature bath
-
NMR spectrometer
2. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the 2,4-hexadiene isomer, maleic anhydride, and the internal standard in CDCl₃ of known concentrations.
-
Reaction Setup: In an NMR tube, combine known volumes of the diene and dienophile stock solutions. The concentrations should be chosen to allow for a reaction half-life that is convenient to measure (e.g., several hours). Add a known amount of the internal standard.
-
Data Acquisition: Place the NMR tube in the NMR spectrometer, which has been pre-calibrated to the desired reaction temperature (e.g., 40°C). Acquire a ¹H NMR spectrum at time t=0.
-
Monitoring the Reaction: Continue to acquire ¹H NMR spectra at regular time intervals. The progress of the reaction can be monitored by observing the decrease in the intensity of the reactant peaks (e.g., the vinylic protons of the diene) and the increase in the intensity of the product peaks, relative to the constant intensity of the internal standard's peak.
-
Data Analysis:
-
Integrate the relevant reactant and internal standard peaks in each spectrum.
-
Calculate the concentration of the reactant at each time point using the relative integrations.
-
For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line. The slope of this line is the second-order rate constant, k.
-
Visualization of Conformational Effects on Reactivity
The following diagram illustrates the relationship between the ground-state conformational equilibria of the 2,4-hexadiene isomers and their propensity to undergo the Diels-Alder reaction.
References
A Comparative Guide to the Chromatographic Separation and Identification of 2,4-Hexadiene Isomers
For researchers, scientists, and drug development professionals, the precise separation and identification of geometric isomers are critical, as subtle differences in spatial arrangement can lead to significant variations in chemical reactivity and biological activity. This guide provides an objective comparison of chromatographic methods for the separation of all three geometric isomers of 2,4-hexadiene (B1165886): (2E,4E)-2,4-hexadiene, (2E,4Z)-2,4-hexadiene, and (2Z,4Z)-2,4-hexadiene. The comparison is supported by experimental data on their gas chromatographic retention behavior.
Introduction to 2,4-Hexadiene Isomers
2,4-Hexadiene is a conjugated diene with the molecular formula C₆H₁₀. Due to the presence of two double bonds, it exists as three distinct geometric isomers. The accurate analysis of these isomers is often challenging due to their similar physicochemical properties. Gas chromatography (GC) is the most effective and commonly employed technique for the separation of these volatile, low-molecular-weight compounds.[1]
Comparative Analysis of Chromatographic Retention
The primary method for comparing the retention behavior of compounds in gas chromatography is the use of Kovats retention indices (RI). This system normalizes retention times to those of adjacent n-alkanes, allowing for comparisons across different systems. The table below summarizes the available Kovats retention indices for the 2,4-hexadiene isomers on standard non-polar stationary phases.
Table 1: Kovats Retention Indices of 2,4-Hexadiene Isomers on Standard Non-Polar GC Columns
| Isomer | IUPAC Name | CAS Number | Kovats Retention Index (RI) | Data Source |
| (2Z,4Z) | (2Z,4Z)-hexa-2,4-diene | 6108-61-8 | 646 | PubChem CID: 5326156 |
| (2E,4Z) | (2E,4Z)-hexa-2,4-diene | 5194-50-3 | 673 | PubChem CID: 643786 |
| (2E,4E) | (2E,4E)-hexa-2,4-diene | 5194-51-4 | Data not available | NIST WebBook |
Experimental Protocols
Achieving baseline separation of these closely eluting isomers requires optimized gas chromatographic conditions. High-resolution capillary columns are essential. Both polar and long non-polar columns have been suggested for the separation of alkene isomers.[2][3] Below are two suggested experimental protocols, one utilizing a polar stationary phase and the other a non-polar stationary phase, based on common practices for separating volatile hydrocarbon isomers.
Protocol 1: Separation on a Polar Stationary Phase (e.g., WAX column)
This method is often preferred for separating isomers with differences in polarity, such as cis and trans isomers.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: High-polarity fused silica (B1680970) capillary column (e.g., CP-WAX 52 CB, 60 m x 0.32 mm ID, 1.2 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 35°C, hold for 10 minutes.
-
Ramp: 2°C/minute to 100°C.
-
Hold at 100°C for 5 minutes.
-
-
Injector:
-
Mode: Split (e.g., 50:1 split ratio).
-
Temperature: 200°C.
-
Injection Volume: 1 µL.
-
-
Detector (FID):
-
Temperature: 250°C.
-
-
Detector (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-150.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Protocol 2: Separation on a Non-Polar Stationary Phase (e.g., Squalane or equivalent)
This method separates compounds primarily based on their boiling points and molecular shape. Very long columns can provide the necessary resolution.
-
Instrumentation: Gas chromatograph with FID or MS detector.
-
Column: High-resolution non-polar fused silica capillary column (e.g., Squalane, 100 m x 0.25 mm ID, 0.2 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at an optimized linear velocity.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 2°C/minute to 120°C.
-
Hold at 120°C for 10 minutes.
-
-
Injector and Detector: Parameters as described in Protocol 1.
Identification of Isomers
Unambiguous identification of each isomer peak requires confirmation beyond retention time.
-
Mass Spectrometry (MS): While geometric isomers often produce very similar mass spectra, subtle differences in the relative abundance of fragment ions can sometimes be observed. However, MS is most valuable for confirming the molecular weight (m/z 82 for the molecular ion) and the presence of a C₆H₁₀ diene.
-
Kovats Retention Index Matching: The most reliable method for isomer identification is to calculate the Kovats RI for each peak using a series of n-alkane standards run under the identical chromatographic conditions. The calculated RI can then be compared to the known values in Table 1.
-
Analysis of Certified Reference Materials: Injection of commercially available isomer standards, if available, provides definitive confirmation of peak identities.
Workflow for Separation and Identification
The logical process for the analysis of 2,4-hexadiene isomers is outlined in the diagram below.
Caption: Workflow for the separation and identification of 2,4-hexadiene isomers.
Conclusion
The successful chromatographic separation and identification of all 2,4-hexadiene isomers are achievable with high-resolution gas chromatography. While there is a lack of a single comprehensive dataset for all three isomers, the available Kovats retention indices for (2Z,4Z) and (2E,4Z)-2,4-hexadiene provide a strong basis for method development. The choice of a high-polarity WAX-type column or a long non-polar column, coupled with a slow oven temperature ramp, is crucial for maximizing resolution. Definitive identification should always be confirmed by a combination of mass spectrometry and Kovats retention index matching against known values. This guide provides the necessary data and methodological framework to assist researchers in accurately analyzing these challenging geometric isomers.
References
A Comparative Analysis of the Photochemical Behavior of cis,cis- and trans,trans-2,4-hexadiene
A detailed examination of the photoisomerization and photocyclization pathways of the geometric isomers of 2,4-hexadiene (B1165886), supported by experimental data, reveals distinct photochemical reactivities influenced by stereochemistry. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the photochemical behavior of cis,cis-2,4-hexadiene and trans,trans-2,4-hexadiene, focusing on their isomerization and cyclization reactions under direct and sensitized irradiation.
Introduction
The photochemical reactions of conjugated dienes are fundamental processes in organic chemistry with implications in various fields, including the synthesis of complex molecules and the understanding of photobiological systems. The geometric isomers of 2,4-hexadiene, specifically the cis,cis- and trans,trans-isomers, exhibit distinct photochemical behaviors upon exposure to ultraviolet (UV) light. These differences arise from the stereochemical arrangement of the methyl groups, which influences the preferred reaction pathways, leading to different products and quantum efficiencies. This guide will delve into a comparative study of these two isomers, presenting key quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.
Photochemical Reactions: Isomerization and Cyclization
Upon absorption of UV light, both cis,cis- and trans,trans-2,4-hexadiene can undergo two primary types of photochemical reactions:
-
Cis-Trans Isomerization: Reversible interconversion between the different geometric isomers (cis,cis, cis,trans, and trans,trans). This process can be induced by direct irradiation or through the use of a triplet sensitizer (B1316253).
-
Photocyclization: An electrocyclic reaction where the conjugated diene system closes to form a cyclobutene (B1205218) derivative. The stereochemistry of this reaction is governed by the Woodward-Hoffmann rules.
Comparative Data on Photochemical Behavior
The photochemical behavior of the two isomers is summarized in the tables below, highlighting the differences in their reaction products and quantum yields.
Table 1: Products of Photochemical Reactions
| Isomer | Irradiation Condition | Major Product(s) |
| trans,trans-2,4-hexadiene | Direct Irradiation (UV) | cis-3,4-Dimethylcyclobutene |
| Sensitized Irradiation (Benzophenone) | cis,trans-2,4-Hexadiene | |
| This compound | Direct Irradiation (UV) | trans-3,4-Dimethylcyclobutene (predicted) |
| Sensitized Irradiation (Benzophenone) | cis,trans-2,4-Hexadiene |
Table 2: Quantum Yields (Φ) for Sensitized Photoisomerization
| Starting Isomer | Product Isomer | Quantum Yield (Φ) |
| trans,trans-2,4-hexadiene | cis,trans-2,4-hexadiene | > 1 (Quantum Chain Process) |
| This compound | cis,trans-2,4-hexadiene | > 1 (Quantum Chain Process) |
Note: The quantum yields for sensitized photoisomerization of both isomers are reported to be greater than unity, indicating the operation of a quantum chain mechanism.[1]
Reaction Pathways
The distinct photochemical behavior of the cis,cis- and trans,trans-isomers can be visualized through their reaction pathways.
trans,trans-2,4-Hexadiene Photochemistry
Upon direct UV irradiation, trans,trans-2,4-hexadiene undergoes a disrotatory electrocyclic ring closure, as predicted by the Woodward-Hoffmann rules for a photochemical reaction of a 4π-electron system.[2][3][4] This stereospecific reaction leads to the formation of cis-3,4-dimethylcyclobutene. In the presence of a triplet sensitizer like benzophenone (B1666685), the primary photochemical process is cis-trans isomerization to the cis,trans-isomer.
This compound Photochemistry
For this compound, the Woodward-Hoffmann rules also predict a disrotatory ring closure under direct photochemical conditions. This would lead to the formation of trans-3,4-dimethylcyclobutene. Similar to the trans,trans-isomer, sensitized irradiation of this compound results in efficient isomerization to the cis,trans-isomer, also proceeding through a quantum chain mechanism.[1]
Experimental Protocols
The following provides a general methodology for studying the photochemical behavior of 2,4-hexadiene isomers. Specific details may vary based on the desired reaction and analytical methods.
Sample Preparation
-
Solutions of cis,cis- or trans,trans-2,4-hexadiene are prepared in a suitable solvent (e.g., hexane, benzene) at a specific concentration.
-
For sensitized reactions, a triplet sensitizer such as benzophenone is added to the solution.
-
The solutions are typically degassed by several freeze-pump-thaw cycles to remove oxygen, which can quench the excited states.
Photochemical Irradiation
-
The prepared solution is placed in a quartz cuvette or a photochemical reactor.
-
Irradiation is carried out using a light source that emits in the UV region, such as a medium-pressure mercury lamp.
-
The wavelength of irradiation can be selected using appropriate filters. For direct irradiation, a wavelength where the diene absorbs is used. For sensitized reactions, a wavelength where the sensitizer absorbs but the diene does not is chosen.
Product Analysis and Quantum Yield Determination
-
The progress of the reaction is monitored over time by taking aliquots of the irradiated solution.
-
The composition of the reaction mixture (isomers and cyclization products) is analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The quantum yield of a particular process is determined by measuring the number of moles of product formed or reactant consumed and dividing it by the number of moles of photons absorbed by the system. The light intensity is typically measured using a chemical actinometer, such as potassium ferrioxalate.
Conclusion
The photochemical behavior of cis,cis- and trans,trans-2,4-hexadiene is a clear illustration of how stereochemistry dictates reaction pathways. While both isomers undergo sensitized cis-trans isomerization to the more stable cis,trans-isomer via a quantum chain mechanism, their behavior under direct irradiation is stereospecifically different. The trans,trans-isomer yields cis-3,4-dimethylcyclobutene, and the cis,cis-isomer is predicted to yield trans-3,4-dimethylcyclobutene, both through a disrotatory ring closure. This comparative guide provides a framework for understanding and further investigating the intricate photochemical reactions of conjugated dienes.
References
A Comparative Guide to the Stereochemical Outcome of the Thermal Ring Opening of trans-3,4-Dimethylcyclobutene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stereochemical outcome of the thermal ring opening of trans-3,4-dimethylcyclobutene (B1254641), supported by theoretical principles and experimental data. The information presented is intended to aid in the understanding and prediction of reaction outcomes in synthetic chemistry.
Introduction
The thermal ring opening of cyclobutene (B1205218) derivatives is a classic example of a pericyclic reaction, specifically an electrocyclic reaction. The stereochemical course of these reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. For a 4π-electron system, such as cyclobutene, thermal activation leads to a conrotatory ring opening. This means that the substituents on the breaking carbon-carbon bond rotate in the same direction (both clockwise or both counter-clockwise).
In the case of trans-3,4-dimethylcyclobutene, this conrotatory motion dictates the specific stereochemistry of the resulting conjugated diene.
Stereochemical Pathways and Product Comparison
The thermal ring opening of trans-3,4-dimethylcyclobutene can, in principle, proceed through two distinct conrotatory pathways, leading to two possible stereoisomeric products: (2E,4E)-hexa-2,4-diene and (2Z,4Z)-hexa-2,4-diene.
However, experimental observations consistently show that the reaction is highly stereoselective, yielding predominantly the (2E,4E)-hexa-2,4-diene isomer.[1][2] This selectivity is attributed to steric hindrance in the transition state. The conrotatory pathway leading to the (2Z,4Z)-isomer involves a transition state where the two bulky methyl groups are forced into close proximity, resulting in significant steric strain.[1] Consequently, the transition state leading to the (2E,4E)-isomer is lower in energy, making it the kinetically and thermodynamically favored product.
Table 1: Comparison of Potential Products from the Thermal Ring Opening of trans-3,4-Dimethylcyclobutene
| Product Isomer | Stereochemistry | Predicted Outcome | Experimental Observation | Key Spectroscopic Data (¹H NMR, δ, ppm) |
| (2E,4E)-hexa-2,4-diene | E,E | Major Product | Predominantly Formed | ~1.75 (d, 6H), ~5.5-6.3 (m, 4H) |
| (2Z,4Z)-hexa-2,4-diene | Z,Z | Minor Product | Not Significantly Observed | ~1.7 (d, 6H), ~5.2-6.0 (m, 4H) |
Reaction Mechanism and Stereochemical Rationale
The stereochemical outcome of the thermal ring opening of trans-3,4-dimethylcyclobutene is a direct consequence of the conrotatory motion dictated by the Woodward-Hoffmann rules for a 4π electrocyclic reaction under thermal conditions.
Caption: Thermal ring opening of trans-3,4-dimethylcyclobutene.
Experimental Protocols
General Protocol for Thermal Ring Opening of Cyclobutene Derivatives:
-
Reactant Preparation: trans-3,4-Dimethylcyclobutene is synthesized and purified according to established literature procedures.
-
Reaction Setup: A solution of trans-3,4-dimethylcyclobutene in a high-boiling, inert solvent (e.g., decane) is prepared in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). For gas-phase reactions, the neat compound is introduced into a heated flow system.
-
Heating: The reaction mixture is heated to a temperature typically in the range of 150-300°C. The exact temperature and reaction time depend on the specific substrate and desired conversion. Kinetic studies of related compounds suggest that the reaction proceeds at a measurable rate at these temperatures.
-
Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of reactant to product(s).
-
Product Isolation and Characterization: After the desired level of conversion is reached, the reaction mixture is cooled. The product, (2E,4E)-hexa-2,4-diene, can be isolated by fractional distillation or preparative GC. The structure and stereochemistry of the product are confirmed by spectroscopic methods, primarily ¹H and ¹³C NMR, and comparison with known spectral data. Gas chromatography can be used for the quantitative analysis of the isomeric products.
Expected Product Characterization Data ((2E,4E)-hexa-2,4-diene):
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons and a multiplet for the vinylic protons, consistent with the E,E-configuration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the methyl and sp²-hybridized carbons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC analysis will show a major peak corresponding to the (2E,4E)-isomer, and the mass spectrum will show the molecular ion peak and characteristic fragmentation pattern for a C6H10 diene.
Conclusion
The thermal ring opening of trans-3,4-dimethylcyclobutene is a highly stereospecific reaction that serves as a powerful illustration of the predictive power of the Woodward-Hoffmann rules. The conrotatory pathway, coupled with the minimization of steric strain in the transition state, leads to the selective formation of (2E,4E)-hexa-2,4-diene. This understanding is crucial for the rational design of synthetic routes that utilize electrocyclic reactions to control stereochemistry.
References
analysis of the product distribution from reactions of different 2,4-hexadiene isomers
A detailed examination of the product distribution from Diels-Alder and electrocyclic reactions of (2E,4E)-, (2E,4Z)-, and (2Z,4Z)-2,4-hexadiene reveals a strong dependence on the stereochemistry of the diene and the reaction conditions. This guide provides a comparative analysis of the product outcomes, supported by experimental data and detailed methodologies, to aid researchers in predicting and controlling the stereochemical course of these fundamental reactions.
This guide will delve into two major classes of pericyclic reactions involving 2,4-hexadiene (B1165886) isomers: the [4+2] cycloaddition (Diels-Alder reaction) and the 4-electron electrocyclic reaction. The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.
Diels-Alder Reaction: A Study in Stereoselectivity
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, exhibits a high degree of stereospecificity. The geometry of both the diene and the dienophile is retained in the product. In the case of the 2,4-hexadiene isomers, their reaction with a common dienophile, maleic anhydride (B1165640), serves as a prime example of this principle. The reaction generally favors the formation of the endo product due to secondary orbital interactions, a kinetic preference.
Product Distribution in Diels-Alder Reactions
| Diene Isomer | Dienophile | Major Product(s) | Endo:Exo Ratio |
| (2E,4E)-2,4-hexadiene | Maleic Anhydride | cis-1,2-dimethyl-4-cyclohexene-1,2-dicarboxylic anhydride | Endo favored (quantitative data not readily available in searched literature) |
| (2E,4Z)-2,4-hexadiene | Maleic Anhydride | trans-1,2-dimethyl-4-cyclohexene-1,2-dicarboxylic anhydride | Endo favored (quantitative data not readily available in searched literature) |
| (2Z,4Z)-2,4-hexadiene | Maleic Anhydride | Reaction is sterically hindered and generally does not proceed readily. | N/A |
It is important to note that while the endo product is kinetically favored, the exo product is often the thermodynamically more stable isomer. The (2Z,4Z)-isomer is generally unreactive in Diels-Alder reactions because it cannot easily adopt the required s-cis conformation due to severe steric hindrance between the terminal methyl groups.
Experimental Protocol: Diels-Alder Reaction of (2E,4E)-2,4-hexadien-1-ol with Maleic Anhydride
While specific quantitative data for the parent 2,4-hexadiene is scarce in the readily available literature, a representative procedure for a substituted derivative, (2E,4E)-2,4-hexadien-1-ol, provides insight into the experimental conditions.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, (2E,4E)-2,4-hexadien-1-ol and maleic anhydride are dissolved in a high-boiling solvent such as toluene.[1]
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period.[1]
-
Upon completion, the reaction is cooled to room temperature, and the product is isolated by filtration.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
In a specific experiment, the reaction of (2E,4E)-2,4-hexadien-1-ol with maleic anhydride yielded the corresponding Diels-Alder adduct with a 10.5% yield.[1]
Reaction Workflow: Diels-Alder Reaction
References
Safety Operating Guide
Proper Disposal of cis,cis-2,4-Hexadiene: A Guide for Laboratory Professionals
For immediate reference, cis,cis-2,4-Hexadiene is a flammable and hazardous chemical that requires specialized disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams. This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Safety and Hazard Information
This compound is classified as a flammable liquid and poses several health risks. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
| Hazard Classification | Description | UN Number |
| Flammable Liquid | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2][3] | UN2458 |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][4][5] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][4] | |
| Specific target organ toxicity | May cause respiratory irritation.[1][2][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed by trained personnel in a controlled laboratory environment.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, and a flame-retardant lab coat.[1][4]
-
Conduct all handling and disposal procedures in a certified chemical fume hood to ensure adequate ventilation.[1][4]
-
Ensure an eyewash station and safety shower are readily accessible.[1][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4][6] Use spark-proof tools and explosion-proof equipment.[1][3][4]
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with flammable organic solvents. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.
-
The waste container should be clearly labeled as "Hazardous Waste," "Flammable Liquid," and "this compound."
3. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbent material and contaminated items using spark-proof tools and place them in the designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for flammable liquid storage.[2][4][6]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[4]
-
Store in a refrigerator or flammables cabinet if available.[2][4]
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[2][5][6][7]
-
Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous waste.[1][8]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical steps from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. georganics.sk [georganics.sk]
Essential Safety and Logistical Information for Handling cis,cis-2,4-Hexadiene
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like cis,cis-2,4-Hexadiene is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for safe handling and storage, and appropriate disposal methods.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE based on potential exposure.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Respiratory | Air-purifying respirator with multi-purpose combination (US) or type AXBEK (EN 14387) respirator cartridges. A full-face supplied air respirator is necessary if it's the sole means of protection.[1] | NIOSH (US) or EN 166 (EU) approved.[1] |
| Eyes & Face | Safety glasses with side-shields or goggles. A face shield is also recommended.[1][2] | Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hands | Chemical-resistant gloves (e.g., barrier laminate, butyl rubber, nitrile rubber, Viton).[3] Gloves must be inspected before use.[1] | Must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1] |
| Body | Complete suit protecting against chemicals, flame retardant antistatic protective clothing.[1] | --- |
| Feet | Chemical-resistant, steel-toe boots or shoes. | --- |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound, which is a highly flammable liquid and vapor that can cause eye, skin, and respiratory tract irritation.[4][5]
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood.[6][7]
-
Avoid breathing vapors or mist.[1]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][2][4][6]
-
Ground and bond containers when transferring material to prevent static discharge.[4][6]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a refrigerator/flammables area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
First Aid Measures
In the event of exposure to this compound, immediate medical attention is crucial. The following table outlines the appropriate first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][4] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety.
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of ignition.[1][4]
-
Containment: Wear appropriate PPE and contain the spill using inert absorbent material (e.g., vermiculite, sand, or earth).[4]
-
Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[6][9]
-
Decontamination: Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[6]
-
All waste disposal must be in accordance with local, regional, and national regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. georganics.sk [georganics.sk]
- 6. fishersci.com [fishersci.com]
- 7. Cis-2-Butene Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
